molecular formula C12H17ClN2 B1351825 1-(2-Chloroethyl)-4-phenylpiperazine CAS No. 43219-09-6

1-(2-Chloroethyl)-4-phenylpiperazine

Cat. No.: B1351825
CAS No.: 43219-09-6
M. Wt: 224.73 g/mol
InChI Key: NTIAVUBMOJPJPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Chloroethyl)-4-phenylpiperazine is a phenylpiperazine derivative intended for research and development purposes. As a member of the phenylpiperazine class , this compound features a piperazine ring core substituted with a phenyl group and a 2-chloroethyl chain. The 2-chloroethyl moiety is a functional group of significant interest in medicinal chemistry, often utilized in the synthesis of more complex molecules and as an alkylating agent in probe development . Phenylpiperazines are a well-studied class of compounds in neuroscience research. While the specific profile of this compound may be unique, related compounds are known to interact with various serotonin receptor subtypes, such as 5-HT 1A , 5-HT 2A , and 5-HT 2C . The parent compound of this class, 1-Phenylpiperazine (1-PP), has been identified as a monoamine releasing agent, showing activity at serotonin, norepinephrine, and dopamine transporters . Researchers may explore this compound as a key synthetic intermediate or as a structural template for designing novel ligands to study neurotransmitter systems. The presence of the chloroethyl group provides a reactive site for further chemical modifications, making it a versatile building block in organic synthesis. This product is strictly for research use in a controlled laboratory setting. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions, including the use of personal protective equipment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-chloroethyl)-4-phenylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClN2/c13-6-7-14-8-10-15(11-9-14)12-4-2-1-3-5-12/h1-5H,6-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTIAVUBMOJPJPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCl)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60406302
Record name 1-(2-chloroethyl)-4-phenylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60406302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

43219-09-6
Record name 1-(2-chloroethyl)-4-phenylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60406302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

1-(2-Chloroethyl)-4-phenylpiperazine molecular structure

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Molecular Structure and Utility of 1-(2-Chloroethyl)-4-phenylpiperazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a pivotal chemical intermediate, primarily recognized for its role as a versatile building block in the synthesis of a wide array of pharmacologically active compounds. Its molecular architecture, featuring a reactive chloroethyl group appended to a phenylpiperazine scaffold, provides a strategic anchor point for constructing more complex molecules. This guide offers an in-depth exploration of its molecular structure, the analytical methodologies required for its definitive characterization, a robust synthetic protocol, and its functional significance in the landscape of modern drug discovery. By elucidating the causality behind experimental choices and providing validated protocols, this document serves as a comprehensive resource for professionals engaged in medicinal chemistry and pharmaceutical development.

Core Molecular Identity and Physicochemical Properties

This compound is a disubstituted piperazine derivative. The core structure consists of a saturated six-membered piperazine ring, with a phenyl group attached to one nitrogen atom (N4) and a 2-chloroethyl group attached to the other (N1). This arrangement makes the molecule a valuable bifunctional reagent. The phenylpiperazine moiety is a well-established pharmacophore found in numerous central nervous system (CNS) active drugs, while the chloroethyl group serves as a potent electrophile for alkylation reactions.

The compound is typically handled in its hydrochloride salt form to improve stability and solubility. The key properties are summarized below.

PropertyValueSource
IUPAC Name This compound;dihydrochloride[1]
Molecular Formula C₁₂H₁₉Cl₃N₂ (dihydrochloride salt)[1]
Molecular Weight 297.6 g/mol (dihydrochloride salt)[1]
Canonical SMILES C1CN(CCN1CCCl)C2=CC=CC=C2.Cl.Cl[1]
InChIKey LEXVZEVKVGZKCW-UHFFFAOYSA-N[1]
Appearance Typically an off-white to pale yellow solidN/A

Definitive Structural Elucidation: A Multi-Technique Approach

Confirming the molecular structure of this compound with absolute certainty is paramount before its use in sensitive synthetic applications. A synergistic combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy provides an unassailable confirmation of its identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is the most powerful technique for elucidating the precise connectivity and chemical environment of atoms in a molecule.[2] For this compound, both ¹H and ¹³C NMR are essential, with 2D techniques like COSY and HSQC providing definitive assignment of all signals.

The primary objective is to confirm the presence and connectivity of the three key fragments: the phenyl group, the piperazine ring, and the chloroethyl chain. ¹H NMR will confirm the number of protons in each environment and their coupling patterns, while ¹³C NMR will identify all unique carbon atoms. The chemical shifts are highly sensitive to the electronic environment, allowing us to distinguish, for instance, the piperazine methylene groups adjacent to the electron-withdrawing phenyl ring versus those adjacent to the alkyl chain.

  • Sample Preparation: Accurately weigh approximately 10-15 mg of this compound dihydrochloride and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Deuterium Oxide (D₂O)).[3]

  • Solvent Choice: DMSO-d₆ is often preferred as it solubilizes the hydrochloride salt well and its residual peak does not obscure key regions of the spectrum.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal resolution.[3]

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans will be required. A DEPT-135 experiment can be run to differentiate between CH, CH₂, and CH₃ groups.[4]

  • 2D NMR (Optional but Recommended): Acquire a ¹H-¹H COSY spectrum to establish proton-proton coupling networks and a ¹H-¹³C HSQC spectrum to correlate each proton with its directly attached carbon atom.

Technique Expected Signals / Peaks Interpretation
¹H NMR δ ~7.3 (t, 2H), ~7.0 (d, 2H), ~6.9 (t, 1H)Aromatic protons of the phenyl group.
δ ~3.8 (t, 2H)Methylene protons adjacent to chlorine (-CH₂-Cl).
δ ~3.2-3.4 (m, 4H)Piperazine methylene protons adjacent to the phenyl group.
δ ~2.8-3.0 (m, 6H)Remaining piperazine and ethyl methylene protons.
¹³C NMR δ ~150Quaternary aromatic carbon attached to nitrogen.
δ ~129, ~120, ~116Aromatic CH carbons.
δ ~53Piperazine CH₂ carbons adjacent to the ethyl chain.
δ ~50Piperazine CH₂ carbons adjacent to the phenyl group.
δ ~41Methylene carbon adjacent to chlorine (-CH₂-Cl).
Mass Spec (ESI+) m/z ~225.1[M+H]⁺ peak for the free base.
m/z ~163.1Fragment corresponding to the loss of the chloroethyl group.
FTIR (cm⁻¹) ~3050-3000Aromatic C-H stretch.
~2950-2800Aliphatic C-H stretch of piperazine and ethyl groups.[5]
~1600, ~1500Aromatic C=C bending vibrations.
~1230Aromatic C-N stretch.
~750C-Cl stretch.

graph "COSY_Correlations" {
layout=neato;
node [shape=circle, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [color="#4285F4"];
// Phenyl Ring
H_ortho [pos="0,1!", label="δ ~7.0"];
H_meta [pos="1,1!", label="δ ~7.3"];
H_para [pos="2,1!", label="δ ~6.9"];

// Piperazine Ring
H_pip_NPh [pos="1,0!", label="δ ~3.2-3.4"];
H_pip_NEt [pos="2,0!", label="δ ~2.8-3.0"];

// Chloroethyl Chain
H_Et_N [pos="3,0!", label="δ ~2.8-3.0"];
H_Et_Cl [pos="4,0!", label="δ ~3.8"];

// Couplings
H_ortho -- H_meta;
H_meta -- H_para;
H_pip_NPh -- H_pip_NEt;
H_pip_NEt -- H_Et_N;
H_Et_N -- H_Et_Cl;

}

Caption: Expected ¹H-¹H COSY correlations for key fragments.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

MS is used to confirm the molecular weight of the compound and provides structural information through analysis of its fragmentation pattern.[6] Electrospray Ionization (ESI) is well-suited for this molecule, as it is a soft ionization technique that typically yields a prominent protonated molecular ion ([M+H]⁺).

  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute to a final concentration of 1-10 µg/mL.

  • Chromatography: While direct infusion is possible, coupling with liquid chromatography (LC) can ensure sample purity. Use a C18 column with a simple gradient elution (e.g., water/acetonitrile with 0.1% formic acid).[7]

  • MS Detection: Acquire data in positive ion mode (ESI+). Perform a full scan to identify the molecular ion.

  • Tandem MS (MS/MS): To confirm the structure, select the [M+H]⁺ ion (m/z ~225.1) for collision-induced dissociation (CID) to generate characteristic fragment ions.

MS_Fragmentation Parent [M+H]⁺ m/z 225.1 Fragment1 Phenylpiperazine Cation m/z 163.1 Parent->Fragment1 Cleavage Fragment2 Loss of C₂H₄Cl

Caption: Primary fragmentation pathway in ESI-MS/MS.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

FTIR spectroscopy is a rapid and effective method to verify the presence of key functional groups, providing a characteristic "fingerprint" for the molecule.[4]

  • Sample Preparation: Prepare a KBr pellet by finely grinding ~1-2 mg of the sample with ~100-200 mg of dry KBr powder and pressing it into a transparent disk.[3]

  • Data Acquisition: Place the pellet in the spectrometer and record the spectrum, typically from 4000 to 400 cm⁻¹.

  • Analysis: Identify characteristic absorption bands corresponding to the aromatic ring, aliphatic chains, C-N bonds, and the C-Cl bond.

Synthesis and Chemical Reactivity

The synthesis of this compound is typically achieved via a nucleophilic substitution reaction. Its primary utility stems from the reactivity of the terminal chlorine, which makes it an excellent alkylating agent.

Synthetic Workflow: N-Alkylation of 1-Phenylpiperazine

The most direct and common synthesis involves the reaction of 1-phenylpiperazine with a two-carbon electrophile bearing a leaving group on each end, such as 1-bromo-2-chloroethane. The use of a base is critical to deprotonate the secondary amine of the piperazine, rendering it nucleophilic.

  • Reagents: 1-Phenylpiperazine is the nucleophile. 1-bromo-2-chloroethane is chosen as the electrophile because the bromine atom is a better leaving group than chlorine, allowing for a more selective initial reaction at the bromo-position.

  • Base: A non-nucleophilic inorganic base like potassium carbonate (K₂CO₃) is used to neutralize the HBr formed during the reaction without competing in the alkylation.

  • Solvent: A polar aprotic solvent like acetonitrile (CH₃CN) is ideal as it solubilizes the reactants and facilitates the Sₙ2 reaction mechanism.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 1-phenylpiperazine (1.0 eq), potassium carbonate (1.5 eq), and acetonitrile.

  • Addition of Electrophile: While stirring, add 1-bromo-2-chloroethane (1.2 eq) dropwise to the mixture at room temperature.

  • Reaction: Heat the mixture to reflux (~80-82°C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • Work-up: After cooling to room temperature, filter off the inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel or by conversion to its hydrochloride salt followed by recrystallization to yield the pure product.

Synthetic_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product Phenylpiperazine 1-Phenylpiperazine Reaction Reflux in Acetonitrile Phenylpiperazine->Reaction Alkyl_Halide 1-Bromo-2-chloroethane Alkyl_Halide->Reaction Base K₂CO₃ Base->Reaction Workup Filtration & Concentration Reaction->Workup Purification Chromatography or Recrystallization Workup->Purification Final_Product 1-(2-Chloroethyl)-4- phenylpiperazine Purification->Final_Product

Sources

1-(2-Chloroethyl)-4-phenylpiperazine: A Cornerstone Intermediate for CNS-Targeted Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of 1-(2-Chloroethyl)-4-phenylpiperazine, a pivotal synthetic intermediate in medicinal chemistry. The piperazine ring is a well-established pharmacophore, particularly prevalent in agents targeting the central nervous system (CNS).[1][2] This document elucidates the core reactivity, synthesis, and strategic applications of this compound. By detailing its role as a potent alkylating agent, we explore its utility in introducing the critical 1-phenylpiperazine moiety into diverse molecular scaffolds. This guide offers field-proven insights, step-by-step experimental protocols, and mechanistic diagrams to serve as a practical resource for professionals in drug discovery and development.

The Phenylpiperazine Scaffold: A Privileged Structure in Neuropharmacology

The piperazine heterocycle is one of the most ubiquitous structural motifs in biologically active compounds, prized for its favorable impact on physicochemical properties and its versatile synthetic handle.[1] When substituted with a phenyl group at the N1 position, the resulting 1-phenylpiperazine moiety becomes a cornerstone pharmacophore for a multitude of CNS-active drugs. Molecules incorporating this scaffold have shown a wide range of biological activities, including antipsychotic, antidepressant, and anxiolytic effects.

The strategic value of this compound lies in its bifunctional nature. It provides the pre-formed, high-value 1-phenylpiperazine core while simultaneously incorporating a reactive 2-chloroethyl group. This "ready-to-react" side chain functions as an electrophilic handle, enabling chemists to covalently link the phenylpiperazine unit to a target molecule through nucleophilic substitution.[2] This approach streamlines multi-step syntheses, making it an indispensable tool in the development of complex pharmaceutical agents.

Physicochemical Properties and Reactivity Profile

The utility of this compound as a synthetic intermediate is dictated by its distinct chemical features.

PropertyValueSource
IUPAC Name This compound[3]
CAS Number 36245-28-0 (dihydrochloride salt)[3][4]
Molecular Formula C₁₂H₁₇ClN₂ (Free Base)[3]
Molecular Weight 224.73 g/mol (Free Base)[5]
Molecular Weight 297.6 g/mol (Dihydrochloride Salt)[3]
Appearance Typically a solid, often supplied as a hydrochloride salt
Core Reactivity: The Alkylating Agent

The primary mechanism of action for this compound in synthesis is its role as an alkylating agent.[6] The electron-withdrawing effect of the chlorine atom polarizes the C-Cl bond, rendering the terminal carbon of the ethyl group electrophilic. This allows it to readily undergo a bimolecular nucleophilic substitution (S_N2) reaction with a wide range of nucleophiles, including amines, alkoxides, and thiols. This reactivity is the key to its function, providing a robust method for introducing the phenylpiperazine pharmacophore.[2]

The reaction proceeds via a backside attack by the nucleophile on the electrophilic carbon, leading to the displacement of the chloride leaving group. The choice of solvent, base, and temperature is critical for optimizing reaction yields and minimizing side reactions.[6]

S_N2 reaction mechanism of the chloroethyl group.

Strategic Synthesis of the Intermediate

The preparation of this compound is typically achieved in a two-stage process: first, the synthesis of the 1-phenylpiperazine core, followed by the attachment of the 2-chloroethyl side chain.

Synthesis of 1-Phenylpiperazine Precursor

The most common and industrially scalable method for synthesizing N-aryl piperazines involves the cyclization of an aniline derivative with bis(2-chloroethyl)amine hydrochloride.[7][8] This reaction is typically performed at high temperatures in a molten state without a solvent, which drives the reaction towards the cyclized product.

Causality Behind Experimental Choices:

  • High Temperature (160-250°C): This is necessary to overcome the activation energy for the double N-alkylation and subsequent cyclization, especially in the absence of a solvent.[7]

  • Molten State: Using the reactants in a fused state maximizes their concentration, facilitating the reaction without the need for large volumes of high-boiling solvents.

  • Basic Workup: The reaction initially forms the hydrochloride salt of N-phenylpiperazine. Treatment with a strong base, such as aqueous sodium hydroxide, is required to neutralize the acid and liberate the free base product, which can then be isolated.[7]

synthesis_workflow aniline Aniline reactor Reaction Vessel (Melt Phase) aniline->reactor bis_chloro Bis(2-chloroethyl)amine HCl bis_chloro->reactor heating Heat (180-200°C) reactor->heating cyclization Cyclization Reaction heating->cyclization workup Basic Workup (e.g., NaOH(aq)) cyclization->workup distillation Vacuum Distillation workup->distillation product 1-Phenylpiperazine (High Purity) distillation->product

Workflow for the synthesis of 1-Phenylpiperazine.
Attachment of the 2-Chloroethyl Group

With 1-phenylpiperazine in hand, the final step is the N-alkylation at the N4 position to introduce the reactive side chain. This is a standard nucleophilic substitution reaction where the secondary amine of the piperazine ring acts as the nucleophile. A common and effective reagent for this transformation is 1-bromo-2-chloroethane.

Rationale for Reagent Choice: The use of 1-bromo-2-chloroethane is a strategic choice based on the differential reactivity of halogens as leaving groups. Bromide is a better leaving group than chloride. Therefore, the nucleophilic nitrogen of 1-phenylpiperazine will selectively displace the bromide, leaving the less reactive chloride untouched and available for subsequent reactions. This chemoselectivity is crucial for creating the desired intermediate.

Application in Pharmaceutical Synthesis: Aripiprazole Case Study

The strategic importance of chloroethyl-piperazine intermediates is powerfully demonstrated in the synthesis of atypical antipsychotics like Aripiprazole. While the direct synthesis of Aripiprazole uses the 1-(2,3-dichlorophenyl)piperazine analogue, the final coupling step is a perfect archetype of the S_N2 reaction central to the utility of this compound.[9][10][11]

The most widely employed synthesis of Aripiprazole involves the N-alkylation of the pre-formed piperazine intermediate with a suitable quinolinone derivative, typically 7-(4-halobutoxy)-3,4-dihydroquinolin-2-one.[2][10]

Self-Validating Protocol: The success of this reaction relies on a well-defined set of conditions. A base (e.g., potassium carbonate, sodium carbonate) is required to act as a proton scavenger, neutralizing the HCl or HBr formed during the reaction and ensuring the piperazine nitrogen remains nucleophilic.[2][10] The reaction is typically heated in a suitable solvent to ensure a reasonable reaction rate.

Final coupling step in the synthesis of Aripiprazole.

Detailed Experimental Protocols

The following protocols are representative methodologies for the synthesis and application of phenylpiperazine intermediates.

Protocol 5.1: Synthesis of 1-Phenylpiperazine[8]
  • Charging the Reactor: In a suitable glass-lined reactor equipped with a mechanical stirrer and a heating mantle, charge aniline (1.0 molar equivalent) and bis(2-chloroethyl)amine hydrochloride (1.2-1.4 molar equivalents).

  • Reaction Execution: Heat the mixture under agitation to 180-200°C. The reactants will fuse and the cyclization reaction will commence. Maintain this temperature for 3-5 hours, monitoring the reaction progress by TLC or HPLC.

  • Workup: Cool the reaction mass to below 80°C. Cautiously add a 30% aqueous solution of sodium hydroxide in batches to neutralize the reaction mixture to a pH > 12.

  • Isolation: Separate the organic layer. The aqueous layer may be extracted with a suitable solvent (e.g., toluene) to recover any dissolved product.

  • Purification: Combine the organic layers and subject the crude product to vacuum distillation to obtain pure 1-phenylpiperazine. The product should have a purity of >99.5% by HPLC.

Protocol 5.2: N-Alkylation for Aripiprazole Synthesis[2]
  • Reaction Setup: To a suspension of 7-(4-bromobutoxy)-3,4-dihydroquinolin-2-one (1.0 molar equivalent) and 1-(2,3-dichlorophenyl)piperazine hydrochloride (1.0 molar equivalent) in technical grade ethanol, add powdered anhydrous sodium carbonate (2.0 molar equivalents).

  • Reaction Execution: Heat the mixture to reflux and maintain for 12 hours with vigorous stirring.

  • Initial Isolation: Cool the reaction mixture and filter the resulting solid to remove inorganic salts.

  • Purification: Take up the solid in fresh ethanol and reflux for 10 minutes. Filter the hot solution to remove any remaining insoluble inorganic residue.

  • Crystallization: Combine the filtrates, reflux briefly, and then allow the solution to cool to room temperature for 12 hours to induce crystallization.

  • Final Product: Collect the precipitated crystals by filtration, wash with cold ethanol, and dry under vacuum to yield Aripiprazole.

Safety, Handling, and Storage

Professionals handling this compound and related compounds must adhere to strict safety protocols.

  • Hazard Identification: Phenylpiperazine derivatives are often classified as toxic if swallowed or in contact with skin and can cause severe skin burns and eye damage.[5][12] As an alkylating agent, this compound should be considered a potential mutagen and handled with extreme care.[13]

  • Personal Protective Equipment (PPE): Always use appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles or a face shield. All manipulations should be performed within a certified chemical fume hood to avoid inhalation of dust or vapors.[14]

  • Handling: Avoid generating dust. Ensure adequate ventilation. Wash hands and any exposed skin thoroughly after handling.[14]

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area. Keep it segregated from incompatible materials such as strong oxidizing agents and acids.[14]

Conclusion

This compound is a highly valuable and versatile synthetic intermediate. Its utility is rooted in the strategic combination of the privileged 1-phenylpiperazine pharmacophore with a reactive chloroethyl group, which serves as a potent electrophile for S_N2 reactions. This structure allows for the efficient and direct incorporation of the phenylpiperazine moiety into target molecules, streamlining the synthesis of complex pharmaceuticals, particularly those targeting the central nervous system. A thorough understanding of its reactivity, synthetic routes, and handling requirements, as detailed in this guide, is essential for leveraging its full potential in modern drug discovery and development.

References

  • National Center for Biotechnology Information.

  • Benchchem.

  • Google Patents.

  • PubMed.

  • Benchchem.

  • Google Patents.

  • Supravena.

  • ResearchGate.

  • PubChem.

  • PubChem.

  • Sigma-Aldrich.

  • Thermo Fisher Scientific.

  • Google Patents.

  • Hit2Lead.

  • MedchemExpress.com.

  • ResearchGate.

  • ChemicalBook.

  • ResearchGate.

  • Cole-Parmer.

  • PubChem.

  • Sigma-Aldrich.

  • National Center for Biotechnology Information.

  • Pharmaffiliates.

  • National Center for Biotechnology Information.

  • Chemguide.

  • Google Patents.

  • The University of Edinburgh.

Sources

Reactivity of the chloroethyl group in phenylpiperazines

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Reactivity of the Chloroethyl Group in Phenylpiperazines

Abstract

The 1-(2-chloroethyl)-4-phenylpiperazine scaffold is a cornerstone in modern medicinal chemistry and synthetic route design. Its utility is intrinsically linked to the nuanced reactivity of the 2-chloroethyl group. This functional group is not merely a simple alkyl halide; its behavior is dominated by a neighboring group participation mechanism involving the adjacent piperazine nitrogen. This guide provides a comprehensive exploration of this reactivity, moving from core mechanistic principles to practical experimental protocols. We will dissect the pivotal intramolecular cyclization that forms the highly electrophilic aziridinium ion, the subsequent intermolecular reactions with nucleophiles, and the critical factors that allow researchers to control these pathways. This document is intended to serve as a field-proven guide for professionals seeking to harness the synthetic potential and understand the biological implications of this versatile chemical moiety.

The Duality of Reactivity: A Mechanistic Overview

The chemical behavior of the 2-chloroethyl group attached to a phenylpiperazine nitrogen is governed by two competing, yet interconnected, pathways: direct nucleophilic substitution and a dominant intramolecular cyclization.[1] Understanding the interplay between these routes is paramount for predicting reaction outcomes and designing rational synthetic strategies.

  • Direct Nucleophilic Substitution (S_N2): In the presence of strong, highly concentrated nucleophiles and under polar aprotic conditions, a direct bimolecular substitution can occur where the nucleophile attacks the carbon bearing the chlorine, displacing it in a single concerted step.[1] However, this pathway is often a minor contributor compared to the alternative mechanism.

  • Intramolecular Cyclization (Neighboring Group Participation): The most significant feature of this moiety's reactivity is the intramolecular attack by the piperazine nitrogen (N-1) on the electrophilic β-carbon of the chloroethyl group. This neighboring group participation results in the displacement of the chloride leaving group and the formation of a strained, three-membered aziridinium ring. This cyclization step is often the rate-determining step for subsequent reactions.[1] The resulting aziridinium ion is a highly reactive electrophile, primed for attack by even weak nucleophiles. This mechanism is analogous to that of potent alkylating agents like nitrogen mustards.[1]

The formation of this aziridinium intermediate is the key that unlocks the potent alkylating potential of chloroethyl-piperazines, making them valuable precursors in drug development.[1][2]

Reactivity_Pathways cluster_0 Dominant Pathway: Intramolecular Cyclization cluster_1 Minor Pathway: Direct Substitution Start This compound Intermediate Reactive Aziridinium Ion (Electrophilic) Start->Intermediate Intramolecular Attack (Rate-Limiting) Product_A Ring-Opened Product Intermediate->Product_A Nucleophilic Attack (Fast) Start_B This compound Product_B Direct S_N2 Product Start_B->Product_B Strong Nucleophile (e.g., RS⁻, CN⁻) Nu Nucleophile (Nu⁻) Nu->Intermediate Nu->Start_B

Caption: Competing reaction pathways for the chloroethyl group in phenylpiperazines.

The Aziridinium Ion: The Key Reactive Intermediate

The propensity to form an aziridinium ion is the defining characteristic of 2-chloroethylamines.[3] This cyclization transforms a moderately reactive alkyl chloride into a highly potent electrophilic species. The significant ring strain of the three-membered ring and the positive charge on the nitrogen make the ring highly susceptible to nucleophilic attack.

The formation is an equilibrium process, but the subsequent rapid and irreversible ring-opening by a nucleophile drives the overall reaction forward. This two-step sequence (cyclization followed by nucleophilic attack) is often kinetically favored over a direct S_N2 reaction on the starting material.

Kinetic_Analysis_Workflow Start Prepare Calibration Standards & Curve Setup Equilibrate Reaction Vessel (Buffer + Nu) Start->Setup Initiate Add Chloroethyl Reagent (t=0) Setup->Initiate Sample Withdraw, Quench & Inject Aliquots (t = 0, 5, 15... min) Initiate->Sample Analyze HPLC Analysis (Peak Area) Sample->Analyze Calculate Calculate Concentration vs. Time Analyze->Calculate End Determine Reaction Rate Calculate->End

Sources

An In-Depth Technical Guide to the Potential Pharmacological Effects of 1-(2-Chloroethyl)-4-phenylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

The arylpiperazine scaffold is a cornerstone in the development of centrally acting therapeutics, with numerous approved drugs targeting a range of neurological and psychiatric disorders.[1] This guide focuses on the potential pharmacological profile of a specific, under-investigated derivative, 1-(2-Chloroethyl)-4-phenylpiperazine. We will delve into its chemical nature, propose a reasoned hypothesis for its molecular targets based on structure-activity relationships of analogous compounds, and provide a comprehensive, actionable framework for its preclinical characterization. This document is intended to serve as a technical resource, blending established principles of medicinal chemistry with detailed, field-proven experimental protocols to empower researchers in the exploration of this and similar novel chemical entities.

Introduction: The Prominence of the Arylpiperazine Moiety in Neuropharmacology

The N-arylpiperazine structure is a privileged pharmacophore, forming the core of a multitude of clinically significant drugs.[2] Its prevalence stems from the ideal spatial arrangement of a basic nitrogen atom and an aromatic ring, which are key recognition elements for aminergic G-protein coupled receptors (GPCRs), particularly serotonin and dopamine receptors.[3] This structural motif allows for a wide range of chemical modifications, enabling the fine-tuning of affinity, selectivity, and functional activity at these receptors.[1] Consequently, arylpiperazine derivatives have found application as antipsychotics, antidepressants, and anxiolytics.[1] The subject of this guide, this compound, presents an intriguing case due to the incorporation of a reactive chloroethyl group, suggesting a potentially unique mode of interaction with its biological targets.

Synthesis and Chemical Properties of this compound

The synthesis of N-arylpiperazines is well-established in the chemical literature. A common and effective method involves the cyclization of a substituted aniline with bis(2-chloroethyl)amine hydrochloride, often in a high-boiling point solvent like diglyme.[4]

Protocol 2.1: Synthesis of this compound

This protocol outlines a general procedure for the synthesis of the title compound.

Materials:

  • 1-Phenylpiperazine

  • 1-Bromo-2-chloroethane

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Dichloromethane (CH₂Cl₂)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Magnetic stirrer and heating mantle

  • Standard laboratory glassware

Procedure:

  • To a solution of 1-phenylpiperazine (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).

  • Add 1-bromo-2-chloroethane (1.2 eq) dropwise to the stirring mixture at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the residue in dichloromethane and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Hypothesized Pharmacological Profile

Based on the extensive literature on arylpiperazine derivatives, we hypothesize that this compound will primarily interact with serotonin (5-HT) and dopamine (D) receptors . The N-phenylpiperazine moiety is a well-established pharmacophore for these receptor families.[3]

Primary Targets: Serotonin and Dopamine Receptors

The substitution pattern on the phenyl ring and the nature of the N4-substituent are critical determinants of receptor affinity and selectivity.[5] Unsubstituted phenylpiperazines often exhibit broad affinity across multiple 5-HT and D2-like receptor subtypes.[3][6]

The Role of the 2-Chloroethyl Group: A Potential for Irreversible Binding

The most distinguishing feature of the title compound is the 2-chloroethyl substituent. This functional group is a potential alkylating agent. Upon binding to the receptor, the lone pair of the distal nitrogen of the piperazine ring can displace the chloride ion via an intramolecular cyclization to form a highly reactive aziridinium ion intermediate. This electrophilic species can then be attacked by a nucleophilic residue (e.g., cysteine, serine, aspartate) in the receptor's binding pocket, leading to the formation of a covalent bond and, consequently, irreversible receptor inactivation.

In Vitro Pharmacological Characterization: A Step-by-Step Guide

A systematic in vitro evaluation is paramount to elucidating the pharmacological profile of this compound. The following experimental workflow is proposed:

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Functional Characterization cluster_2 Phase 3: Investigation of Irreversible Binding A Radioligand Binding Assays (Broad Panel of GPCRs) B Identify High-Affinity Targets (Ki < 1 µM) A->B C GTPγS Binding Assays B->C D cAMP Accumulation Assays B->D E Determine Agonist/Antagonist/Inverse Agonist Profile C->E D->E F Washout Experiments in Binding Assays E->F G Mass Spectrometry of Receptor-Ligand Complex E->G H Confirm Covalent Binding F->H G->H

Figure 1: Proposed in vitro experimental workflow for the pharmacological characterization of this compound.

Phase 1: Receptor Binding Affinity

The initial step is to determine the binding affinity of the compound across a panel of relevant GPCRs, with a focus on serotonin and dopamine receptors.

This protocol provides a general framework for a competitive radioligand binding assay.[7]

Materials:

  • Cell membranes expressing the receptor of interest (e.g., from CHO or HEK293 cells)

  • Radioligand specific for the target receptor (e.g., [³H]Ketanserin for 5-HT₂ₐ receptors)

  • This compound (test compound)

  • Non-specific binding control (a high concentration of a known, unlabeled ligand)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • 96-well filter plates (e.g., Millipore MultiScreen with GF/B filters)[7]

  • Polyethyleneimine (PEI) solution (0.5%)

  • Scintillation cocktail

  • Microplate scintillation counter

Procedure:

  • Pre-soak the filter plates with 0.5% PEI for at least 2 hours to reduce non-specific binding.[7]

  • In each well of the 96-well plate, add in the following order:

    • Assay buffer

    • Test compound at various concentrations or non-specific binding control.

    • Radioligand at a concentration near its Kₔ value.

    • Cell membranes (typically 50-100 µg of protein per well).[7]

  • Incubate the plates at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Terminate the binding reaction by rapid filtration through the filter plates using a cell harvester.

  • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Dry the filter plates.

  • Add scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.

  • Calculate the specific binding and determine the IC₅₀ value of the test compound. Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation.

Table 1: Representative Panel of Primary Screening Targets

Receptor FamilySubtypes to Screen
Serotonin 5-HT₁ₐ, 5-HT₁ₑ, 5-HT₂ₐ, 5-HT₂C, 5-HT₆, 5-HT₇
Dopamine D₁, D₂, D₃, D₄, D₅
Adrenergic α₁, α₂
Phase 2: Functional Activity

Once high-affinity targets are identified, the next step is to determine the functional activity of the compound at these receptors.

This assay measures the activation of G-proteins, a proximal event in GPCR signaling. It is particularly useful for Gᵢ/ₒ-coupled receptors.[8]

Materials:

  • Cell membranes expressing the receptor of interest

  • [³⁵S]GTPγS

  • GDP

  • Test compound

  • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4)

  • Scintillation Proximity Assay (SPA) beads (e.g., wheat germ agglutinin-coated)

  • 96-well microplates

Procedure:

  • In a 96-well plate, combine cell membranes, GDP, and the test compound at various concentrations in the assay buffer.

  • Initiate the reaction by adding [³⁵S]GTPγS.

  • Incubate at 30°C for 30-60 minutes.

  • Add a suspension of SPA beads to each well.

  • Seal the plate and allow the beads to settle for at least 3 hours.

  • Measure the radioactivity using a microplate scintillation counter.

  • Analyze the data to determine the EC₅₀ and Eₘₐₓ values for agonistic activity. For antagonistic activity, perform the assay in the presence of a known agonist.

This assay measures the downstream second messenger cyclic AMP (cAMP) and is suitable for both Gₛ- and Gᵢ-coupled receptors.[9]

Materials:

  • Whole cells expressing the receptor of interest

  • Test compound

  • Forskolin (for Gᵢ-coupled receptors)

  • cAMP assay kit (e.g., AlphaScreen, HTRF, or ELISA-based)

  • Cell culture medium

  • 384-well microplates

Procedure (for a Gᵢ-coupled receptor):

  • Plate the cells in a 384-well plate and incubate overnight.

  • Aspirate the culture medium and add the test compound at various concentrations.

  • Add a fixed concentration of forskolin to stimulate adenylate cyclase.

  • Incubate for a specified time at room temperature.

  • Lyse the cells and follow the protocol of the chosen cAMP assay kit to measure cAMP levels.

  • Determine the EC₅₀ or IC₅₀ values to characterize the compound as an agonist, antagonist, or inverse agonist.

G cluster_0 Gs-coupled Receptor Signaling cluster_1 Gi-coupled Receptor Signaling A Agonist B GPCR (Gs) A->B C Adenylate Cyclase (Activated) B->C D ATP -> cAMP (Increased) C->D E Agonist F GPCR (Gi) E->F G Adenylate Cyclase (Inhibited) F->G H ATP -> cAMP (Decreased) G->H

Figure 2: Simplified signaling pathways for Gs- and Gi-coupled receptors, illustrating the basis of the cAMP assay.

Phase 3: Investigating Irreversible Binding

If the compound shows high affinity and potent functional activity, it is crucial to investigate the potential for covalent binding.

A simple yet informative method is to perform a washout experiment in the context of a radioligand binding assay.

Procedure:

  • Pre-incubate cell membranes with a high concentration of this compound for an extended period (e.g., 2 hours).

  • Centrifuge the membranes and wash them multiple times with fresh buffer to remove any unbound compound.

  • Resuspend the washed membranes and perform a radioligand saturation binding assay.

  • Compare the Bₘₐₓ (maximum number of binding sites) of the pre-treated membranes with that of vehicle-treated control membranes. A significant reduction in Bₘₐₓ suggests irreversible binding.

In Vivo Pharmacological Evaluation

Should the in vitro data warrant further investigation, in vivo studies in rodent models are the next logical step to assess the physiological and behavioral effects of the compound.

Locomotor Activity

Changes in locomotor activity can indicate stimulant or sedative effects.

Procedure:

  • Administer various doses of this compound or vehicle to mice.

  • Place individual mice in an open field arena equipped with infrared beams to track movement.

  • Record locomotor activity (e.g., distance traveled, rearing frequency) for a set period (e.g., 60 minutes).

  • Analyze the data to determine if the compound has dose-dependent effects on locomotion.[10]

Assessment of Psychoactive Properties

Drug discrimination and head-twitch response assays can provide insights into the subjective effects of the compound.

This assay assesses whether the subjective effects of a test compound are similar to those of a known psychoactive drug.

Procedure:

  • Train rats to discriminate between saline and a known drug (e.g., a 5-HT₂ₐ agonist like DOI or a dopamine agonist like apomorphine) by reinforcing lever presses on one of two levers.

  • Once the rats have learned the discrimination, administer various doses of this compound and observe on which lever the rats predominantly respond. Full substitution on the drug-appropriate lever suggests similar subjective effects.

The HTR in mice is a characteristic behavioral response to 5-HT₂ₐ receptor agonists.[11]

Procedure:

  • Administer various doses of this compound or vehicle to mice.

  • Observe the mice for a defined period (e.g., 30 minutes) and count the number of head twitches.

  • An increase in HTR frequency suggests 5-HT₂ₐ agonist activity.

Conclusion

This compound is a structurally intriguing molecule with a high potential for interacting with aminergic GPCRs. The presence of the chloroethyl group raises the compelling possibility of irreversible binding, which could have profound pharmacological implications. The systematic approach outlined in this guide, from synthesis and in vitro characterization to in vivo behavioral assessment, provides a robust framework for elucidating the pharmacological profile of this and other novel arylpiperazine derivatives. The data generated from these studies will be invaluable in determining the therapeutic potential and guiding the future development of this class of compounds.

References

  • Barros, L. C. S., et al. (2021). Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases. Pharmaceuticals, 14(10), 981. [Link]

  • van de Witte, S. V., et al. (1996). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. Journal of Receptor and Signal Transduction Research, 16(5-6), 287-303. [Link]

  • Fantegrossi, W. E., et al. (2008). MDMA-like behavioral effects of N-substituted piperazines in the mouse. Neuropharmacology, 54(3), 561-568. [Link]

  • Arote, R. B., & Hanrahan, J. R. (2021). A general and convenient synthesis of N-aryl piperazines. Tetrahedron Letters, 82, 153303. [Link]

  • Leopoldo, M., et al. (2011). Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders. Current Topics in Medicinal Chemistry, 11(6), 670-684. [Link]

  • Collins, G. T., et al. (2012). Phenylpiperazine derivatives with selectivity for dopamine D3 receptors modulate cocaine self-administration in rats. Neuropharmacology, 63(3), 405-414. [Link]

  • Assay Guidance Manual. (2012). GTPγS Binding Assays. NCBI Bookshelf. [Link]

  • Gatch, M. B., et al. (2018). Impure but not inactive: behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis. Psychopharmacology, 235(10), 2915-2924. [Link]

  • Staroń, J., et al. (2021). The Structural Determinants for α1-Adrenergic/Serotonin Receptors Activity among Phenylpiperazine-Hydantoin Derivatives. Molecules, 26(22), 7006. [Link]

  • Kumar, V., et al. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules, 26(11), 3175. [Link]

  • Luethi, D., & Liechti, M. E. (2020). Pharmacological profiling of novel psychoactive substances. Current Opinion in Pharmacology, 55, 1-9. [Link]

  • Kumar, V., et al. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. ResearchGate. [Link]

  • Manzoni, C., & Bonanno, G. (2020). Molecular Mechanisms of Action of Novel Psychoactive Substances (NPS). A New Threat for Young Drug Users with Forensic-Toxicological Implications. International Journal of Molecular Sciences, 21(23), 9033. [Link]

  • Milligan, G. (2004). The [35S]GTPγS binding assay: Approaches and applications in pharmacology. British Journal of Pharmacology, 141(4), 549-550. [Link]

  • Perrone, R., et al. (1996). Structure-activity relationship studies on the 5-HT(1A) receptor affinity of 1-phenyl-4-[omega-(alpha- or beta-tetralinyl)alkyl]piperazines. 4. Journal of Medicinal Chemistry, 39(25), 4928-4934. [Link]

  • Pantoja, C., et al. (2016). Measuring Serotonin Binding to Its Receptors In Vitro via Charge Transfer to ANAP. Biophysical Journal, 111(1), 38-46. [Link]

  • Agilent Technologies. (2010). Live-Cell Assay to Interrogate GPCRs by Monitoring cAMP Levels using a Bioluminescent Readout. Agilent. [Link]

  • Bäckberg, M., et al. (2020). In vitro characterization of new psychoactive substances at the μ-opioid, CB1 and CB2 receptors. DiVA portal. [Link]

  • JoVE. (2022). Measuring G-Protein-Coupled Receptor Signaling via Radio-labeled GTP Binding. YouTube. [Link]

  • Glennon, R. A. (1994). Serotonin Receptor Subtypes and Ligands. ACNP. [Link]

  • Wikipedia. (n.d.). Monoamine releasing agent. Wikipedia. [Link]

  • Zhang, J. H., & Xie, X. (2012). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Methods in Molecular Biology, 897, 89-101. [Link]

  • Berardi, F., et al. (2001). Synthesis and structure-activity relationships of a new model of arylpiperazines. Study of the 5-HT(1a)/alpha(1)-adrenergic receptor affinity by classical hansch analysis, artificial neural networks, and computational simulation of ligand recognition. Journal of Medicinal Chemistry, 44(1), 45-56. [Link]

  • Cacciatore, I., et al. (2022). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Molecules, 27(15), 4782. [Link]

  • Collins, G. T., et al. (2012). Phenylpiperazine derivatives with selectivity for dopamine D3 receptors modulate cocaine self-administration in rats. PubMed. [Link]

  • Hassan, Z., et al. (2019). Novel Psychoactive Substances—Recent Progress on Neuropharmacological Mechanisms of Action for Selected Drugs. Frontiers in Psychiatry, 10, 757. [Link]

  • Arote, R. B., & Hanrahan, J. R. (2021). A General and Convenient Synthesis of N-Aryl Piperazines. ResearchGate. [Link]

  • Creative BioMart. (n.d.). cAMP Accumulation Assay. Creative BioMart. [Link]

  • Wikipedia. (n.d.). Mirtazapine. Wikipedia. [Link]

  • Ciano, A., et al. (2021). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Molecules, 26(23), 7177. [Link]

  • ResearchGate. (n.d.). Receptor Binding Assay Conditions. ResearchGate. [Link]

  • Upadhyay, P. (2021). Novel Psychoactive Substances: Testing Challenges and Strategies. Today's Clinical Lab. [Link]

Sources

1-(2-Chloroethyl)-4-phenylpiperazine dopamine receptor interaction

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Dopamine Receptor Interaction of 1-(2-Chloroethyl)-4-phenylpiperazine

Abstract

The phenylpiperazine scaffold is a cornerstone in modern medicinal chemistry, serving as a privileged structure for a multitude of centrally acting agents. This compound represents a foundational molecule in this class, not only as a versatile synthetic intermediate but also as a potential pharmacophore for dopamine receptor modulation. This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate and characterize the interaction of this compound with dopamine receptor subtypes. We will delve into the causality behind experimental choices, provide validated, step-by-step protocols for determining binding affinity and functional activity, and illustrate key pathways and workflows. The objective is to equip researchers with the necessary tools to elucidate the compound's pharmacological profile, a critical step in the discovery of novel therapeutics for neuropsychiatric and neurological disorders.

Introduction: The Phenylpiperazine Scaffold and the Dopaminergic System

Phenylpiperazine and its derivatives are integral to the development of drugs targeting the central nervous system (CNS).[1] Many approved and investigational drugs for conditions like schizophrenia, depression, and anxiety contain this structural motif.[2][3] Their prevalence is due to favorable physicochemical properties and the ability of the core structure to interact with a variety of G-protein coupled receptors (GPCRs), including dopamine and serotonin receptors.[1][4] this compound, with its reactive chloroethyl group, is a key building block for synthesizing more complex molecules through N-alkylation.[5] However, understanding the intrinsic pharmacology of this parent compound is crucial for interpreting the structure-activity relationships (SAR) of its derivatives.

The dopaminergic system, comprising five distinct receptor subtypes (D1-D5), is a primary regulator of critical brain functions, including motor control, motivation, reward, and cognition.[6][7] These receptors are categorized into two families: the D1-like (D1, D5) and the D2-like (D2, D3, D4) families.[8][9] D1-like receptors typically couple to the Gsα protein, stimulating adenylyl cyclase and increasing intracellular cyclic adenosine monophosphate (cAMP).[] Conversely, D2-like receptors couple to Gi/oα, inhibiting adenylyl cyclase and decreasing cAMP levels.[] This differential signaling makes dopamine receptors a major target for therapeutic intervention in disorders characterized by dopamine dysregulation, such as Parkinson's disease and schizophrenia.[11][12]

This guide outlines a systematic approach to define the interaction of this compound with these vital receptors.

Compound Profile and Synthesis

Physicochemical Properties

A clear understanding of the compound's basic properties is the first step in any pharmacological investigation.

PropertyValueSource
IUPAC Name This compound[13]
CAS Number 36245-28-0 (dihydrochloride)
Molecular Formula C₁₂H₁₇ClN₂[13]
Molecular Weight 224.73 g/mol (free base)[13]
Appearance Solid[14]
Reactivity The 2-chloroethyl group is an alkylating agent, susceptible to nucleophilic substitution.[5]
Representative Synthesis Workflow

The synthesis of asymmetrical phenylpiperazines can be achieved through the cyclization of an amine with a bis-electrophilic agent.[15][16] A common route involves the reaction of aniline with bis(2-chloroethyl)amine.[17] The subsequent addition of the chloroethyl group would complete the synthesis of the target compound.

G cluster_0 Synthesis of N-Phenylpiperazine cluster_1 Final Alkylation Step Aniline Aniline Reaction Cyclization Reaction (High Temperature) Aniline->Reaction BCEA Bis(2-chloroethyl)amine BCEA->Reaction NPP_HCl N-Phenylpiperazine (as hydrochloride salt) Base_Neutralization Base Neutralization (e.g., NaOH aq.) NPP_HCl->Base_Neutralization NPP N-Phenylpiperazine (Free Base) Base_Neutralization->NPP Alkylation N-Alkylation NPP->Alkylation Reaction->NPP_HCl Chloroacetyl 2-Chloroacetyl chloride Chloroacetyl->Alkylation Reduction Reduction (e.g., LiAlH4) Target This compound Reduction->Target Amide_Intermediate Amide_Intermediate Alkylation->Amide_Intermediate Intermediate Amide Amide_Intermediate->Reduction

Caption: Representative synthesis workflow for this compound.

Characterizing Dopamine Receptor Interactions: A Methodological Framework

To build a comprehensive pharmacological profile, two key parameters must be determined: binding affinity (the strength of the interaction) and functional activity (the cellular response to binding).

Radioligand Binding Assays: Quantifying Affinity (Ki)

The most direct method to measure binding affinity is through competitive radioligand binding assays. This technique measures the ability of the test compound (the "competitor," this compound) to displace a known high-affinity radiolabeled ligand from the receptor. The resulting data are used to calculate the inhibitory constant (Ki), a measure of the compound's binding affinity.

Causality Behind Experimental Choices:

  • Cell Lines: Using stably transfected cell lines (e.g., HEK293 or CHO cells) expressing a single human dopamine receptor subtype ensures that the observed binding is specific to the target of interest.

  • Radioligand Selection: A high-affinity, subtype-selective radioligand is chosen for each receptor to provide a robust and reproducible signal. For example, [³H]SCH23390 for D1 and [³H]Spiperone or [³H]Raclopride for D2-like receptors are common choices.

  • Non-Specific Binding: This is determined in the presence of a high concentration of a known, non-radiolabeled antagonist (e.g., unlabeled haloperidol) to saturate all specific binding sites. Subtracting this value from total binding isolates the specific binding signal.

Step-by-Step Protocol: Competitive Binding Assay

  • Cell Membrane Preparation: a. Culture CHO or HEK293 cells stably expressing the human dopamine receptor subtype of interest (e.g., D2L). b. Harvest cells when confluent and homogenize in ice-cold assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4). c. Centrifuge the homogenate at low speed to remove nuclei and debris. d. Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes. e. Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration (e.g., via Bradford assay).

  • Assay Setup: a. In a 96-well plate, add assay buffer, a fixed concentration of the appropriate radioligand (e.g., 0.2 nM [³H]Raclopride for D2), and the prepared cell membranes (e.g., 10-20 µg protein/well). b. Add this compound across a range of concentrations (e.g., 10⁻¹¹ M to 10⁻⁵ M) in triplicate. c. For determining non-specific binding, add a saturating concentration of a known antagonist (e.g., 10 µM haloperidol) to a set of wells. d. For determining total binding, add vehicle (e.g., DMSO) instead of the competitor.

  • Incubation & Termination: a. Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to allow the binding to reach equilibrium. b. Terminate the reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound. c. Quickly wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

  • Data Acquisition & Analysis: a. Dry the filter mats and place them in scintillation vials with scintillation cocktail. b. Quantify the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter. c. Calculate the percentage of specific binding at each concentration of the test compound. d. Plot the percentage of specific binding against the log concentration of the compound to generate a competition curve. e. Use non-linear regression analysis (e.g., Prism software) to fit the data to a one-site competition model and determine the IC₅₀ (the concentration of the compound that inhibits 50% of specific binding). f. Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

G Start Start: Prepare Reagents AddReagents Add to 96-well Plate: - Membranes (Receptor) - Radioligand ([³H]L) - Competitor (Test Compound) Start->AddReagents Incubate Incubate to Equilibrium (e.g., 60 min, RT) AddReagents->Incubate Filter Rapid Filtration (Separate Bound from Free) Incubate->Filter Wash Wash Filters (Remove Non-specifically Bound [³H]L) Filter->Wash Count Scintillation Counting (Quantify Bound [³H]L) Wash->Count Analyze Data Analysis: - Calculate % Inhibition - Non-linear Regression (IC₅₀) - Cheng-Prusoff (Ki) Count->Analyze End End: Determine Ki Analyze->End

Caption: Experimental workflow for a radioligand competitive binding assay.
Functional Assays: Determining Agonism vs. Antagonism

Once binding is confirmed, the next critical step is to determine the functional consequence of that binding. Does the compound activate the receptor (agonism), block the action of the endogenous ligand (antagonism), or provide a submaximal response (partial agonism)?

3.2.1. D1-like Receptor Functional Assay: cAMP Accumulation

Since D1-like receptors are Gs-coupled, agonists will increase intracellular cAMP.[6]

Step-by-Step Protocol:

  • Cell Culture: Seed cells expressing the D1 or D5 receptor in a 96-well plate and grow to near-confluency.

  • Assay Preparation: Wash cells with assay buffer. Pre-incubate with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of newly synthesized cAMP.

  • Agonist Mode: Add this compound at various concentrations and incubate. Include a known D1 agonist (e.g., SKF-81297) as a positive control.

  • Antagonist Mode: Pre-incubate the cells with various concentrations of this compound, then stimulate with a fixed concentration (e.g., EC₈₀) of a known agonist like dopamine.

  • Lysis & Detection: Lyse the cells and measure cAMP levels using a commercially available kit, such as a homogenous time-resolved fluorescence (HTRF) or ELISA-based assay.[11][18]

  • Data Analysis:

    • Agonist: Plot cAMP levels vs. log concentration to determine the EC₅₀ (potency) and Emax (efficacy) relative to the full agonist.

    • Antagonist: Plot the inhibition of the agonist response vs. log concentration to determine the IC₅₀, which can be converted to a functional antagonist constant (Kb).

3.2.2. D2-like Receptor Functional Assay: Forskolin-Stimulated cAMP Inhibition

D2-like receptors are Gi-coupled, so agonists will inhibit cAMP production. To measure this inhibition, adenylyl cyclase is first stimulated with forskolin.

Step-by-Step Protocol:

  • Cell Culture: Seed cells expressing D2, D3, or D4 receptors in a 96-well plate.

  • Assay Preparation: Wash cells and pre-incubate with a PDE inhibitor.

  • Agonist Mode: Add this compound at various concentrations in the presence of a fixed concentration of forskolin (e.g., 5 µM). A known D2 agonist (e.g., quinpirole) serves as a positive control.

  • Antagonist Mode: Pre-incubate cells with the test compound, then co-stimulate with forskolin and a fixed concentration of an agonist (e.g., dopamine).

  • Lysis & Detection: Lyse the cells and quantify cAMP levels as described above.

  • Data Analysis: Analyze data similarly to the D1 assay to determine agonist potency/efficacy or antagonist potency.

Visualization of Core Signaling Pathways

Understanding the canonical signaling cascades for each dopamine receptor family is essential for interpreting functional data.

G cluster_D1 D1-like (D1, D5) Signaling cluster_D2 D2-like (D2, D3, D4) Signaling D1_Receptor D1/D5 Receptor Gs Gs D1_Receptor->Gs Agonist AC_D1 Adenylyl Cyclase (AC) Gs->AC_D1 Activates ATP_D1 ATP cAMP_D1 cAMP ATP_D1->cAMP_D1   AC PKA Protein Kinase A (PKA) cAMP_D1->PKA Activates Cellular_Response_D1 Cellular Response (e.g., Gene Transcription) PKA->Cellular_Response_D1 D2_Receptor D2/D3/D4 Receptor Gi Gi D2_Receptor->Gi Agonist AC_D2 Adenylyl Cyclase (AC) Gi->AC_D2 Inhibits ATP_D2 ATP cAMP_D2 cAMP ATP_D2->cAMP_D2   AC No_PKA No PKA Activation cAMP_D2->No_PKA

Caption: Canonical G-protein signaling pathways for dopamine receptor families.

Conclusion and Future Directions

This guide provides a robust and validated framework for the initial characterization of this compound's interaction with dopamine receptors. By systematically determining its binding affinity and functional activity at all five subtypes, researchers can build a comprehensive pharmacological profile. Such a profile is invaluable for understanding the potential CNS effects of this compound and for guiding the design of novel derivatives with improved potency, selectivity, and desired functional outcomes.

Future work should extend this in vitro characterization to more complex signaling pathways, such as β-arrestin recruitment, to investigate potential functional selectivity or biased agonism. Ultimately, promising in vitro findings must be validated in vivo using appropriate animal models to assess effects on behavior, pharmacokinetics, and off-target activity, paving the way for potential therapeutic applications.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 11738055, this compound dihydrochloride. [Link]

  • Meltzer, P. C., et al. (2003). Synthesis and dopamine transporter affinity of chiral 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(2-hydroxypropyl)piperazines as potential cocaine abuse therapeutic agents. Journal of Medicinal Chemistry, 46(15), 3291-3302. [Link]

  • Kaindl, J., et al. (2023). Dopamine Receptor Ligand Selectivity—An In Silico/In Vitro Insight. International Journal of Molecular Sciences, 24(9), 8182. [Link]

  • Shaik, F. B., et al. (2013). Chlorophenylpiperazine analogues as high affinity dopamine transporter ligands. Bioorganic & Medicinal Chemistry Letters, 23(24), 6757-6760. [Link]

  • Das, D., et al. (2020). Synthesis and characterization of a series of phenyl piperazine based ligands. Journal of Physics: Conference Series, 1531, 012106. [Link]

  • Miszkiel, J., et al. (2002). In-vivo effects of the 1,2,4-piperazine derivatives MM5 and MC1, putative 5-HT agonists, on dopamine and serotonin release in rat prefrontal cortex. Pharmacological Reports, 54(5), 711-720. [Link]

  • Roundtree, I., & Rentea, R. M. (2023). Biochemistry, Dopamine Receptors. In StatPearls. StatPearls Publishing. [Link]

  • Das, D., et al. (2020). Synthesis and characterization of a series of phenyl piperazine based ligands. Semantic Scholar. [Link]

  • Frontini, A., et al. (2021). Dopamine Receptor Subtypes, Physiology and Pharmacology: New Ligands and Concepts in Schizophrenia. Frontiers in Pharmacology, 12, 645191. [Link]

  • Kaindl, J., et al. (2023). Dopamine Receptor Ligand Selectivity - An In Silico / In Vitro Insight. Preprints.org. [Link]

  • Dowell, C., et al. (2019). Qualitative Assay to Detect Dopamine Release by Ligand Action on Nicotinic Acetylcholine Receptors. Methods and Protocols, 2(4), 93. [Link]

  • Wilson, L. L., et al. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules, 26(11), 3182. [Link]

  • Zhang, X., et al. (2000). trans-1-[(2-Phenylcyclopropyl)methyl]-4-arylpiperazines: mixed dopamine D(2)/D(4) receptor antagonists as potential antipsychotic agents. Journal of Medicinal Chemistry, 43(22), 4205-4216. [Link]

  • Wikipedia. Dopamine receptor. [Link]

  • Psychopharmacology Institute. (2015). Mechanism of Action of Antipsychotic Agents. [Link]

  • Kaindl, J., et al. (2023). (PDF) Dopamine Receptor Ligand Selectivity - An In Silico / In Vitro Insight. ResearchGate. [Link]

  • El-Sawy, E. R., & Fuxe, K. (2022). Natural Product-Inspired Dopamine Receptor Ligands. Journal of Medicinal Chemistry, 65(13), 8749-8781. [Link]

  • Neuroscientifically Challenged. (2022). 2-Minute Neuroscience: Antipsychotics. YouTube. [Link]

  • Wikipedia. Phenylpiperazine. [Link]

  • Beaulieu, J. M., & Gainetdinov, R. R. (2011). The physiology, signaling, and pharmacology of dopamine receptors. Pharmacological Reviews, 63(1), 182-217. [Link]

  • Google Patents.
  • ResearchGate. Relative binding affinities of dopamine and antipsychotic drugs for... [Link]

  • Česnek, M., et al. (2012). Interaction of Arylpiperazines With the Dopamine Receptor D2 Binding Site. Chemical Biology & Drug Design, 80(3), 445-451. [Link]

Sources

An In-Depth Technical Guide to the Serotonin Receptor Binding Affinity of 1-(2-Chloroethyl)-4-phenylpiperazine and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The phenylpiperazine scaffold is a cornerstone in the development of centrally acting agents, particularly those targeting the serotonergic system. This guide provides a comprehensive technical overview of the methodologies used to characterize the binding affinity and functional activity of phenylpiperazine derivatives at serotonin (5-HT) receptors, with a specific focus on the investigative framework for a compound such as 1-(2-Chloroethyl)-4-phenylpiperazine. While specific binding data for this compound is not extensively available in the public domain, this document serves as a detailed roadmap for researchers to conduct such investigations. We will delve into the rationale behind experimental design, provide step-by-step protocols for radioligand binding and functional assays, and discuss the interpretation of the resulting data. This guide is intended to empower researchers to elucidate the serotonergic pharmacology of novel phenylpiperazine compounds.

Introduction: The Phenylpiperazine Moiety in Serotonergic Drug Discovery

The 1-arylpiperazines are a well-established class of compounds that have been extensively explored for their interactions with serotonin receptors[1]. The versatility of the phenylpiperazine core allows for a wide range of structural modifications, leading to compounds with diverse affinities and functional activities at various 5-HT receptor subtypes. This has made them a privileged scaffold in the design of therapeutics for a multitude of neuropsychiatric disorders, including anxiety, depression, and psychosis[2][3].

The compound this compound represents a foundational structure within this class. The presence of the reactive 2-chloroethyl group suggests its potential as a synthetic intermediate for the creation of more complex derivatives through alkylation reactions. However, understanding the intrinsic serotonergic activity of this core structure is crucial for rational drug design. This guide will outline the necessary experimental procedures to determine its serotonin receptor binding profile.

The Serotonin Receptor Family: Key Targets for Phenylpiperazines

The serotonin receptor system is comprised of at least 14 distinct receptor subtypes, broadly classified into seven families (5-HT1 to 5-HT7)[4]. The majority of these are G-protein coupled receptors (GPCRs), with the exception of the 5-HT3 receptor, which is a ligand-gated ion channel[4]. Phenylpiperazine derivatives have shown significant activity at several key subtypes, including:

  • 5-HT1A Receptors: These receptors are inhibitory autoreceptors on serotonin neurons and are also located postsynaptically in various brain regions. They are implicated in mood and anxiety regulation, and 5-HT1A agonists and partial agonists are used as anxiolytics and antidepressants[3][5].

  • 5-HT2A Receptors: These receptors are excitatory and are widely distributed in the central nervous system. They are involved in processes such as learning, memory, and sensory perception. Antagonism of 5-HT2A receptors is a key mechanism of action for several atypical antipsychotic drugs[3].

  • 5-HT2C Receptors: These excitatory receptors are primarily located in the central nervous system and are involved in the regulation of appetite, mood, and reward pathways. 5-HT2C receptor agonists are being investigated for the treatment of obesity and substance use disorders[2].

The interaction of a ligand with these receptors can be defined by its binding affinity (the strength of the interaction) and its functional activity (whether it activates, blocks, or has no effect on the receptor).

Determining Serotonin Receptor Binding Affinity: Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a test compound for a specific receptor. The principle of this technique is competition between a radiolabeled ligand with known high affinity and selectivity for the receptor and the unlabeled test compound.

Causality Behind Experimental Choices
  • Choice of Radioligand: The selection of the radioligand is critical. It must have high affinity and selectivity for the target receptor subtype to ensure that the binding being measured is specific. For example, [3H]-8-OH-DPAT is commonly used for 5-HT1A receptors, [3H]-Ketanserin for 5-HT2A receptors, and [3H]-Mesulergine for 5-HT2C receptors[6][7].

  • Source of Receptors: The receptors can be obtained from native tissue (e.g., rat brain homogenates) or from recombinant cell lines (e.g., HEK293 or CHO cells) that have been engineered to express a specific human receptor subtype. Recombinant systems offer the advantage of a homogenous receptor population, avoiding the complexities of multiple receptor subtypes present in native tissues[6].

  • Non-Specific Binding Determination: It is essential to differentiate between the test compound binding to the target receptor (specific binding) and its binding to other components of the assay mixture (non-specific binding). This is achieved by including a high concentration of a known, non-radiolabeled ligand that will saturate the target receptors, leaving only the non-specific binding of the radioligand to be measured[7].

Experimental Workflow: A Self-Validating System

The following diagram illustrates the general workflow for a competitive radioligand binding assay.

G cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation cluster_detection Detection & Analysis Receptor_Prep Receptor Preparation (e.g., cell membrane homogenate) Incubation Incubation of Receptor, Radioligand, and Test Compound Receptor_Prep->Incubation Radioligand_Prep Radioligand Preparation (e.g., [3H]-8-OH-DPAT) Radioligand_Prep->Incubation Compound_Prep Test Compound Dilution Series (e.g., this compound) Compound_Prep->Incubation Filtration Rapid Filtration (to separate bound from free radioligand) Incubation->Filtration Competition for binding sites Scintillation Scintillation Counting (to quantify bound radioactivity) Filtration->Scintillation Filter-bound radioactivity Data_Analysis Data Analysis (IC50 and Ki determination) Scintillation->Data_Analysis Counts per minute (CPM)

Caption: Workflow for a competitive radioligand binding assay.

Detailed Step-by-Step Protocol: 5-HT1A Receptor Binding Assay

This protocol is a representative example and should be optimized for specific laboratory conditions.

  • Receptor Preparation:

    • Thaw cryopreserved cell membranes from a cell line stably expressing the human 5-HT1A receptor (e.g., HEK293-h5-HT1A).

    • Homogenize the membranes in ice-cold assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Determine the protein concentration of the membrane preparation using a standard method like the Bradford or BCA assay.

  • Assay Plate Preparation:

    • Prepare serial dilutions of the test compound, this compound, in the assay buffer. The concentration range should typically span from 10^-11 M to 10^-5 M.

    • To a 96-well microplate, add:

      • Assay buffer to the "total binding" wells.

      • A saturating concentration of a known non-radiolabeled 5-HT1A ligand (e.g., 10 µM serotonin) to the "non-specific binding" wells.

      • The different concentrations of the test compound to the "competition" wells.

  • Incubation:

    • Add the radioligand (e.g., [3H]-8-OH-DPAT at a final concentration of ~1 nM) to all wells.

    • Add the prepared receptor membranes to all wells to initiate the binding reaction. The final protein concentration should be optimized to give a sufficient signal-to-noise ratio.

    • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Filtration and Washing:

    • Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

    • Wash the filters several times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Detection and Data Analysis:

    • Dry the filter plate and add a scintillation cocktail to each well.

    • Quantify the radioactivity on the filters using a liquid scintillation counter.

    • The data (counts per minute) are then plotted against the logarithm of the test compound concentration. A sigmoidal dose-response curve is generated, from which the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined.

    • The IC50 value can be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Presentation: Binding Affinity Profile

The binding affinities (Ki values) of this compound at various serotonin receptor subtypes should be summarized in a table for easy comparison.

Receptor SubtypeRadioligandKi (nM)
5-HT1A[3H]-8-OH-DPATTo be determined
5-HT2A[3H]-KetanserinTo be determined
5-HT2C[3H]-MesulergineTo be determined
Other subtypesAppropriate radioligandTo be determined

Elucidating Functional Activity: In Vitro Functional Assays

Once the binding affinity is established, it is crucial to determine the functional activity of the compound at the receptor. A compound can be an agonist (activates the receptor), an antagonist (blocks the action of an agonist), or an inverse agonist (reduces the basal activity of the receptor).

Rationale for Functional Assay Selection

The choice of functional assay depends on the signaling pathway coupled to the specific serotonin receptor subtype.

  • 5-HT1A Receptors: These receptors are coupled to Gi/o proteins, and their activation leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels[4]. Therefore, a cAMP assay is a suitable method to determine 5-HT1A functional activity.

  • 5-HT2A and 5-HT2C Receptors: These receptors are coupled to Gq/11 proteins, and their activation stimulates phospholipase C, leading to an increase in intracellular calcium (Ca2+) levels[7]. Thus, a calcium mobilization assay is appropriate for these receptors.

Signaling Pathways and Assay Principles

The following diagram illustrates the signaling pathways for 5-HT1A and 5-HT2A/2C receptors and the principle of the corresponding functional assays.

G cluster_5HT1A 5-HT1A Receptor Signaling cluster_5HT2 5-HT2A/2C Receptor Signaling Ligand_1A 5-HT1A Agonist Receptor_1A 5-HT1A Receptor Ligand_1A->Receptor_1A G_protein_1A Gi/o Protein Receptor_1A->G_protein_1A activates AC Adenylyl Cyclase G_protein_1A->AC inhibits cAMP cAMP Production AC->cAMP produces Assay_1A cAMP Assay (measures decrease in cAMP) cAMP->Assay_1A Ligand_2 5-HT2A/2C Agonist Receptor_2 5-HT2A/2C Receptor Ligand_2->Receptor_2 G_protein_2 Gq/11 Protein Receptor_2->G_protein_2 activates PLC Phospholipase C G_protein_2->PLC activates Ca2_release Intracellular Ca2+ Release PLC->Ca2_release stimulates Assay_2 Calcium Mobilization Assay (measures increase in Ca2+) Ca2_release->Assay_2

Caption: Signaling pathways for 5-HT1A and 5-HT2A/2C receptors.

Step-by-Step Protocol: Calcium Mobilization Assay for 5-HT2A Receptors
  • Cell Culture and Plating:

    • Culture a cell line stably expressing the human 5-HT2A receptor (e.g., CHO-h5-HT2A) in appropriate growth medium.

    • Plate the cells in a 96-well, black-walled, clear-bottom microplate and allow them to adhere overnight.

  • Dye Loading:

    • Remove the growth medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

    • Incubate the plate at 37°C for a specified time (e.g., 60 minutes) to allow the dye to enter the cells and be de-esterified.

  • Assay Procedure:

    • Place the plate in a fluorescence plate reader equipped with an automated injection system.

    • To determine agonist activity , inject serial dilutions of this compound into the wells and measure the change in fluorescence over time.

    • To determine antagonist activity , pre-incubate the cells with serial dilutions of the test compound before injecting a known 5-HT2A agonist (e.g., serotonin) at its EC80 concentration. Measure the inhibition of the agonist-induced fluorescence signal.

  • Data Analysis:

    • For agonist activity, plot the peak fluorescence response against the logarithm of the compound concentration to determine the EC50 (effective concentration for 50% of the maximal response) and Emax (maximal effect).

    • For antagonist activity, plot the inhibition of the agonist response against the logarithm of the compound concentration to determine the IC50, which can be converted to a Kb (antagonist dissociation constant) using the Cheng-Prusoff equation.

Conclusion: A Framework for Characterization

While the existing literature provides a wealth of information on the serotonergic activity of complex phenylpiperazine derivatives, the specific binding and functional profile of this compound remains to be fully elucidated in publicly accessible databases. This guide provides the necessary theoretical framework and detailed experimental protocols for researchers to undertake this characterization. By systematically applying radioligand binding and functional assays, the affinity and efficacy of this compound at key serotonin receptor subtypes can be determined. This information is not only valuable for understanding the intrinsic properties of this core structure but also for guiding the synthesis and development of novel phenylpiperazine-based therapeutics with tailored serotonergic activity.

References

  • Huff, J. R., King, S. W., Saari, W. S., Springer, J. P., Martin, G. E., & Williams, M. (1985). Bioactive conformation of 1-arylpiperazines at central serotonin receptors. Journal of Medicinal Chemistry, 28(7), 945–948. [Link]

  • Gatch, M. B. (2003). Discriminative stimulus effects of m-chlorophenylpiperazine as a model of the role of serotonin receptors in anxiety. Life Sciences, 73(12), 1541–1553. [Link]

  • Leopoldo, M., Lacivita, E., De Giorgio, P., Fracasso, C., Guzzetti, S., Caccia, S., ... & Gobbi, M. (2021). Knowledge-Based Design of Long-Chain Arylpiperazine Derivatives Targeting Multiple Serotonin Receptors as Potential Candidates for Treatment of Autism Spectrum Disorder. ACS Chemical Neuroscience, 12(12), 2256–2272. [Link]

  • Kahn, R. S., & Wetzler, S. (1991). m-Chlorophenylpiperazine as a probe of serotonin function. Biological Psychiatry, 30(11), 1139–1166. [Link]

  • Bagdy, G., Szemeredi, K., Hill, J. L., & Murphy, D. L. (1988). The serotonin agonist, M-chlorophenylpiperazine, markedly increases levels of plasma catecholamines in the conscious rat. Neuropharmacology, 27(10), 975–978. [Link]

  • Karcz, T., Siwek, A., Kuder, K. J., Latacz, G., Bednarski, M., Szafarz, M., ... & Kieć-Kononowicz, K. (2021). The Structural Determinants for α1-Adrenergic/Serotonin Receptors Activity among Phenylpiperazine-Hydantoin Derivatives. Molecules, 26(22), 7013. [Link]

  • Saeed, A., Abbas, N., & Ashraf, Z. (2017). Computational Ki values for compounds for compounds of series 4, 5, and 6. ResearchGate. [Link]

  • Cohen, M. L., & Fuller, R. W. (1983). Antagonism of vascular serotonin receptors by m-chlorophenylpiperazine and m-trifluoromethylphenylpiperazine. Life Sciences, 32(7), 711–718. [Link]

  • Azon. (2019). Neuronal Serotonin Receptor and Transporter Pharmacology. AZoNetwork. [Link]

  • Kahn, R. S., Wetzler, S., van Praag, H. M., Asnis, G. M., & Strauman, T. (1988). Behavioral indications for serotonin receptor hypersensitivity in panic disorder. Psychiatry Research, 25(1), 101–104. [Link]

  • Anastasio, N. C., Stutz, S. J., Fox, R. G., Seitz, S. R., Weber, S. M., Johnson, R. L., ... & Cunningham, K. A. (2018). Biophysical validation of serotonin 5-HT2A and 5-HT2C receptor interaction. PLOS ONE, 13(8), e0203137. [Link]

  • Smith, K. M., Smith, P. H., Ijames, C. F., & Smith, C. D. (2004). Synthesis and biological evaluation of 2-(4-fluorophenoxy)-2-phenyl-ethyl piperazines as serotonin-selective reuptake inhibitors with a potentially improved adverse reaction profile. Bioorganic & Medicinal Chemistry, 12(5), 1139–1146. [Link]

  • Cichero, E., Fossa, P., & Matucci, R. (2021). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Molecules, 26(11), 3331. [Link]

  • Sense of Mind. (2022, January 20). Types of Serotonin Receptors and Serotonin Receptor Pharmacology [Video]. YouTube. [Link]

  • Campagna, F., Gesi, M., Cilibrizzi, A., El-Kashef, H., Ghelardini, C., Di Cesare Mannelli, L., ... & Braconi, S. (2020). Novel 4,5‐Dihydrothiazole‐Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evaluation as Serotonergic Agents. Chemistry & Biodiversity, 17(10), e2000288. [Link]

  • Mokrosz, J. L., Paluchowska, M. H., Chojnacka-Wójcik, E., Filip, M., Charakchieva-Minol, S., & Dereń-Wesołek, A. (1994). Analogues of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine with reduced alpha 1-adrenergic affinity. Journal of Medicinal Chemistry, 37(17), 2754–2760. [Link]

  • Halberstadt, A. L., & Geyer, M. A. (2018). Neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines: high potency agonists at 5-HT2A receptors. Neuropharmacology, 134, 121–129. [Link]

  • Yoon, M. H., & Yaksh, T. L. (2004). Roles of serotonin receptor subtypes for the antinociception of 5-HT in the spinal cord of rats. European Journal of Pharmacology, 499(1-2), 117–123. [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of 1-(2-Chloroethyl)-4-phenylpiperazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Phenylpiperazine Moiety

The phenylpiperazine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in a wide array of centrally active pharmaceutical agents.[1] Its unique conformational flexibility and physicochemical properties, including its basic nitrogen center, allow for favorable interactions with a multitude of biological targets, particularly G-protein coupled receptors (GPCRs) and ion channels. The strategic introduction of a reactive 2-chloroethyl group onto the N4-position of the phenylpiperazine core creates a highly versatile synthetic intermediate, 1-(2-chloroethyl)-4-phenylpiperazine. This molecule serves as a powerful building block, enabling the covalent attachment of the phenylpiperazine pharmacophore to various molecular scaffolds through nucleophilic substitution reactions.[1]

This application note provides a comprehensive, field-proven protocol for the synthesis of this compound and its subsequent use in the preparation of more complex derivatives. We will delve into the causality behind the experimental choices, ensuring a robust and reproducible methodology suitable for researchers in drug discovery and development.

Overall Synthetic Strategy

The synthesis is conceptually divided into two primary stages:

  • Formation of the N-Phenylpiperazine Core: This involves a cyclization reaction between an aniline (or a substituted aniline for derivatives) and bis(2-chloroethyl)amine hydrochloride.

  • N-Alkylation with a Chloroethyl Group: The secondary amine of the newly formed N-phenylpiperazine is then alkylated to introduce the reactive 2-chloroethyl side chain.

G cluster_0 Stage 1: Core Synthesis cluster_1 Stage 2: Chloroethylation cluster_2 Stage 3: Derivatization Aniline Aniline N-Phenylpiperazine N-Phenylpiperazine Aniline->N-Phenylpiperazine Cyclization Bis(2-chloroethyl)amine HCl Bis(2-chloroethyl)amine HCl Bis(2-chloroethyl)amine HCl->N-Phenylpiperazine Target_Molecule This compound N-Phenylpiperazine->Target_Molecule N-Alkylation (SN2) 1-Bromo-2-chloroethane 1-Bromo-2-chloroethane 1-Bromo-2-chloroethane->Target_Molecule Derivative Final Derivative Target_Molecule->Derivative N-Alkylation Nucleophile Nucleophile (R-XH) Nucleophile->Derivative

Caption: General three-stage synthetic workflow.

Part 1: Synthesis of the N-Phenylpiperazine Intermediate

This protocol is adapted from a robust, solvent-free industrial method that ensures high yield and purity.[2][3]

Reaction Principle:

The core of this synthesis is a double N-alkylation of aniline with bis(2-chloroethyl)amine. The reaction proceeds via an initial alkylation of the aniline nitrogen by one of the chloroethyl arms, followed by an intramolecular cyclization where the aniline nitrogen attacks the second chloroethyl arm, forming the piperazine ring. The reaction is driven to completion by heat, and the product is initially formed as its hydrochloride salt.

Materials and Reagents:
ReagentMolar Mass ( g/mol )CAS NumberNotes
Aniline93.1362-53-3Freshly distilled for best results.
Bis(2-chloroethyl)amine hydrochloride178.49821-48-7Highly corrosive and toxic. Handle with extreme care.
30% Sodium Hydroxide Solution (w/v)40.001310-73-2For neutralization.
Deionized Water18.027732-18-5For washing.
Detailed Experimental Protocol:
  • Reaction Setup: In a 500 L glass-lined reactor equipped with a mechanical stirrer, heating mantle, and a gas outlet leading to a scrubber, charge 100 kg of aniline (approx. 1073.8 mol).

  • Reagent Addition: While stirring, add 250 kg of bis(2-chloroethyl)amine hydrochloride (approx. 1400.6 mol) to the reactor. The preferred molar ratio of aniline to bis(2-chloroethyl)amine hydrochloride is between 1.0:1.2 and 1.0:1.4.[3]

  • Heating and Reaction: Heat the reaction mixture to 180-200°C.[3] Maintain this temperature with constant stirring for 3-4 hours. The mixture will become a molten slurry. Hydrogen chloride gas will be evolved and should be neutralized in a caustic scrubber.

  • Reaction Monitoring: The reaction progress can be monitored by taking small aliquots (with extreme caution), quenching with NaOH solution, extracting with an organic solvent, and analyzing by HPLC.

  • Cooling and Neutralization: Once the reaction is complete, stop heating and allow the mixture to cool to below 80°C. Slowly and carefully add 30% aqueous sodium hydroxide solution in portions to neutralize the reaction mixture to a pH > 10. This is an exothermic process; maintain the temperature below 90°C.

  • Work-up and Extraction: After neutralization, cool the mixture to room temperature. The mixture will separate into two layers. Separate the upper organic layer.

  • Washing: Wash the organic layer with 50 kg of deionized water to remove any remaining inorganic salts.

  • Purification: Purify the crude N-phenylpiperazine by vacuum distillation to obtain a product with >99% purity.[2][3] Typical yields range from 75% to 81%.[2]

Part 2: Synthesis of this compound

This stage involves the selective N-alkylation of the secondary amine of the N-phenylpiperazine core. To favor mono-alkylation, it is crucial to control the stoichiometry of the reactants. Using an alkylating agent with two different leaving groups, such as 1-bromo-2-chloroethane, is advantageous as the bromine is more reactive, allowing for a more controlled initial reaction.

Reaction Principle (SN2 Mechanism):

The lone pair of electrons on the secondary nitrogen of N-phenylpiperazine acts as a nucleophile, attacking the electrophilic carbon atom of 1-bromo-2-chloroethane. Bromide, being a better leaving group than chloride, is displaced in a classic SN2 reaction. A base is required to neutralize the hydrobromic acid formed as a byproduct, preventing the protonation and deactivation of the starting piperazine.

SN2_Mechanism N_Phenylpiperazine N-Phenylpiperazine TS Transition State N_Phenylpiperazine->TS Nucleophilic Attack Alkyl_Halide 1-Bromo-2-chloroethane Alkyl_Halide->TS Base K₂CO₃ (Base) Byproducts KHCO₃ + KBr Product This compound TS->Product TS->Byproducts Leaving Group Departure & Proton Abstraction

Caption: Simplified SN2 mechanism for N-alkylation.

Materials and Reagents:
ReagentMolar Mass ( g/mol )CAS NumberNotes
N-Phenylpiperazine162.2492-54-6Synthesized in Part 1.
1-Bromo-2-chloroethane143.41107-04-0Toxic and potential carcinogen. Handle in a fume hood.
Anhydrous Potassium Carbonate138.21584-08-7Finely powdered and dried before use.
Anhydrous Acetonitrile (MeCN)41.0575-05-8Reaction solvent.
Dichloromethane (DCM)84.9375-09-2For extraction.
Brine (Saturated NaCl(aq))--For washing.
Anhydrous Magnesium Sulfate120.377487-88-9Drying agent.
Detailed Experimental Protocol:
  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add N-phenylpiperazine (1.0 eq.).

  • Solvent and Base Addition: Add anhydrous acetonitrile to dissolve the N-phenylpiperazine. Then, add finely powdered anhydrous potassium carbonate (2.0-3.0 eq.). Stir the suspension vigorously.

  • Alkylating Agent Addition: Under a nitrogen atmosphere, add 1-bromo-2-chloroethane (1.1-1.2 eq.) dropwise to the suspension at room temperature.[4]

  • Heating and Reaction: Heat the reaction mixture to reflux (approx. 82°C for acetonitrile) and maintain for 12-24 hours.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC until the starting N-phenylpiperazine is consumed.

  • Work-up: Cool the reaction mixture to room temperature and filter off the potassium salts. Wash the filter cake with a small amount of acetonitrile.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude product can be purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound. The product is often isolated and stored as its more stable hydrochloride salt.

Self-Validation and Characterization

To ensure the identity and purity of the synthesized this compound, the following analytical data should be acquired and compared with expected values.

Analysis TechniqueExpected Results
¹H NMR Phenyl protons (multiplets, ~6.8-7.3 ppm), Piperazine protons adjacent to phenyl group (triplet, ~3.1-3.3 ppm), Piperazine protons adjacent to ethyl group (triplet, ~2.6-2.8 ppm), -CH₂-Cl (triplet, ~3.6-3.8 ppm), -CH₂-N (triplet, ~2.8-3.0 ppm).[5][6]
¹³C NMR Aromatic carbons (~116-151 ppm), Piperazine carbons (~49-54 ppm), -CH₂-N (~57 ppm), -CH₂-Cl (~42 ppm).[5]
Mass Spec (ESI) Calculated for C₁₂H₁₇ClN₂ [M+H]⁺: 225.1153. Found: ~225.1.
FT-IR (KBr) Aromatic C-H stretch (~3050 cm⁻¹), Aliphatic C-H stretch (~2800-3000 cm⁻¹), C-N stretch (~1230 cm⁻¹), C-Cl stretch (~690-770 cm⁻¹).

Applications in Derivative Synthesis: The Gateway to Active Pharmaceutical Ingredients (APIs)

This compound is not typically an end product but rather a key intermediate for creating a diverse range of biologically active molecules.[7][8][9] The terminal chloroethyl group is an excellent electrophile for reaction with various nucleophiles, enabling the extension of the molecule and the introduction of new functionalities.

A prime example is the synthesis of various API precursors. The secondary amine of a target molecule can act as a nucleophile, displacing the chloride from this compound to form a new C-N bond.

Derivatization Reactant1 This compound Product N-Substituted Phenylpiperazine Derivative (API Precursor) Reactant1->Product SN2 Reaction Reactant2 Target Nucleophile (e.g., R-NH₂) Reactant2->Product

Caption: General derivatization scheme.

Safety and Handling Precautions

  • Bis(2-chloroethyl)amine hydrochloride is a nitrogen mustard analogue and is highly toxic, corrosive, and a suspected mutagen. It can cause severe skin burns and eye damage. Always handle this reagent in a certified chemical fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles.

  • 1-Bromo-2-chloroethane is toxic, harmful if swallowed, and a suspected carcinogen. Handle in a fume hood and avoid inhalation of vapors.

  • The initial cyclization reaction is performed at high temperatures and evolves HCl gas. Ensure the reaction is conducted in a well-ventilated area, and the off-gas is properly scrubbed.

  • Neutralization with a strong base is highly exothermic. Perform additions slowly and with adequate cooling.

References

  • CN103980229B - A kind of preparation method of N-phenylpiperazine - Google Patents.

  • CN103980229A - Preparation method of N-phenyl piperazine - Google Patents.

  • Application Notes and Protocols: N-Alkylation of Benzyl Piperazine-1-Carboxylate - Benchchem.

  • A Technical Guide to the Chemical Utility of 1-(2-chloroethyl)piperazine Hydrochloride in Pharmaceutical Synthesis - Benchchem.

  • DE1092019B - Process for the N-monoalkylation of piperazine - Google Patents.

  • An In-Depth Technical Guide to 1-(2-chloroethyl)piperazine Hydrochloride - Benchchem.

  • (PDF) Improved Procedure for the Preparation of 1-(2-Phenethyl)-4-piperidone.

  • 1-(2-Chlorophenyl)piperazine | C10H13ClN2 | CID 415628 - PubChem.

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - MDPI.

  • 1-(2-Chlorophenyl)piperazine(39512-50-0) 13C NMR spectrum - ChemicalBook.

  • CN102807536B - Preparation method of 1-(2,3-dichlorophenyl) piperazine hydrochloride.

  • Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines | The Journal of Organic Chemistry - ACS Publications.

  • 1-(2-Chloroethyl)-4-[3-(trifluoromethyl)phenyl]piperazine - Jigs Chemical.

  • A Simple Synthesis of N-Alkylpiperazines - ResearchGate.

  • Thermodynamics and kinetics of aqueous piperazine with potassium carbonate for carbon dioxide absorption - The University of Texas at Austin.

  • This compound dihydrochloride | C12H19Cl3N2 | CID 11738055.

  • Active pharmaceutical ingredient (API) chemicals: a critical review of current biotechnological approaches - PMC - NIH.

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PubMed Central.

  • Active Pharmaceutical Ingredients in Synthesis | Request PDF - ResearchGate.

  • Potassium carbonate-mediated tandem C–S and C–N coupling reaction for the synthesis of phenothiazines under transition-metal-free and ligand-free conditions - RSC Publishing.

  • DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES - Revue Roumaine de Chimie.

  • 1H-NMR spectrum of N-(4-ethylphenyl)-4-{[4-(2-furoyl)-1-piperazinyl]methyl}benzamide (5b). - ResearchGate.

Sources

Application Note: High-Sensitivity HPLC-UV Analysis of Piperazine via Dansyl Chloride Derivatization

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Rationale

Piperazine (


) is a cyclic secondary diamine widely used as an anthelmintic agent and a scaffold in active pharmaceutical ingredients (APIs). However, its analysis presents a distinct chromatographic challenge: Piperazine lacks a significant chromophore.  It exhibits negligible UV absorption above 200 nm, making direct UV detection in standard HPLC solvents (which often cut off <210 nm) insensitive and prone to baseline noise.

To overcome this, pre-column derivatization is the gold standard. While several reagents exist (e.g., FMOC-Cl, NBD-Cl), Dansyl Chloride (Dns-Cl) is selected for this protocol due to its robust formation of stable sulfonamides with secondary amines, cost-effectiveness, and distinct spectral shift to UV-accessible regions (254 nm and 330–350 nm).

Mechanistic Insight

The reaction involves the nucleophilic attack of piperazine's secondary amine nitrogens onto the sulfonyl sulfur of Dansyl Chloride. Crucially, piperazine is a diamine . Incomplete reaction leads to a mixture of mono-dansyl and bis-dansyl piperazine, splitting the signal and ruining quantitation.

  • Critical Control Point: This protocol utilizes high pH (9.5–10.0) and molar excess of reagent to drive the reaction exclusively to the bis-dansyl-piperazine form, ensuring a single, highly sensitive peak.

Chemical Reaction Mechanism

The following diagram illustrates the critical pathway from the native analyte to the detectable derivative, highlighting the necessity of driving the reaction to the disubstituted state.

PiperazineDerivatization Pip Piperazine (Non-UV Active) Inter Mono-Dansyl Intermediate Pip->Inter pH 9.5, 60°C Nucleophilic Attack Dns 2x Dansyl Chloride (Reagent) Dns->Inter Byprod Dansyl-OH (Hydrolysis Byproduct) Dns->Byprod H2O Hydrolysis (Competing Rxn) Final Bis-Dansyl-Piperazine (UV Active @ 254/340nm) Inter->Final Excess Reagent Complete Reaction

Figure 1: Reaction pathway of Piperazine with Dansyl Chloride. Note the competitive hydrolysis of the reagent, necessitating a molar excess to ensure full conversion to the Bis-Dansyl form.

Experimental Protocol

Reagents & Preparation
  • Piperazine Standard: >99.0% purity (Sigma-Aldrich or USP Reference Standard).

  • Dansyl Chloride (Dns-Cl): 5 mg/mL solution in Acetone. Prepare fresh daily and protect from light (amber glass).

  • Derivatization Buffer: 0.1 M Sodium Bicarbonate (

    
    ), adjusted to pH 9.8 with NaOH.
    
    • Why: The pKa of piperazine is ~9.8. To ensure the amine is unprotonated (nucleophilic), the pH must be near or above this value.

  • Quenching Solution (Optional): 2% Diethylamine or Methylamine hydrochloride.

    • Note: Often omitted in simple workflows if the gradient separates the hydrolyzed reagent (Dansyl-OH) sufficiently.

Derivatization Workflow

This procedure is optimized for a concentration range of 0.5 – 50 µg/mL.

  • Sample Aliquot: Transfer 500 µL of sample or standard solution (dissolved in water) into a 2 mL amber HPLC vial or Eppendorf tube.

  • Buffering: Add 250 µL of Carbonate Buffer (pH 9.8). Vortex for 5 seconds.

  • Reagent Addition: Add 500 µL of Dansyl Chloride solution (5 mg/mL in Acetone).

    • Expert Tip: The acetone prevents precipitation of the reagent upon contact with the aqueous buffer.

  • Incubation: Cap tightly and incubate at 60°C for 20 minutes in a heating block.

    • Causality: Heat provides the kinetic energy to overcome the steric hindrance of the secondary amine and ensures the second substitution occurs.

  • Cooling: Cool to room temperature (approx. 5 mins).

  • Clarification: Filter through a 0.22 µm PTFE syringe filter into the injection vial.

    • Warning: Do not use Nylon filters, as dansylated compounds can adsorb to Nylon membranes.

Workflow Visualization

Workflow Step1 Sample Preparation (Aq. Solution) Step2 Add 0.1M NaHCO3 (pH 9.8) + Dansyl-Cl (Acetone) Step1->Step2 Step3 Incubation 60°C for 20 mins Step2->Step3 Step4 Cool & Filter (0.22 µm PTFE) Step3->Step4 Step5 HPLC-UV Analysis Inject 10 µL Step4->Step5

Figure 2: Operational workflow for the pre-column derivatization of piperazine.

HPLC Analytical Conditions

Because the bis-dansyl derivative is significantly more hydrophobic than native piperazine, a gradient elution on a C18 column is required.

Table 1: Chromatographic Conditions

ParameterSettingNotes
Column C18 (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge), 150 x 4.6 mm, 3.5 µmA standard C18 is sufficient; end-capping is preferred to reduce tailing.
Mobile Phase A 0.1% Formic Acid in WaterAcidic pH suppresses silanol activity.
Mobile Phase B Acetonitrile (HPLC Grade)Methanol creates higher backpressure; ACN is preferred.
Flow Rate 1.0 mL/minStandard flow for 4.6mm ID columns.
Column Temp 30°CMaintains retention time reproducibility.
Injection Vol 10 µL
Detection UV @ 254 nm (Primary) or 335 nm (Secondary)254 nm offers high sensitivity; 335 nm is more specific to the dansyl fluorophore if matrix interference exists.

Table 2: Gradient Program

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.09010Initial equilibration
2.09010Hold to elute salts
15.01090Gradient ramp to elute derivative
18.01090Wash step
18.19010Re-equilibration
23.09010Ready for next injection

Troubleshooting & Validation Guide

Common Failure Modes
  • Double Peaks: If you observe two peaks for piperazine, the reaction is incomplete. This usually means the Mono-Dansyl and Bis-Dansyl forms are co-existing.

    • Solution: Increase the molar excess of Dansyl Chloride or increase reaction time/temperature (e.g., to 65°C). Ensure pH is >9.5.

  • Interfering Peak (Dansyl-OH): A large peak will appear early in the chromatogram (approx. 3-5 mins). This is the hydrolyzed reagent.

    • Solution: Do not integrate this peak. Ensure your gradient starts with low organic (10% B) to separate this hydrophilic byproduct from the hydrophobic bis-dansyl-piperazine (which elutes later, ~12-14 mins).

Validation Parameters (Typical)
  • Linearity:

    
     over 0.5 – 50 µg/mL.
    
  • LOD (Limit of Detection): Typically ~0.1 µg/mL (UV detection).

  • Precision: RSD < 2.0% for retention time and peak area.

References

  • United Nations Office on Drugs and Crime (UNODC). (2013). Recommended Methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

  • Guo, Y.W., et al. (2020).[1] The establishment of a practical method for the determination of piperazine residues using accelerated solvent extraction and UHPLC-FLD. Quality Assurance and Safety of Crops & Foods. Retrieved from [Link]

  • National Institutes of Health (NIH). (2006). Optimization of dansyl derivatization and chromatographic conditions in the determination of neuroactive amino acids. Retrieved from [Link]

Sources

Application Notes & Protocols: A Guide to the Pharmacological Evaluation of Novel Phenylpiperazine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Phenylpiperazine Scaffold in Modern Drug Discovery

The phenylpiperazine moiety is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of clinically significant drugs.[1] Its unique physicochemical properties allow it to serve as a versatile scaffold, often acting as a bridge between two key pharmacophoric elements.[2] Compounds incorporating this structure frequently interact with aminergic G-protein coupled receptors (GPCRs), particularly serotonin (5-HT) and dopamine (D) receptors, making them prime candidates for treating central nervous system (CNS) disorders like depression, anxiety, and schizophrenia.[2][3][4]

The journey from a newly synthesized phenylpiperazine derivative to a viable drug candidate is a rigorous, multi-stage process of pharmacological evaluation. The core objective is to build a comprehensive profile of the compound, detailing its affinity for the intended target, its functional effect (efficacy), its specificity across other biological targets (selectivity), and its safety profile. This guide provides a structured, field-proven framework for this evaluation, moving from foundational in vitro characterization to essential in vivo validation.

The following workflow illustrates the logical progression of experiments designed to comprehensively characterize a novel phenylpiperazine compound.

G cluster_0 In Vitro Characterization cluster_1 Early Safety & ADME Profiling cluster_2 In Vivo Validation a Primary Target Binding (Affinity - Ki) b Functional Assays (Potency - EC50/IC50 & Efficacy) a->b c Selectivity Profiling (Off-Target Binding) b->c d hERG Channel Assay (Cardiotoxicity) c->d Proceed if potent & selective e Cytotoxicity Assay (General Toxicity) d->e f In Silico & In Vitro ADME (Druggability) e->f g Pharmacokinetic (PK) Studies (Exposure & Half-life) f->g Proceed if favorable safety & ADME h Behavioral Models (Therapeutic Effect) g->h i i h->i Data Integration & Candidate Selection

Caption: High-level workflow for the pharmacological evaluation of a novel compound.

Part 1: In Vitro Characterization - Defining Molecular Interactions

The initial phase of evaluation focuses on understanding how the compound interacts with its intended biological target(s) at a molecular level.

Primary Target Engagement: Receptor Binding Assays

Expertise & Rationale: Before assessing function, we must first confirm that the compound physically interacts with its target receptor. Radioligand binding assays are the gold standard for quantifying this interaction, providing a measure of affinity (Kᵢ). This is achieved by measuring the ability of our test compound to displace a known, radioactively labeled ligand from the receptor. A low Kᵢ value indicates high binding affinity.

Protocol: 5-HT₂ₐ Receptor Radioligand Competition Assay

  • Principle: This protocol determines the binding affinity (Kᵢ) of a novel phenylpiperazine compound for the human serotonin 2A (5-HT₂ₐ) receptor by measuring its ability to compete with the radiolabeled antagonist, [³H]-ketanserin.[5]

  • Materials & Reagents:

    • Cell membranes from HEK293 cells stably expressing the human 5-HT₂ₐ receptor.

    • Radioligand: [³H]-ketanserin (~80 Ci/mmol).

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

    • Non-specific binding control: Mianserin (10 µM final concentration).

    • Test compounds and reference compounds (e.g., unlabeled ketanserin).

    • 96-well microfilter plates with GF/B filters.

    • Scintillation cocktail and microplate scintillation counter.

  • Step-by-Step Methodology:

    • Compound Preparation: Prepare serial dilutions of the test compound in assay buffer (e.g., from 100 µM to 10 pM).

    • Assay Plate Setup: To each well of a 96-well plate, add:

      • 25 µL of assay buffer (for total binding) OR 25 µL of 10 µM mianserin (for non-specific binding) OR 25 µL of test compound dilution.

      • 25 µL of [³H]-ketanserin diluted in assay buffer to a final concentration of ~2.0 nM.[5]

      • 50 µL of 5-HT₂ₐ receptor membrane preparation (typically 5-10 µg protein/well).

    • Incubation: Incubate the plate at room temperature for 60 minutes to reach equilibrium.

    • Harvesting: Rapidly filter the contents of each well through the microfilter plate using a cell harvester. Wash the filters 3 times with 200 µL of ice-cold assay buffer to remove unbound radioligand.

    • Scintillation Counting: Punch the filters into scintillation vials (or use a filtermat-compatible system), add 4 mL of scintillation cocktail, and allow to equilibrate for at least 4 hours. Quantify radioactivity in a scintillation counter as counts per minute (CPM).

  • Data Analysis & Trustworthiness:

    • Calculate specific binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

    • Convert CPM values for each test compound concentration to a percentage of specific binding.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

    • Use non-linear regression (sigmoidal dose-response) to determine the IC₅₀ value (the concentration of test compound that displaces 50% of the radioligand).

    • Calculate the inhibitor constant (Kᵢ) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor. This calculation provides a true measure of affinity, independent of assay conditions.

Data Presentation: Target Affinity Profile

Compound ID5-HT₁ₐ Kᵢ (nM)5-HT₂ₐ Kᵢ (nM)D₂ Kᵢ (nM)
Phenylpiperazine-01150.25.1 850.6
Phenylpiperazine-028.3 25.41200.1
Phenylpiperazine-0398.72.3 455.9
Reference (e.g., Risperidone)250.00.163.1
Functional Activity: Determining Efficacy and Potency

Expertise & Rationale: High affinity does not describe the compound's functional effect. Is it an agonist that activates the receptor, or an antagonist that blocks it? Functional assays measure the cellular response following receptor binding. For GPCRs like the 5-HT and dopamine receptors, this often involves measuring second messengers like cyclic AMP (cAMP) or intracellular calcium (Ca²⁺).[2] The resulting dose-response curve yields the potency (EC₅₀ for an agonist, IC₅₀ for an antagonist) and efficacy (Eₘₐₓ, the maximum response).

G Ligand Phenylpiperazine Ligand Receptor 5-HT2A Receptor (GPCR) Ligand->Receptor Binds Gq Gαq Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor Ca Ca²⁺ Release ER->Ca Stimulates

Caption: Signaling pathway for a Gq-coupled receptor like 5-HT₂ₐ.

Protocol: Cell-Based Calcium Flux Functional Assay (Antagonist Mode)

  • Principle: This assay quantifies the ability of a test compound to inhibit the increase in intracellular calcium triggered by a known 5-HT₂ₐ receptor agonist (e.g., serotonin). The measurement is performed in cells co-expressing the receptor and a calcium-sensitive fluorescent dye.

  • Materials & Reagents:

    • CHO or HEK293 cells stably expressing the human 5-HT₂ₐ receptor.

    • Calcium-sensitive dye kit (e.g., Fluo-4 AM).

    • Agonist: Serotonin (5-HT).

    • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

    • Fluorescence plate reader with liquid handling capabilities (e.g., FLIPR, FlexStation).

  • Step-by-Step Methodology:

    • Cell Plating: Seed the 5-HT₂ₐ-expressing cells into black-walled, clear-bottom 96-well or 384-well plates and culture overnight.

    • Dye Loading: Remove culture medium and add the calcium-sensitive dye prepared in assay buffer. Incubate for 60 minutes at 37°C.

    • Compound Addition: Place the cell plate into the fluorescence plate reader. Add various concentrations of the test compound (or vehicle for control) to the wells and incubate for 15-30 minutes.

    • Agonist Challenge & Measurement: The instrument adds a pre-determined EC₈₀ concentration of serotonin to all wells while simultaneously recording fluorescence intensity over time (typically for 2-3 minutes). The binding of serotonin to unblocked receptors will trigger calcium release, causing an increase in fluorescence.

  • Data Analysis & Trustworthiness:

    • The primary data is the change in relative fluorescence units (RFU) from baseline after agonist addition.

    • For each concentration of the test compound, calculate the percentage of inhibition relative to the control wells (vehicle only).

    • Plot the percent inhibition against the log concentration of the test compound.

    • Use non-linear regression to determine the IC₅₀ value, which represents the potency of the antagonist. The Eₘₐₓ (maximum inhibition) should approach 100% for a full antagonist.

Data Presentation: Functional Activity Profile

Compound ID5-HT₂ₐ Binding Kᵢ (nM)5-HT₂ₐ Functional IC₅₀ (nM)Mode of Action
Phenylpiperazine-015.112.3Antagonist
Phenylpiperazine-028.321.5 (EC₅₀)Partial Agonist
Phenylpiperazine-032.35.8Antagonist

Part 2: Early Safety and ADME Profiling

Expertise & Rationale: A potent and selective compound is useless if it is toxic or has poor drug-like properties. Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) is critical to avoid costly late-stage failures.[6][7] The hERG potassium channel assay is arguably the most important in vitro safety screen, as inhibition of this channel is linked to a potentially fatal cardiac arrhythmia called Torsades de Pointes.[8]

Protocol: hERG Channel Inhibition Assay via Automated Patch Clamp

  • Principle: This electrophysiology-based assay directly measures the flow of potassium ions through the hERG channel expressed in a mammalian cell line.[9] The automated patch clamp technique provides high-quality, "gold standard" data in a higher throughput format than traditional manual patch clamp.[8]

  • Materials & Reagents:

    • HEK293 cells stably expressing the hERG (Kᵥ11.1) channel.

    • Automated patch clamp system (e.g., QPatch, SyncroPatch).

    • Extracellular Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose, pH 7.4.

    • Intracellular Solution (in mM): 140 KCl, 1 MgCl₂, 1 EGTA, 10 HEPES, pH 7.2.

    • Positive control: A known hERG inhibitor (e.g., E-4031).

  • Step-by-Step Methodology:

    • Cell Preparation: Harvest the hERG-expressing cells and prepare a single-cell suspension at the optimal density for the patch clamp system.

    • System Setup: Prime the instrument with extracellular and intracellular solutions.

    • Cell Sealing: The system automatically positions a cell onto a microchip aperture and forms a high-resistance (>500 MΩ) "gigaseal".

    • Whole-Cell Configuration: A membrane patch is ruptured to gain electrical access to the cell's interior.

    • Baseline Recording: The hERG current is elicited using a specific voltage-step protocol.[10] A stable baseline current is recorded for 2-3 minutes with perfusion of vehicle solution.

    • Compound Application: The test compound is perfused over the cell at increasing concentrations (e.g., 0.1, 1, 10 µM), and the hERG current is recorded at each concentration.[8]

  • Data Analysis & Trustworthiness:

    • Measure the peak tail current at each voltage step.

    • Calculate the percentage of current inhibition at each compound concentration relative to the baseline vehicle control.

    • Plot the percent inhibition against the log concentration of the compound and fit the data to a dose-response curve to determine the IC₅₀ value.

    • A compound is often flagged for potential cardiac liability if its hERG IC₅₀ is less than 30-fold its therapeutic plasma concentration, or often <10 µM in early screening.

Data Presentation: Integrated Early Safety Profile

Compound ID5-HT₂ₐ IC₅₀ (nM)hERG IC₅₀ (µM)Cytotoxicity (CC₅₀, µM)Selectivity Index (hERG/5-HT₂ₐ)
Phenylpiperazine-0112.3> 30> 50> 2439
Phenylpiperazine-035.88.5> 501465
Problematic Compound10.10.912.289

Part 3: In Vivo Validation - Assessing Therapeutic Potential

Expertise & Rationale: After a compound demonstrates a promising in vitro profile (potent, selective, and safe), the evaluation must move into a living system. In vivo behavioral models are essential for determining if the compound's molecular activity translates into a desired therapeutic effect. For phenylpiperazines targeting depression, the Tail Suspension Test (TST) is a widely used and validated screening model.[11] It is based on the principle that when placed in a moderately stressful, inescapable situation, mice will eventually adopt an immobile posture, and that this immobility is reduced by clinically effective antidepressant drugs.[12]

G Start Acclimate Mouse to Testing Room Admin Administer Compound or Vehicle (e.g., i.p., 30 min pre-test) Start->Admin Suspend Suspend Mouse by Tail from Suspension Bar Admin->Suspend Record Record Behavior for 6 Minutes via Video Camera Suspend->Record Analyze Score Last 4 Minutes for Time Spent Immobile Record->Analyze Compare Compare Immobility Time between Groups Analyze->Compare

Sources

Application Notes and Protocols: Molecular Docking Studies of 1-(2-Chloroethyl)-4-phenylpiperazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unraveling the Therapeutic Potential of 1-(2-Chloroethyl)-4-phenylpiperazine Derivatives

The this compound scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The inherent reactivity of the 2-chloroethyl group, capable of forming a highly electrophilic aziridinium ion, allows these molecules to act as covalent modifiers of biological targets.[1] This unique chemical feature, combined with the versatile pharmacophoric nature of the phenylpiperazine moiety, has led to the development of derivatives with a wide range of pharmacological activities, including antipsychotic, antidepressant, and anticancer effects. Phenylpiperazine derivatives have shown strong affinity for various receptors, including serotonin (5-HT) and dopamine (D) receptors.[2]

Molecular docking has emerged as a powerful computational tool in drug discovery, enabling the prediction and analysis of the binding interactions between a small molecule (ligand) and a macromolecular target (receptor).[3][4][5] This in-silico approach provides critical insights into the binding mode, affinity, and selectivity of a compound, thereby guiding lead optimization and rational drug design.[4][5] By simulating the intermolecular recognition process, molecular docking helps to elucidate the structural basis of a drug's mechanism of action and can significantly accelerate the drug discovery pipeline.[6]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on conducting molecular docking studies of this compound derivatives. We will delve into the theoretical underpinnings of molecular docking, provide a detailed, step-by-step protocol using a relevant biological target, and discuss the critical aspects of data analysis and validation.

I. Foundational Concepts: The "Why" Behind the Protocol

Before embarking on the practical aspects of molecular docking, it is crucial to understand the core principles that govern this computational technique.

A. The Chloroethyl Group: A Gateway to Covalent Inhibition

The key to the biological activity of many this compound derivatives lies in the reactivity of the 2-chloroethyl moiety. This group can undergo intramolecular cyclization to form a highly strained and reactive aziridinium ion.[1] This electrophilic intermediate is susceptible to nucleophilic attack by amino acid residues within the binding pocket of a target protein, such as cysteine, serine, or histidine. This process results in the formation of a stable covalent bond between the ligand and the receptor, leading to irreversible inhibition. Understanding this mechanism is paramount for selecting appropriate docking strategies and interpreting the results.

B. Molecular Docking: Predicting the Perfect Fit

Molecular docking aims to predict the preferred orientation and conformation (the "pose") of a ligand when bound to a receptor.[3] The process involves two main components: a sampling algorithm and a scoring function.[3][7]

  • Sampling Algorithms: These algorithms explore the vast conformational space of the ligand and its possible orientations within the receptor's binding site.

  • Scoring Functions: These are mathematical models used to estimate the binding affinity (e.g., in kcal/mol) for each generated pose. A lower docking score generally indicates a more favorable binding interaction.

The ultimate goal is to identify the pose that best mimics the experimentally observed binding mode and has the most favorable binding energy.[3]

II. Experimental Workflow: A Visual Guide

The following diagram illustrates the general workflow for a molecular docking study, from initial preparation to final analysis.

molecular_docking_workflow cluster_prep Preparation Phase cluster_docking Docking & Scoring cluster_analysis Analysis & Validation p_prep Target Protein Preparation (e.g., PDB retrieval, cleaning) grid Grid Box Generation (Defining the binding site) p_prep->grid Input l_prep Ligand Preparation (2D to 3D conversion, energy minimization) dock Molecular Docking (Sampling & Scoring) l_prep->dock Input grid->dock Defines search space analysis Pose Analysis & Visualization (Interaction analysis) dock->analysis Output poses validation Docking Validation (Redocking, comparison with known binders) analysis->validation Informs

Caption: A generalized workflow for molecular docking studies.

III. Detailed Protocol: Docking a this compound Derivative against the Serotonin 5-HT1A Receptor

This protocol provides a step-by-step guide for docking a representative this compound derivative against the human serotonin 5-HT1A receptor, a known target for this class of compounds.[2][8] We will utilize widely accessible software for this protocol.

A. Software and Resources
Software/ResourcePurposeURL
RCSB Protein Data Bank (PDB) Source for the 3D structure of the target protein.[Link]
PubChem or ZINC Database for retrieving the 2D structure of the ligand.[Link] or [Link]
AutoDock Tools (ADT) Graphical user interface for preparing protein and ligand files for AutoDock.[Link]
AutoDock Vina A widely used open-source program for molecular docking.[Link]
PyMOL or Chimera Molecular visualization software for analyzing docking results.[Link] or
SwissDock An alternative web-based docking server.[9][10][Link]
B. Step-by-Step Protocol

Step 1: Target Protein Preparation

  • Retrieve the Protein Structure: Navigate to the RCSB PDB and search for a suitable crystal structure of the human 5-HT1A receptor. For this example, let's assume we are using a hypothetical PDB ID 'XXXX'. Download the structure in PDB format.

  • Clean the Protein Structure: Open the PDB file in AutoDock Tools (ADT).

    • Remove water molecules and any co-crystallized ligands or ions that are not relevant to the binding site of interest.

    • Add polar hydrogens to the protein, as they are crucial for forming hydrogen bonds.

    • Assign Gasteiger charges to the protein atoms. This step is essential for the scoring function to calculate electrostatic interactions.

    • Save the prepared protein structure in the PDBQT format, which is the required input format for AutoDock Vina.

Step 2: Ligand Preparation

  • Obtain the Ligand Structure: Search for "this compound" in a chemical database like PubChem and download the 2D structure in SDF or MOL format.

  • Convert to 3D and Minimize Energy:

    • Import the 2D structure into a molecular modeling software (e.g., Avogadro, ChemDraw 3D).

    • Convert the 2D structure to a 3D conformation.

    • Perform an energy minimization of the 3D structure using a suitable force field (e.g., MMFF94). This step ensures that the ligand starts in a low-energy, realistic conformation.

  • Prepare the Ligand for Docking:

    • Open the energy-minimized ligand file in ADT.

    • Define the rotatable bonds in the ligand. This allows the docking software to explore different conformations of the ligand.

    • Assign Gasteiger charges to the ligand atoms.

    • Save the prepared ligand in the PDBQT format.

Step 3: Grid Box Generation

  • Define the Binding Site: In ADT, with the prepared protein loaded, identify the binding pocket of interest. This can be guided by the location of a co-crystallized ligand in the original PDB file or through literature reports.

  • Set Up the Grid Box: Use the grid box tool in ADT to define a three-dimensional box that encompasses the entire binding site. The size and center of this box will define the search space for the docking algorithm. It is crucial to ensure the box is large enough to allow the ligand to move and rotate freely but not so large that it unnecessarily increases computation time.

Step 4: Running the Molecular Docking Simulation

  • Configure AutoDock Vina: Create a configuration file (e.g., conf.txt) that specifies the input protein and ligand files, the coordinates of the grid box center, and the size of the grid box.

  • Execute the Docking Run: Open a terminal or command prompt, navigate to the directory containing your files, and execute AutoDock Vina using the following command:

    This will initiate the docking simulation. The progress will be displayed in the terminal, and a log file (log.txt) will be generated.

Step 5: Analysis of Docking Results

  • Examine the Output: AutoDock Vina will generate an output file (e.g., output.pdbqt) containing the predicted binding poses of the ligand, ranked by their docking scores.

  • Visualize the Binding Poses: Open the prepared protein PDBQT file and the docking output PDBQT file in a molecular visualization tool like PyMOL or Chimera.

  • Analyze Intermolecular Interactions: For the top-ranked poses, analyze the non-covalent interactions between the ligand and the protein residues. Look for:

    • Hydrogen bonds: These are crucial for stabilizing the ligand-receptor complex.

    • Hydrophobic interactions: Interactions between non-polar regions of the ligand and protein.

    • Pi-pi stacking: Interactions between aromatic rings.

    • Salt bridges: Electrostatic interactions between charged groups.

  • Consider Covalent Docking: For this compound derivatives, it is important to analyze the proximity of the reactive chloroethyl group to potential nucleophilic residues in the binding pocket (e.g., Cys, Ser, His). While standard docking protocols do not explicitly model covalent bond formation, the proximity and orientation of the reactive group in the docked pose can provide strong evidence for the potential of covalent modification. Specialized covalent docking software or further molecular dynamics simulations may be necessary to model the covalent bond formation explicitly.

IV. Data Presentation and Interpretation

A crucial aspect of any scientific study is the clear and concise presentation of data.

A. Tabulating Docking Results

Summarize the key quantitative data from your docking simulations in a table.

DerivativeDocking Score (kcal/mol)Key Interacting ResiduesPredicted Interaction Types
This compound -8.5Asp116, Ser199, Phe361Hydrogen bond, Hydrophobic
Derivative A -9.2Asp116, Tyr370, Trp357Hydrogen bond, Pi-pi stacking
Derivative B -7.8Ser199, Phe361Hydrophobic

This is example data and should be replaced with your actual results.

B. Visualizing Binding Interactions

A 2D diagram of the ligand-protein interactions provides a clear visual representation of the binding mode.

binding_interaction cluster_ligand Ligand: this compound cluster_receptor Receptor: 5-HT1A Binding Pocket ligand Phenylpiperazine Core asp116 Asp116 ligand->asp116 Hydrogen Bond ser199 Ser199 ligand->ser199 Hydrogen Bond phe361 Phe361 ligand->phe361 Hydrophobic Interaction chloroethyl Chloroethyl Group cys_nuc Potential Nucleophile (e.g., Cys) chloroethyl->cys_nuc Proximity for Covalent Attack

Caption: 2D schematic of predicted interactions.

V. Self-Validating Systems: Ensuring Trustworthiness

The reliability of molecular docking results is paramount.[11] Incorporating validation steps into your protocol is essential for building confidence in your findings.

A. Redocking of a Co-crystallized Ligand

A fundamental validation method is to "redock" the native ligand back into the binding site of the protein from which it was co-crystallized.[12]

Protocol for Redocking:

  • Extract the Native Ligand: From the original PDB file, save the coordinates of the co-crystallized ligand into a separate file.

  • Prepare the Ligand: Prepare this native ligand for docking as described in the main protocol.

  • Perform Docking: Dock the prepared native ligand into the prepared protein using the same docking parameters as for your test compounds.

  • Calculate RMSD: Superimpose the top-ranked docked pose of the native ligand with its original crystallographic position and calculate the Root Mean Square Deviation (RMSD).

An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the experimentally observed binding mode.[12][13][14]

B. Comparison with Known Binders and Decoys

Another validation approach involves docking a set of known active compounds (binders) along with a set of known inactive or "decoy" molecules.[13] A robust docking protocol should be able to distinguish between these two sets, with the known binders consistently receiving better docking scores than the decoy compounds.

VI. Conclusion and Future Directions

Molecular docking is an invaluable tool for investigating the interactions of this compound derivatives with their biological targets. By following a systematic and validated protocol, researchers can gain significant insights into the structure-activity relationships of these compounds and guide the design of novel therapeutics. While this guide provides a comprehensive overview, it is important to remember that molecular docking is a predictive tool. The in-silico findings should always be complemented and validated by experimental techniques such as in-vitro binding assays and functional assays. Future studies could also incorporate more advanced computational methods like molecular dynamics simulations to explore the dynamic nature of the ligand-receptor interactions and the mechanism of covalent bond formation.

VII. References

  • BenchChem. (2025). The Chloroethyl Group in Piperazine Derivatives: A Technical Guide to Reactivity and Biological Significance. BenchChem.

  • Celan, C., et al. (1998). Phenylpiperazine derivatives with strong affinity for 5HT1A, D2A and D3 receptors. Bioorganic & Medicinal Chemistry Letters, 8(24), 3567-70.

  • Ferreira, L. G., et al. (2015). Molecular Docking and Structure-Based Drug Design Strategies. Molecules, 20(7), 13384-13421.

  • Gschwend, D. A., et al. (1996). Molecular docking towards drug discovery. Journal of Molecular Recognition, 9(2), 175-186.

  • Grosdidier, A., et al. (2011). SwissDock, a protein-small molecule docking web service based on EADock DSS. Nucleic Acids Research, 39(Web Server issue), W270-W277.

  • Meng, X. Y., et al. (2011). Molecular Docking: A powerful approach for structure-based drug discovery. Current Computer-Aided Drug Design, 7(2), 146-157.

  • Pérez-Nueno, V. I., et al. (2009). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. Journal of Chemical Information and Modeling, 49(3), 657-671.

  • Scripps Research. (n.d.). AutoDock. Retrieved from [Link]

  • Terán, C., et al. (1998). Phenylpiperazine derivatives with strong affinity for 5HT1A, D2A and D3 receptors. Bioorganic & Medicinal Chemistry Letters, 8(24), 3567-70.

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455-461.

  • Warren, G. L., et al. (2006). A critical assessment of docking programs and scoring functions. Journal of Medicinal Chemistry, 49(20), 5912-5931.

  • Waszkowycz, B., et al. (2011). Lessons from Docking Validation. Current Topics in Medicinal Chemistry, 11(3), 229-259.

  • ResearchGate. (n.d.). How to validate the molecular docking results? Retrieved from [Link]

  • YouTube. (2023, October 22). Docking Result Analysis and Validation with Discovery Studio. Retrieved from [Link]

  • YouTube. (2024, April 25). Drug Designing Using Molecular Docking - For Beginners. Retrieved from [Link]

  • MDPI. (2015). Molecular Docking and Structure-Based Drug Design Strategies. Retrieved from [Link]

  • ACS Publications. (2006). Validation Studies of the Site-Directed Docking Program LibDock. Retrieved from [Link]

  • PubMed Central. (2011). Molecular Docking: A powerful approach for structure-based drug discovery. Retrieved from [Link]

  • Katedra Biochemii Żywności. (n.d.). Links to free-accessible programs for molecular docking. Retrieved from [Link]

  • SwissDock. (n.d.). SwissDock. Retrieved from [Link]

  • PubMed. (2011). Discovery of 1-[2-(2,4-dimethylphenylsulfanyl)phenyl]piperazine (Lu AA21004): a novel multimodal compound for the treatment of major depressive disorder. Retrieved from [Link]

  • PubMed. (1998). Phenylpiperazine derivatives with strong affinity for 5HT1A, D2A and D3 receptors. Retrieved from [Link]

  • PubMed Central. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Optimizing reaction conditions for 1-(2-Chloroethyl)-4-phenylpiperazine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 1-(2-Chloroethyl)-4-phenylpiperazine

Welcome to the dedicated technical support guide for the synthesis of this compound. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth, practical guidance on optimizing reaction conditions and troubleshooting common experimental hurdles. As a key intermediate in the synthesis of various pharmaceuticals, including the atypical antipsychotic Aripiprazole, mastering the preparation of this compound is crucial.[1][2][3] This guide moves beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible synthesis.

Reaction Overview & Mechanism

The primary and most direct method for synthesizing this compound is through the N-alkylation of 1-phenylpiperazine. This reaction is a classic example of a nucleophilic substitution (SN2) reaction.[4] The secondary amine of the 1-phenylpiperazine acts as the nucleophile, attacking one of the electrophilic carbon atoms of a 1,2-dihaloethane, typically 1,2-dichloroethane.

A critical challenge in this synthesis is preventing dialkylation, where the newly formed product reacts with another molecule of 1-phenylpiperazine. The key to achieving high selectivity for the desired mono-alkylated product lies in carefully controlling the stoichiometry of the reactants.

Reaction Scheme:
  • Reactants: 1-Phenylpiperazine, 1,2-Dichloroethane

  • Product: this compound

  • Byproduct: 1,4-bis(2-(4-phenylpiperazin-1-yl)ethyl)piperazine (dimer)

Reaction Mechanism Diagram

The following diagram illustrates the SN2 mechanism for the mono-alkylation of 1-phenylpiperazine.

SN2_Mechanism cluster_reactants Reactants cluster_ts Transition State (SN2) cluster_products Products Phenylpiperazine 1-Phenylpiperazine (Nucleophile) TS [Transition State Complex] Phenylpiperazine->TS Nucleophilic Attack Dichloroethane 1,2-Dichloroethane (Electrophile) Dichloroethane->TS Product This compound TS->Product C-N Bond Formation Cl⁻ Leaves HCl HCl Base Base (e.g., K₂CO₃) (HCl Scavenger) HCl->Base Neutralization

Caption: SN2 mechanism for the N-alkylation of 1-phenylpiperazine.

Troubleshooting Guide (Q&A Format)

This section addresses specific problems you may encounter during the synthesis.

Question 1: My reaction yield is very low, or I've recovered mostly unreacted 1-phenylpiperazine. What went wrong?

Answer: Low conversion is a common issue often linked to several factors. Let's break down the probable causes and solutions.

  • Probable Cause 1: Ineffective Base or Insufficient Amount. The reaction generates one equivalent of hydrochloric acid (HCl), which will protonate the basic nitrogen of 1-phenylpiperazine, rendering it non-nucleophilic and halting the reaction. A base is required to scavenge this acid.

    • Solution: Ensure you are using at least one equivalent of a suitable base. Inorganic bases like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) are often preferred as they are inexpensive and have low solubility in many organic solvents, simplifying work-up. Tertiary amines like triethylamine (Et₃N) can also be used. The choice of base is crucial for achieving high yields.[4]

  • Probable Cause 2: Inappropriate Reaction Temperature. Like most SN2 reactions, this alkylation requires sufficient thermal energy to overcome the activation barrier.

    • Solution: The reaction is typically performed at elevated temperatures, often under reflux. The ideal temperature depends on the solvent used. For example, when using toluene, refluxing at its boiling point (~111°C) is effective. If using a lower-boiling solvent like acetonitrile (~82°C), the reaction may require a significantly longer time.

  • Probable Cause 3: Poor Reagent Quality. Impurities in either 1-phenylpiperazine or 1,2-dichloroethane (e.g., water) can interfere with the reaction.

    • Solution: Use reagents from a reputable supplier. Ensure solvents are anhydrous if the chosen base (e.g., sodium hydride) is sensitive to moisture. While K₂CO₃ is more tolerant, minimizing water is always good practice.

Troubleshooting Workflow: Low Conversion

Troubleshooting_Low_Yield Start Low or No Product Yield Check_Base Is the base appropriate and used in sufficient quantity (>1 eq.)? Start->Check_Base Check_Temp Was the reaction run at an elevated temperature (e.g., reflux)? Check_Base->Check_Temp Yes Sol_Base Action: Use >1 eq. of K₂CO₃ or Et₃N. Re-run experiment. Check_Base->Sol_Base No Check_Time Was the reaction time sufficient (monitor by TLC/GC)? Check_Temp->Check_Time Yes Sol_Temp Action: Increase temperature to reflux. Re-run experiment. Check_Temp->Sol_Temp No Check_Reagents Are the reagents and solvents of high purity and dry? Check_Time->Check_Reagents Yes Sol_Time Action: Increase reaction time. Monitor progress. Check_Time->Sol_Time No Sol_Reagents Action: Use pure, dry reagents. Re-run experiment. Check_Reagents->Sol_Reagents No Success Problem Resolved Check_Reagents->Success Yes Sol_Base->Success Sol_Temp->Success Sol_Time->Success Sol_Reagents->Success

Caption: A decision tree for troubleshooting low reaction yield.

Question 2: My analysis (TLC, GC/MS) shows a significant amount of a higher molecular weight byproduct and very little desired product. What is this, and how can I prevent it?

Answer: You are likely observing the formation of the bis-alkylation byproduct, 1,4-bis(2-(4-phenylpiperazin-1-yl)ethyl)piperazine. This occurs when the nitrogen on the newly formed chloroethyl group of your product is attacked by another molecule of 1-phenylpiperazine.

  • Cause: The molar ratio of 1-phenylpiperazine to 1,2-dichloroethane is too high (e.g., close to 1:1 or 2:1). When the concentration of the nucleophile (1-phenylpiperazine) is high relative to the electrophile, the probability of the product being alkylated again increases.

  • The Definitive Solution: Stoichiometric Control. To heavily favor mono-alkylation, the alkylating agent (1,2-dichloroethane) must be used in a large excess. By doing so, a molecule of 1-phenylpiperazine is statistically far more likely to encounter a molecule of 1,2-dichloroethane than a molecule of the desired product.

    • Recommendation: Use a 5- to 10-fold molar excess of 1,2-dichloroethane. In many procedures, the 1,2-dichloroethane can also serve as the reaction solvent, which ensures it is present in a vast excess. This is the most critical parameter for controlling the selectivity of this reaction.

Frequently Asked Questions (FAQs)

Q1: What are the optimal solvent and base combinations for this synthesis?

A1: The optimal combination depends on your desired reaction time, temperature, and workup procedure. The goal is to use a solvent that allows for a sufficiently high reaction temperature (reflux) and a base that effectively neutralizes the generated acid without causing side reactions.

Solvent Base Typical Temp. Rationale & Considerations
Toluene K₂CO₃Reflux (~111°C)Excellent choice. Toluene is non-polar, allowing for easy separation from the inorganic base by filtration. The temperature is sufficient for a reasonable reaction rate.
Acetonitrile (ACN) K₂CO₃Reflux (~82°C)Good, but slower. ACN is a polar aprotic solvent. The lower boiling point means the reaction will likely require a longer time compared to toluene.[5]
1,2-Dichloroethane Na₂CO₃ / K₂CO₃Reflux (~84°C)Highly efficient. Using the reactant as the solvent ensures a large excess, effectively preventing bis-alkylation. The temperature is moderate.
DMF Et₃N80-100°CUse with caution. DMF is a polar aprotic solvent that can accelerate SN2 reactions. However, it has a high boiling point and can be difficult to remove. Et₃N is a soluble organic base.

Q2: How should I monitor the reaction's progress?

A2: Thin-Layer Chromatography (TLC) is the most common and convenient method.

  • Mobile Phase: A mixture of a non-polar solvent like Hexane or Dichloromethane and a polar solvent like Ethyl Acetate or Methanol. A good starting point is 9:1 Dichloromethane:Methanol.

  • Visualization: UV light (since the phenyl ring is a chromophore) and/or staining with potassium permanganate.

  • Procedure: Spot the starting material (1-phenylpiperazine) and the reaction mixture on the TLC plate. As the reaction progresses, you will see the spot corresponding to the starting material diminish and a new, typically less polar, spot for the product appear. The reaction is considered complete when the starting material spot is no longer visible.

Q3: What is the best way to purify the final product, this compound?

A3: Purification strategy depends on the purity of the crude product after work-up.

  • Work-up: After the reaction is complete, cool the mixture, filter off the inorganic base, and wash the filter cake with the reaction solvent. Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

  • Acid-Base Extraction (Optional): The crude product can be dissolved in a non-polar solvent (e.g., dichloromethane) and washed with a dilute aqueous acid (e.g., 1M HCl) to remove any unreacted basic starting material. Then, wash with a dilute base (e.g., NaHCO₃ solution) and brine. Note: The product itself is basic and may partition into the acidic aqueous layer if the pH is too low.

  • Recrystallization: This is often effective if the crude product is relatively clean. The product is often isolated and stored as its hydrochloride salt, which is a stable, crystalline solid. You can dissolve the crude free-base in a solvent like isopropanol or ethanol and carefully add concentrated HCl to precipitate the hydrochloride salt.

  • Column Chromatography: If significant impurities or byproducts are present, purification by silica gel column chromatography is necessary. Use a gradient of ethyl acetate in hexane or dichloromethane in methanol as the eluent system.

Detailed Experimental Protocols

Protocol 1: Synthesis of this compound

Disclaimer: This protocol is for informational purposes only. All laboratory work should be conducted by trained professionals in a certified chemical fume hood with appropriate personal protective equipment (PPE).

Materials:
  • 1-Phenylpiperazine (1.0 eq)

  • 1,2-Dichloroethane (10.0 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous, finely powdered (1.5 eq)

  • Toluene (as solvent, approx. 5 mL per gram of 1-phenylpiperazine)

Experimental Workflow Diagram

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification A Charge round-bottom flask with: 1-Phenylpiperazine, Toluene, K₂CO₃ B Add 1,2-Dichloroethane A->B C Equip with reflux condenser and magnetic stirrer B->C D Heat mixture to reflux (approx. 111°C) C->D E Maintain reflux for 8-12 hours D->E F Monitor reaction by TLC until starting material is consumed E->F G Cool reaction to room temperature F->G H Filter to remove K₂CO₃ G->H I Wash filter cake with Toluene H->I J Combine filtrates and concentrate under reduced pressure I->J K Obtain crude product as an oil/solid J->K L Purify via column chromatography or recrystallization of the HCl salt K->L M Characterize final product (NMR, MS) L->M

Caption: Step-by-step workflow for the synthesis and purification.

Procedure:
  • Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-phenylpiperazine (1.0 eq), toluene, and finely powdered potassium carbonate (1.5 eq).

  • Reagent Addition: Add 1,2-dichloroethane (10.0 eq) to the flask.

  • Reaction: Heat the stirred mixture to reflux. Maintain the reflux for 8-12 hours or until TLC analysis indicates the complete consumption of the 1-phenylpiperazine starting material.

  • Work-up: Cool the reaction mixture to room temperature. Filter the solid potassium carbonate and potassium chloride byproduct through a pad of celite, washing the filter cake with a small amount of toluene.

  • Isolation: Combine the filtrates and remove the solvent and excess 1,2-dichloroethane under reduced pressure using a rotary evaporator. This will yield the crude this compound, often as a viscous oil or a low-melting solid.

  • Purification: Purify the crude product as described in the FAQ section, either by column chromatography or by converting it to its hydrochloride salt for recrystallization.

References

  • Google Patents. (2014). CN103980229A - Preparation method of N-phenyl piperazine.
  • Pittelkow, T., & Christensen, J. B. (n.d.). A Simple Synthesis of N-Alkylpiperazines. ResearchGate. Retrieved from [Link]

  • Miller, J. F., et al. (2014). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • RAFAS. (2020). Synthesis and characterization of a series of phenyl piperazine based ligands. Journal of Physics: Conference Series. Retrieved from [Link]

  • Kim, J., et al. (2021). Synthesis and acaricidal activity of phenylpiperazine derivatives. Journal of Pesticide Science. Retrieved from [Link]

  • Google Patents. (2012). CN102807536B - Preparation method of 1-(2,3-dichlorophenyl) piperazine hydrochloride.
  • Google Patents. (2016). WO2016078107A1 - Method for synthesizing piperazine pharmaceutical intermediate.
  • Google Patents. (2016). CN103980229B - A kind of preparation method of N-phenylpiperazine.
  • PubMed. (2021). Synthesis and acaricidal activity of phenylpiperazine derivatives. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]

  • ResearchGate. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? Retrieved from [Link]

  • Fakhraian, H., & Babaei Panbeh Riseh, M. (2008). Improved Procedure for the Preparation of 1-(2-Phenethyl)-4-piperidone. Organic Preparations and Procedures International. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 1-(4-substituted phenyl)piperazine hydrochloride. Retrieved from [Link]

  • Day, C. (2017). Creation and evaluation of total synthesis scheme for Aripiprazole. Retrieved from [Link]

  • Ashenhurst, J. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Recent Approaches to the Synthesis of Aripiprazole – A New Generation Antypsychotic Drug. Retrieved from [Link]

  • ACS Publications. (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. ACS Omega. Retrieved from [Link]

  • ResearchGate. (2023). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. Retrieved from [Link]

  • Google Patents. (2014). CN103787965A - New synthesis method of aripiprazole.
  • FABAD Journal of Pharmaceutical Sciences. (n.d.). N-Alkylation of Some Imidazopyridines. Retrieved from [Link]

Sources

How to minimize byproduct formation in phenylpiperazine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Phenylpiperazine Synthesis Optimization

Executive Summary & Core Mechanism

The synthesis of N-phenylpiperazines is a cornerstone in medicinal chemistry, particularly for GPCR ligands (e.g., serotonin and dopamine receptors). The primary failure mode in this synthesis is non-selective arylation , leading to the formation of N,N'-diphenylpiperazine (the "dumbbell" byproduct) or oligomers.

This guide moves beyond generic recipes to address the kinetic and thermodynamic controls required to favor the mono-arylated product (


) over the bis-arylated impurity (

).
The Competitive Pathway (Visualized)

The following diagram illustrates the kinetic competition. To maximize yield, you must maximize


 while suppressing 

.

ReactionPathway cluster_control Control Parameters Piperazine Piperazine (Nucleophile) Mono Mono-Product (Target) Piperazine->Mono k1 (Primary Amine Reacts) ArX Aryl Halide (Electrophile) ArX->Mono Bis Bis-Product (Impurity) ArX->Bis Mono->Bis k2 (Secondary Amine Reacts) CRITICAL FAILURE POINT Stoich Stoichiometry (Excess Piperazine) Protect Protection (N-Boc Strategy)

Caption: Kinetic competition between mono- and bis-arylation. Suppressing k2 requires steric hindrance or statistical probability management.

Method A: Buchwald-Hartwig Amination (The Gold Standard)

Context: Best for unactivated aryl chlorides/bromides or electron-rich rings.

Critical Troubleshooting Guide
IssueSymptomRoot CauseCorrective Action
Bis-Arylation LCMS shows M+ mass corresponding to dimer; low yield of mono-product.Statistical Probability: Once mono-product forms, it remains nucleophilic.Increase Equivalents: Use 3.0–5.0 equiv of piperazine. The excess acts as a statistical buffer.
Catalyst Death Reaction stalls; Pd black precipitates immediately.Amine Poisoning: Piperazine (a secondary amine) binds tightly to Pd, shutting down the cycle.Switch Ligand: Use bulky biaryl phosphines (e.g., BINAP, XPhos, DavePhos ) or NHC ligands. These prevent amine coordination to the metal center.
Dehalogenation Starting material converts to benzene (Ar-H).Hydride Source:

-hydride elimination from the amine or solvent.
Change Solvent/Base: Avoid isopropanol. Switch to Toluene or Dioxane. Use NaOtBu instead of bases that promote hydride transfer.
Optimized Protocol (Pd-Catalyzed)

Ref: Adapted from Buchwald et al. [1]

  • Charge Vessel: Add

    
     (1 mol%) and BINAP  (2 mol%) into a dry Schlenk tube.
    
  • Solvent: Add anhydrous Toluene or Dioxane (0.2 M concentration). Stir 5 min to ligate.

  • Reactants: Add Aryl Halide (1.0 equiv) and Piperazine (4.0 equiv) .

  • Base: Add NaOtBu (1.4 equiv).

  • Heat: 80–100°C under Argon.

  • Workup (Crucial):

    • Dilute with EtOAc.

    • Wash 3x with Water: This removes the excess piperazine (highly water-soluble).

    • The organic layer retains the mono-product (lipophilic) and any bis-product.

Method B: Nucleophilic Aromatic Substitution ( )

Context: Only works for electron-deficient aryl halides (e.g., 4-fluoronitrobenzene, 2-chloropyridine).

Critical Troubleshooting Guide
IssueSymptomRoot CauseCorrective Action
Exothermic Runaway Temperature spikes rapidly upon addition; impurities form.High Reactivity: Piperazine is a strong nucleophile;

on nitro-arenes is highly exothermic.
Slow Addition: Add the aryl halide dropwise to a cooled solution of piperazine.
Incomplete Conversion Reaction stalls at 60-70%.Proton Sponge Effect: The generated HCl/HF protonates the remaining piperazine, rendering it non-nucleophilic.Add Auxiliary Base: Use DIPEA (Hünig's base) or

to scavenge the acid, keeping piperazine free.
The "N-Boc" Strategy (The Nuclear Option)

If you cannot separate the bis-product or selectivity is poor, you must switch to the Mono-Protected Route .

  • Step 1: React Aryl Halide with N-Boc-piperazine (1.1 equiv).

    • Why? The Boc group sterically and electronically deactivates the second nitrogen. Bis-arylation is chemically impossible.

  • Step 2: Deprotect with TFA/DCM or HCl/Dioxane.

    • Result: 100% Mono-product selectivity.

Purification & Analysis Decision Matrix

Use this logic flow to determine the best isolation strategy.

PurificationLogic Start Crude Reaction Mixture CheckSolubility Is Product Water Soluble? Start->CheckSolubility Yes Yes (Polar/Basic) CheckSolubility->Yes Use Resin/HPLC No No (Lipophilic) CheckSolubility->No Standard Workup WaterWash Aqueous Workup: Wash 3x Water (Removes Excess Piperazine) No->WaterWash AcidBase Acid/Base Extraction: 1. Extract into dilute HCl 2. Wash organics (removes Bis) 3. Basify aq. layer & extract WaterWash->AcidBase If Bis-product present Column Column Chromatography (DCM/MeOH + NH3) WaterWash->Column High Purity Needed

Caption: Decision tree for isolating mono-phenylpiperazine from excess reagents and byproducts.

Frequently Asked Questions (FAQs)

Q: Why do I see a large mass peak at [2M+H]+ in my LCMS? A: This is likely a non-covalent dimer formed in the electrospray source, not a chemical byproduct. Check the retention time. If the "dimer" elutes at the same time as your monomer, it is an artifact. If it elutes later (more lipophilic), it is the chemical bis-arylated impurity.

Q: Can I use the "Mustard Gas" route (Aniline + Bis-chloroethylamine)? A: Technically yes, but practically NO. While this is a classic industrial route [2], it involves generating bis(2-chloroethyl)amine, a nitrogen mustard analog with severe blistering and toxicity risks. In a modern research environment, the safety controls required outweigh the reagent cost savings. Stick to Buchwald-Hartwig or


.

Q: My product is oiling out during the acid-base extraction. What do I do? A: Phenylpiperazines often form "gums" as HCl salts.

  • Fix: Do not use concentrated acid. Use 10% Citric Acid (gentler). If oiling occurs, add a small amount of Methanol to the aqueous layer to solubilize the gum, or switch to column chromatography on silica using DCM/MeOH/Triethylamine (90:9:1).

References

  • Buchwald, S. L., et al. "Palladium-Catalyzed Synthesis of Arylamines from Aryl Halides and Amines." Angewandte Chemie International Edition, 2008.

  • BenchChem Technical Review. "Identifying and minimizing byproducts in phenylpiperazine synthesis." BenchChem Knowledge Base, 2025.[1]

  • RSC Advances. "Rapid synthesis of N,N′-disubstituted piperazines via SNAr." Royal Society of Chemistry, 2018.

  • National Institutes of Health (NIH). "Synthetic Approaches to Piperazine-Containing Drugs." PubMed Central, 2023.

Sources

Technical Support Center: Synthesis of 1-(2-Chloroethyl)-4-phenylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 1-(2-Chloroethyl)-4-phenylpiperazine. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, optimize reaction conditions, and improve overall yield and purity. The content is structured in a question-and-answer format to directly address the practical issues encountered in the laboratory.

Overview of the Synthesis

The synthesis of this compound is a crucial step in the preparation of numerous active pharmaceutical ingredients (APIs). The most common and direct approach is the N-alkylation of 1-phenylpiperazine with a suitable two-carbon electrophile bearing a chlorine atom. However, what appears to be a straightforward nucleophilic substitution is often plagued by competing side reactions that can significantly reduce the yield of the desired product.

This guide provides an in-depth analysis of the reaction mechanism, troubleshooting strategies for common problems, and optimized protocols to ensure a successful and reproducible synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

There are two predominant methods for synthesizing this target molecule:

  • Direct Alkylation: This is a one-step nucleophilic substitution where 1-phenylpiperazine is reacted directly with an alkylating agent like 1-bromo-2-chloroethane or 1,2-dichloroethane. This method is often preferred for its atom economy and simplicity.

  • Two-Step Hydroxyethylation-Chlorination: This route involves first reacting 1-phenylpiperazine with 2-chloroethanol or ethylene oxide to form the intermediate 1-(2-hydroxyethyl)-4-phenylpiperazine.[1][2] This alcohol intermediate is then chlorinated using a reagent such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) to yield the final product. This pathway can sometimes offer better control and avoid certain side products common in direct alkylation.

Q2: Why is my yield consistently low when performing the direct alkylation?

Low yields are the most common complaint in this synthesis. The primary cause is typically the formation of undesired side products. The nucleophilicity of the piperazine nitrogens is the root of the issue. The main culprits are:

  • Bis-alkylation: Formation of 1,4-bis(2-chloroethyl)piperazine or, more commonly, the N,N'-linked dimer, 1,2-bis(4-phenylpiperazin-1-yl)ethane. This occurs when a second molecule of 1-phenylpiperazine reacts with the already formed product.

  • Quaternization: The nitrogen atoms of the piperazine ring can be further alkylated to form a quaternary ammonium salt, which is unreactive and difficult to remove.[3]

  • Incomplete Reaction: Sub-optimal conditions such as low temperature, insufficient reaction time, or an inappropriate base can lead to a significant amount of unreacted starting material remaining.

Q3: What is the role of the base in this reaction?

The N-alkylation reaction generates one equivalent of a hydrohalic acid (HCl or HBr). The base is crucial for neutralizing this acid. If left un-neutralized, the acid will protonate the basic nitrogen of the 1-phenylpiperazine starting material, forming a piperazinium salt. This salt is no longer nucleophilic and will not participate in the reaction, effectively halting the synthesis. Common choices for bases include potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and triethylamine (Et₃N).

Troubleshooting Guide: From Problem to Solution

This section addresses specific experimental issues with detailed causal explanations and actionable solutions.

Problem 1: Significant amount of a high-molecular-weight byproduct is observed in my final product analysis (TLC, LC-MS, NMR).

Probable Cause: You are likely forming the bis-alkylation product, 1,2-bis(4-phenylpiperazin-1-yl)ethane . This occurs because the product, this compound, still possesses a nucleophilic nitrogen (the one on the phenyl-substituted side is less reactive, but the other is available) and can react with another molecule of the alkylating agent, or more commonly, the highly nucleophilic starting material (1-phenylpiperazine) can attack the product.

Solution Workflow:

  • Adjust Stoichiometry: The most effective way to suppress bis-alkylation is to use a molar excess of the nucleophile, 1-phenylpiperazine. By ensuring it is the limiting reagent, the alkylating agent is more likely to encounter a molecule of the starting material rather than the product.

    Reactant Ratio (Phenylpiperazine : Alkylating Agent)Expected Outcome
    1 : 1High probability of bis-alkylation, leading to low yield and difficult purification.
    2 : 1 to 3 : 1Favorable for mono-alkylation. Significantly reduces the formation of the dimer.
    > 3 : 1Excellent suppression of bis-alkylation, but requires efficient recovery of the excess starting material.
  • Control Reagent Addition: Add the alkylating agent (e.g., 1-bromo-2-chloroethane) slowly or dropwise to the reaction mixture containing 1-phenylpiperazine and the base. This maintains a low instantaneous concentration of the alkylating agent, further favoring reaction with the more abundant starting material.

Diagram: Competing Reaction Pathways

A diagram illustrating the desired mono-alkylation versus the undesired bis-alkylation side reaction.

G cluster_reactants Reactants A 1-Phenylpiperazine (Nucleophile) C Desired Product This compound A->C Path 1: Mono-alkylation (Desired) D Side Product 1,2-bis(4-phenylpiperazin-1-yl)ethane A->D B 1-Bromo-2-chloroethane (Electrophile) B->C C->D

Caption: Reaction pathways for mono- and bis-alkylation.

Problem 2: The reaction is very slow or does not go to completion.

Probable Cause: The reaction rate is likely limited by poor reactivity of the alkylating agent, insufficient temperature, or an ineffective base/solvent system. 1,2-dichloroethane, for instance, is significantly less reactive than 1-bromo-2-chloroethane.

Solution Workflow:

  • Increase Electrophile Reactivity (Catalysis):

    • Halogen Exchange (Finkelstein Reaction): Add a catalytic amount (0.1 eq) of sodium iodide (NaI) or potassium iodide (KI) to the reaction mixture. The iodide ion will displace the chloride on the alkylating agent in situ to form a highly reactive iodo-intermediate, which is then readily attacked by the piperazine nitrogen. This can dramatically accelerate the reaction.[3]

    • Phase-Transfer Catalysis: If your reaction is biphasic (e.g., a solid base like K₂CO₃ in a solvent like acetonitrile), a phase-transfer catalyst (PTC) such as tetrabutylammonium bromide (TBAB) can shuttle the piperazine anion (if formed) or the reactants between phases, increasing the effective reaction rate.

  • Optimize Temperature: Gradually increase the reaction temperature in 10 °C increments. Monitor the reaction progress by TLC or LC-MS. Be cautious, as excessive heat can promote elimination side reactions or decomposition. A typical starting point is refluxing in acetonitrile (~82 °C).

  • Evaluate Solvent and Base:

    • Solvent: Ensure your solvent is appropriate. Aprotic polar solvents like acetonitrile (ACN), acetone, or N,N-dimethylformamide (DMF) are generally good choices as they solubilize the reactants and facilitate SN2 reactions.

    • Base: A stronger, non-nucleophilic base might be needed, but this can also increase side reactions. For most applications, anhydrous potassium carbonate is a good balance of reactivity, cost, and ease of removal. Ensure the base is finely powdered to maximize surface area.

Diagram: Troubleshooting Decision Tree for Low Conversion

A decision tree to guide the optimization process when facing low reaction conversion.

G Start Problem: Low Conversion Q1 Are you using 1,2-dichloroethane? Start->Q1 Action1 Switch to 1-bromo-2-chloroethane OR add catalytic NaI/KI. Q1->Action1 Yes Q2 Is the reaction temperature optimized? Q1->Q2 No Action1->Q2 Action2 Increase temperature in 10°C increments. Monitor by TLC/LC-MS. Q2->Action2 No Q3 Is the base/solvent system appropriate? Q2->Q3 Yes Action2->Q3 Action3 Use a polar aprotic solvent (ACN, DMF). Ensure base (K₂CO₃) is anhydrous and finely powdered. Q3->Action3 No End Conversion Improved Q3->End Yes Action3->End

Caption: Decision tree for troubleshooting low reaction conversion.

Validated Experimental Protocols

The following protocols are provided as a robust starting point. Researchers should perform small-scale trials to optimize conditions for their specific setup and purity requirements.

Protocol 1: Direct N-Alkylation using 1-Bromo-2-chloroethane

This method is favored for its directness and generally good yields when optimized.

Step-by-Step Methodology:

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 1-phenylpiperazine (2.0 eq), anhydrous potassium carbonate (3.0 eq, finely powdered), and a catalytic amount of potassium iodide (0.1 eq).

  • Solvent Addition: Add anhydrous acetonitrile to the flask to create a stirrable slurry (approx. 5-10 mL per gram of 1-phenylpiperazine).

  • Reactant Addition: Begin vigorous stirring and heat the mixture to reflux (~82 °C). Once at temperature, add 1-bromo-2-chloroethane (1.0 eq) dropwise over 30 minutes using a syringe pump or dropping funnel.

  • Reaction: Maintain the reaction at reflux and monitor its progress by TLC or LC-MS every 1-2 hours. The reaction is typically complete within 4-8 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter off the inorganic salts (K₂CO₃, KBr, KCl, KI) and wash the filter cake with a small amount of acetonitrile.

    • Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude product as an oil or solid.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

    • Alternatively, for larger scales, the crude product can be dissolved in an appropriate solvent (e.g., diethyl ether) and washed with water to remove any remaining salts. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated. The product can often be crystallized from a solvent system like ethanol/water or isopropanol.

Protocol 2: Two-Step Synthesis via Hydroxyethyl Intermediate

This route provides an alternative for cases where direct alkylation proves problematic.

Part A: Synthesis of 1-(2-hydroxyethyl)-4-phenylpiperazine

  • Reaction: In a round-bottom flask, dissolve 1-phenylpiperazine (1.0 eq) in ethanol. Add 2-chloroethanol (1.1 eq) and potassium carbonate (1.5 eq).

  • Heating: Heat the mixture to reflux for 12-16 hours, monitoring by TLC until the starting material is consumed.

  • Workup: Cool the mixture, filter off the salts, and evaporate the solvent. The resulting crude alcohol is often used directly in the next step without further purification.

Part B: Chlorination of 1-(2-hydroxyethyl)-4-phenylpiperazine

  • Setup: Dissolve the crude 1-(2-hydroxyethyl)-4-phenylpiperazine (1.0 eq) in an anhydrous solvent like dichloromethane (DCM) or toluene in a flask equipped with a stirrer and under an inert atmosphere (N₂ or Ar). Cool the solution to 0 °C in an ice bath.

  • Chlorination: Add thionyl chloride (SOCl₂) (1.2 eq) dropwise to the cooled solution. Caution: This reaction is exothermic and releases HCl and SO₂ gas. Perform in a well-ventilated fume hood.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Workup: Carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the crude product.

  • Purification: Purify as described in Protocol 1.

References
  • CN103980229A: Preparation method of N-phenyl piperazine.
  • Pavia, A., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(1), 235. [Link]

  • Fakhraian, H., & Babaei Panbeh Riseh, M. (2008). Improved Procedure for the Preparation of 1-(2-Phenethyl)-4-piperidone.
  • Li, Z., et al. (2021). Synthesis and acaricidal activity of phenylpiperazine derivatives. Journal of Pesticide Science, 46(2), 158-166. [Link]

Sources

Technical Support Center: Purification of 1-(2-Chloroethyl)-4-phenylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 1-(2-Chloroethyl)-4-phenylpiperazine. This document is designed for chemistry professionals engaged in research, development, and synthesis. Here, we address common challenges and provide robust, field-tested protocols to help you achieve high purity for this critical intermediate. Our approach is rooted in explaining the 'why' behind each step, ensuring you can adapt and troubleshoot effectively in your own laboratory setting.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that researchers frequently encounter when purifying piperazine derivatives.

Q1: What are the most common impurities I should expect when synthesizing this compound?

A1: The impurity profile is highly dependent on the synthetic route. However, a significant challenge in syntheses involving the reaction of an aniline with bis(2-chloroethyl)amine is controlling the degree of substitution. Both nitrogen atoms on the piperazine ring are reactive, which can lead to undesired 1,4-disubstituted by-products.[1] Other common impurities may include unreacted starting materials (e.g., N-phenylpiperazine) and solvent residues.

Q2: What is the most effective first-pass purification strategy for crude this compound?

A2: For the solid hydrochloride salt of this compound, recrystallization is an excellent and highly effective initial purification method.[1] It is efficient at removing most non-polar and some polar impurities, is scalable, and can yield material of >99% purity if performed correctly.[1] For the free base, which may be an oil or low-melting solid, vacuum distillation or column chromatography are more appropriate initial steps.

Q3: My compound is the hydrochloride salt. Does this affect my choice of purification technique?

A3: Absolutely. The salt form is typically a crystalline solid with higher thermal stability and different solubility properties compared to the free base. This makes it ideal for purification by recrystallization.[1] Conversely, attempting flash column chromatography directly on the salt using standard silica gel can be problematic due to its high polarity and potential for strong, irreversible binding to the stationary phase. If chromatography is necessary, it is often better to work with the free base or use a specialized stationary phase like reversed-phase C18.

Q4: How stable is this compound? Are there specific storage conditions I should follow?

A4: Phenylpiperazines can be susceptible to degradation over extended periods, especially when not stored properly.[2] Hydrolysis and oxidation are potential degradation pathways for many amine-containing compounds.[3] For long-term storage, it is recommended to keep the compound, preferably as the more stable hydrochloride salt, in a tightly sealed container under an inert atmosphere (like argon or nitrogen), protected from light, and at reduced temperatures (e.g., 4°C or -20°C).[2] Storing samples at room temperature should be avoided to minimize degradation.[2]

Section 2: Purification Troubleshooting Guide

Even with a well-defined protocol, unexpected issues can arise. This guide provides a systematic approach to identifying and resolving common purification problems.

Troubleshooting Workflow

The following diagram illustrates a logical decision-making process when encountering issues during purification.

G start Crude Product Received purity_check1 Assess Purity (TLC/HPLC/NMR) start->purity_check1 recrystallize Attempt Recrystallization purity_check1->recrystallize Impure end_product Pure Product purity_check1->end_product Pure success1 High Purity Achieved? recrystallize->success1 chromatography Perform Column Chromatography success1->chromatography No success1->end_product Yes success2 High Purity Achieved? chromatography->success2 success2->end_product Yes troubleshoot Consult Troubleshooting Table success2->troubleshoot No

Caption: Decision tree for purification strategy.

Common Purification Issues & Solutions
Problem Encountered Potential Cause(s) Recommended Solution & Scientific Rationale
Low or No Crystal Formation During Recrystallization 1. Solvent system is too good: The compound is too soluble even at low temperatures. 2. Solution is not saturated: Insufficient crude material was dissolved, or too much solvent was used. 3. Rapid cooling (crashing out): Cooling the solution too quickly leads to amorphous precipitation or oiling out, not crystallization.[4]1. Add an anti-solvent: Slowly add a solvent in which the compound is insoluble to induce precipitation. The goal is to carefully reduce the overall solvation power. 2. Concentrate the solution: Gently heat the solution to evaporate some of the solvent and increase the concentration to the point of saturation. 3. Induce crystallization: Scratch the inside of the flask with a glass rod at the solvent line or add a seed crystal of the pure compound. This provides a nucleation site for crystal growth. Allow the solution to cool slowly to room temperature before moving to an ice bath.[4]
Product "Oils Out" Instead of Crystallizing 1. Melting point depression: Impurities are lowering the melting point of the solute to below the temperature of the solution. 2. High degree of supersaturation: The concentration of the solute is too high, favoring rapid, disorganized precipitation over ordered crystal lattice formation.1. Re-heat and add more solvent: Re-dissolve the oil by heating and adding a small amount of additional solvent to reduce saturation. Allow it to cool more slowly. 2. Change the solvent system: Use a solvent with a lower boiling point or a different polarity that may favor crystallization over oiling.
Poor Separation in Column Chromatography (Co-elution) 1. Incorrect mobile phase polarity: The eluent is either too strong (polar), causing all compounds to elute together, or too weak (non-polar), causing poor mobility.[4] 2. Column overloading: Too much sample was loaded onto the column relative to the amount of stationary phase.[4] 3. Acidic silica interaction: The basic nitrogen atoms of the piperazine ring can interact strongly with the acidic silanol groups on standard silica gel, leading to significant peak tailing and poor separation.[4]1. Optimize the mobile phase: Use Thin-Layer Chromatography (TLC) to find a solvent system that provides a retention factor (Rf) of ~0.25-0.35 for the target compound and good separation from impurities.[4] Consider using a gradient elution, starting with a less polar solvent and gradually increasing polarity.[5] 2. Reduce the load: A general rule is to use a mass ratio of stationary phase to crude product of at least 30:1, and preferably 50:1 to 100:1 for difficult separations. 3. Neutralize the stationary phase: Add a small amount of a basic modifier like triethylamine (0.5-1%) to the eluent. This deactivates the acidic sites on the silica, resulting in sharper peaks and better separation for basic compounds.[4] Alternatively, use a less acidic stationary phase like alumina.
Product is Colored After Purification 1. Oxidative degradation: Amine compounds can be susceptible to air oxidation, forming highly colored impurities. 2. Charring/thermal degradation: If distillation or high-heat recrystallization was used, some decomposition may have occurred.1. Activated Carbon Treatment: Dissolve the crude product in a suitable solvent, add a small amount (1-2% by weight) of activated carbon, heat gently for 10-15 minutes, and then filter the hot solution through a pad of Celite® to remove the carbon. Recrystallize the filtrate. The porous structure of activated carbon adsorbs large, flat, chromophoric molecules. 2. Re-evaluate heating: Ensure that purification temperatures do not exceed the compound's decomposition temperature.
Section 3: Detailed Purification Protocols

These protocols provide a validated starting point for your experiments. Always perform work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE).

Protocol 1: Recrystallization of this compound Hydrochloride

This method is highly effective for purifying the solid hydrochloride salt to high purity (>99%).[1]

Workflow Diagram

G dissolve 1. Dissolve crude solid in minimum hot solvent (e.g., Ethanol/Water) cool 2. Allow to cool slowly to room temperature dissolve->cool chill 3. Chill in ice bath to maximize precipitation cool->chill filtrate 4. Collect crystals via vacuum filtration chill->filtrate wash 5. Wash with minimal ice-cold solvent filtrate->wash dry 6. Dry under vacuum wash->dry

Caption: Step-by-step recrystallization workflow.

Materials:

  • Crude this compound HCl

  • Recrystallization solvent (e.g., Ethanol/Water, Isopropyl Alcohol)[1][6]

  • Erlenmeyer flask

  • Heating source (hot plate with stirrer)

  • Büchner funnel and filter flask

  • Vacuum source

Procedure:

  • Solvent Selection: Place a small amount of crude material in a test tube and add a few drops of the chosen solvent. A good recrystallization solvent should dissolve the compound when hot but not when cold. Ethanol/water mixtures are often effective for hydrochloride salts.[1]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the recrystallization solvent required to fully dissolve the solid at or near the solvent's boiling point. Add the solvent in small portions, allowing the solution to heat up between additions.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is critical for the formation of large, pure crystals.

  • Chilling: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for at least 30 minutes to maximize the yield of precipitated product.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Break the vacuum and lightly wet the crystal cake with a minimal amount of ice-cold recrystallization solvent to wash away any remaining soluble impurities. Re-apply the vacuum to pull the wash solvent through.

  • Drying: Transfer the purified crystals to a watch glass and dry them in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.

Protocol 2: Flash Column Chromatography of this compound (Free Base)

This technique is suitable for purifying the free base, especially when impurities have similar polarities.

Materials:

  • Crude this compound (free base)

  • Silica gel (230-400 mesh)

  • Eluent (e.g., Hexanes/Ethyl Acetate with 0.5-1% Triethylamine)

  • Glass chromatography column

  • Air or nitrogen pressure source

  • Collection tubes/flasks

  • TLC plates and chamber

Procedure:

  • Eluent Selection: Use TLC to determine an appropriate solvent system. Develop several plates with varying ratios of a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate). Add ~1% triethylamine to the solvent mixture to prevent tailing. The ideal system will give the product an Rf value of approximately 0.3.[4]

  • Column Packing: Pack the column with silica gel as a slurry in the initial, least polar eluent. Ensure the silica bed is level and free of air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane. Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.

  • Elution: Add the eluent to the top of the column and apply gentle pressure to begin elution. Collect fractions in separate tubes. If using a gradient, start with the least polar solvent mixture and gradually increase the polarity by increasing the proportion of the more polar solvent.

  • Fraction Analysis: Monitor the composition of the collected fractions using TLC.[4] Spot each fraction (or every few fractions) on a TLC plate and develop it.

  • Product Isolation: Combine the fractions that contain the pure product (as determined by TLC). Remove the solvent using a rotary evaporator to yield the purified this compound free base.

References
  • Google Patents. (2014). CN103980229B - A kind of preparation method of N-phenylpiperazine.
  • Sulfur Recovery Engineering Inc. (n.d.). Amine Troubleshooting. Retrieved from [Link]

  • Google Patents. (1969). US3481933A - Recovery and purification of piperazine.
  • Google Patents. (2001). US20010051718A1 - Novel synthesis and crystallization of piperazine ring-containing compounds.
  • United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

  • Scribd. (n.d.). Amine Treating - Troubleshooting Guide. Retrieved from [Link]

  • Google Patents. (2014). CN102807536B - Preparation method of 1-(2,3-dichlorophenyl) piperazine hydrochloride.
  • Isaac Scientific Publishing. (2019). The Stability Study of a Novel Phenylpiperazine Derivative. Modern Organic Chemistry Research, 4(1). Retrieved from [Link]

  • Fakhraian, H., & Babaei Panbeh Riseh, M. (2008). Improved Procedure for the Preparation of 1-(2-Phenethyl)-4-piperidone.
  • PubMed. (2018). Stability of Synthetic Piperazines in Human Whole Blood. Journal of Analytical Toxicology, 42(2), 116-123. Retrieved from [Link]

  • PubMed Central. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2186. Retrieved from [Link]

  • Gas Processing & LNG. (2019). Case studies of troubleshooting amine treating foaming—Part 1. Retrieved from [Link]

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Org. Synth. 2025, 102, 276-302. Retrieved from [Link]

  • ResearchGate. (2019). Thermal Degradation of Aqueous Piperazine for CO2 Capture: 2. Product Types and Generation Rates. International Journal of Greenhouse Gas Control.
  • ResearchGate. (n.d.). 28 questions with answers in PIPERAZINES | Science topic. Retrieved from [Link]

  • Refining Online. (2007). Amine Best Practices Guidelines. Retrieved from [Link]

  • YouTube. (2022). Column Chromatography. Retrieved from [Link]

  • ResearchGate. (2014). Identification and Quantification of Related Impurities in 2-Chloroethyl Phenyl Sulfide for Industrial Use. Journal of the Brazilian Chemical Society.
  • Google Patents. (1959). US2919275A - Purification of piperazine.
  • PubMed Central. (2017). Recrystallization of Commercial Carbamazepine Samples—A Strategy to Control Dissolution Variability. Pharmaceutics, 9(3), 25. Retrieved from [Link]

  • YouTube. (2021). Troubleshooting Amine Systems. Retrieved from [Link]

  • Jigs Chemical. (n.d.). 1-(2-Chloroethyl)-4-[3-(trifluoromethyl)phenyl]piperazine. Retrieved from [Link]

  • Google Patents. (2004). US20040072845A1 - Enantiomers of 1-[ (4-chlorophenyl) phenylmethyl ] -4-[ (4-methylphenyl) sulfonyl] piperazine.
  • Google Patents. (2014). CN103980229A - Preparation method of N-phenyl piperazine.
  • Organic Syntheses. (n.d.). 1-benzylpiperazine. Retrieved from [Link]

  • Clarus Chem Pvt. Ltd. (2017). List of Annexures. Retrieved from [Link]

Sources

Overcoming poor solubility of 1-(2-Chloroethyl)-4-phenylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for 1-(2-Chloroethyl)-4-phenylpiperazine. This document is designed for researchers, chemists, and drug development professionals who are encountering challenges with the solubility of this compound. Due to its chemical structure, this compound presents limited aqueous solubility in its free base form, a common hurdle in experimental and preclinical development.[1] This guide provides a foundational understanding of the molecule's properties, a series of troubleshooting FAQs, and detailed protocols to systematically overcome these solubility issues, ensuring reproducible and accurate results in your research.

Section 1: Understanding the Physicochemical Challenges

The solubility behavior of this compound is dictated by its distinct molecular features: a hydrophobic phenyl group and a basic piperazine ring. The phenyl group contributes to the molecule's lipophilicity, making it inherently resistant to dissolving in aqueous media.[2] Conversely, the piperazine moiety contains two nitrogen atoms, which are weak bases and can be protonated.[3][4] This dual nature is the key to manipulating its solubility.

Understanding the pKa, the pH at which the amine groups are 50% ionized, is critical for any pH-modification strategy.[5] For the related compound 1-phenylpiperazine, the basic pKa is approximately 9.[3] To achieve significant aqueous solubility, the pH of the solution must be lowered sufficiently to protonate the piperazine nitrogens, effectively converting the molecule into a more soluble salt form in situ.

Table 1: Physicochemical Properties of Phenylpiperazine and Related Compounds

PropertyValue (1-Phenylpiperazine)Value (this compound dihydrochloride)Significance for Solubility
Molecular Formula C₁₀H₁₄N₂[3]C₁₂H₁₉Cl₃N₂[6]Provides basic structural information.
Molecular Weight 162.23 g/mol [3]297.6 g/mol [6]Influences dissolution kinetics.
Appearance Colorless to yellow liquid[7]Solid[8]The free base is a liquid/low-melting solid, while the salt is a solid.
Water Solubility Insoluble (as free base)[7][9]Soluble (as salt form)Highlights the primary challenge and the most direct solution.
pKa (Basic) ~9[3]Not explicitly stated, but expected to be similar.Crucial for the pH-adjustment solubilization strategy.
LogP (Computed) 1.1 - 2.0[3][10]2.12 (for parent free base)[8]Indicates a degree of lipophilicity, suggesting solubility in organic solvents.

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common issues encountered when working with this compound.

Q1: I cannot dissolve the compound in my aqueous buffer (e.g., PBS at pH 7.4). What is the primary issue?

A: The compound is a weak base and is essentially insoluble in neutral or basic aqueous solutions.[7][11] At pH 7.4, the piperazine nitrogens are largely unprotonated, and the molecule's hydrophobic character dominates, preventing it from dissolving. Direct suspension in neutral buffers will likely result in an unusable, non-homogenous mixture.

Q2: What is the most straightforward method to prepare an aqueous solution?

A: The most effective and common method is pH-dependent solubilization .[12][13] By adding a strong acid, such as hydrochloric acid (HCl), you can lower the pH of your solution. As the pH drops below the compound's pKa, the piperazine nitrogens become protonated, forming a hydrochloride salt in situ. This salt form is significantly more polar and, therefore, more soluble in water. A general rule of thumb is to adjust the pH to be at least 2 units below the pKa for complete ionization and solubilization. Alternatively, starting with the commercially available dihydrochloride salt form of the compound is highly recommended as it is designed for direct aqueous dissolution.[6]

Q3: My experimental system is sensitive to low pH. Are there alternatives to acid-based solubilization?

A: Yes. If maintaining a specific physiological pH is critical, two excellent alternative strategies are the use of co-solvents or cyclodextrins.

  • Co-solvents: These are water-miscible organic solvents that, when added to water, reduce the polarity of the overall solvent system, allowing it to dissolve more hydrophobic compounds.[14][15] This is a widely used technique in pharmaceutical formulation.[16][17]

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[18] They can encapsulate the poorly soluble drug molecule, forming an "inclusion complex" where the hydrophobic phenyl group is shielded from the water, thus increasing the apparent aqueous solubility of the compound.[19][20][21]

Q4: Which co-solvents are recommended, and what concentrations should I use?

A: The choice of co-solvent depends on the nature of your experiment (e.g., in vitro vs. in vivo) and any potential toxicity or interference with your assay.

  • For in vitro stock solutions: Dimethyl sulfoxide (DMSO) is the most common choice due to its powerful solubilizing ability. Prepare a high-concentration stock (e.g., 10-50 mM) in 100% DMSO. This stock can then be diluted into your aqueous experimental medium. Crucially, ensure the final concentration of DMSO is low (typically <0.5%) to avoid solvent-induced artifacts.

  • For formulations requiring higher percentages: Ethanol, propylene glycol (PG), and polyethylene glycols (especially PEG 300 or PEG 400) are common choices.[22] They are often used in combination. A typical starting point for a formulation could be a mixture like 10% DMSO, 40% PEG 400, and 50% water.

Q5: How do I select and use a cyclodextrin?

A: For compounds of this size, β-cyclodextrin derivatives are often the most effective. Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are highly recommended due to their superior water solubility and safety profiles compared to native β-cyclodextrin.[23] To prepare a solution, you would typically dissolve the cyclodextrin in water first and then add the this compound powder, followed by stirring or sonication until the solution clears.

Section 3: Detailed Experimental Protocols

Safety First: Always handle this compound and its related compounds in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Review the Safety Data Sheet (SDS) before use.

Protocol 3.1: Preparation of a High-Concentration DMSO Stock Solution

This protocol is ideal for preparing a concentrated stock for subsequent dilution in in vitro assays.

  • Materials:

    • This compound (free base or HCl salt)

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Calibrated analytical balance

    • Microcentrifuge tubes or glass vials

    • Vortex mixer and/or sonicator

  • Procedure:

    • Weigh the desired amount of the compound into a sterile vial.

    • Add the calculated volume of DMSO to achieve the target concentration (e.g., for 10 mg of a 224.74 g/mol compound to make a 10 mM solution, add 4.45 mL of DMSO).

    • Vortex the mixture vigorously for 1-2 minutes.

    • If solids persist, place the vial in a bath sonicator for 5-10 minutes, or until the solution is clear. Gentle warming to 37°C can also aid dissolution.

    • Store the stock solution at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles.

Protocol 3.2: Preparation of an Aqueous Solution via pH Adjustment

This protocol is for creating a true aqueous solution of the free base form.

  • Materials:

    • This compound (free base)

    • Deionized water or desired buffer base (without phosphate if possible, as it can precipitate with some compounds)

    • 1 M Hydrochloric Acid (HCl) solution

    • pH meter

    • Stir plate and magnetic stir bar

  • Procedure:

    • Add the desired mass of the compound to a beaker containing the majority of the final volume of water (e.g., 90% of the final volume). The compound will not dissolve and will appear as a suspension.

    • Place the beaker on a stir plate and begin gentle stirring.

    • Slowly add the 1 M HCl solution dropwise while monitoring the pH.

    • Continue adding acid and stirring. As the pH drops (target pH < 6), the solid material will begin to dissolve.

    • Once all the solid has dissolved, stop adding acid.

    • Adjust the final volume with water to reach the target concentration. The final pH of this solution will be acidic.

Protocol 3.3: Preparation of a Formulation Using a Co-Solvent System

This protocol is a starting point for creating a formulation suitable for preclinical studies.[24]

  • Materials:

    • This compound (free base or HCl salt)

    • Dimethyl Sulfoxide (DMSO)

    • Polyethylene Glycol 400 (PEG 400)

    • Saline or Water for Injection

  • Procedure:

    • Weigh the required amount of the compound into a sterile glass beaker.

    • Add the DMSO (e.g., 10% of the final volume). Stir or sonicate until the compound is fully dissolved. This creates a pre-concentrate.

    • Add the PEG 400 (e.g., 40% of the final volume) to the solution and mix thoroughly until homogenous.

    • Slowly, while stirring, add the saline or water (the remaining 50% of the volume) to the organic mixture. Add the aqueous phase slowly to prevent the drug from precipitating out of solution (a phenomenon known as "crashing out").

    • The final solution should be clear. If it appears cloudy, the formulation may have exceeded its solubility limit, and the component ratios may need to be adjusted.

Section 4: Solubility Strategy Decision Flowchart

This flowchart provides a logical pathway for selecting the appropriate solubilization strategy based on your experimental constraints.

G start What is your experimental goal? invitro In Vitro Assay start->invitro Cell-based work invivo_pk In Vivo PK / Efficacy Study start->invivo_pk Animal studies dmso_stock Prepare high-concentration stock in 100% DMSO invitro->dmso_stock ph_sensitive Is the experiment sensitive to low pH? invivo_pk->ph_sensitive dilute Dilute stock into final medium (ensure final DMSO < 0.5%) dmso_stock->dilute ph_adjust Use pH Adjustment: Titrate with HCl to pH < 6 or use HCl salt form ph_sensitive->ph_adjust No cosolvent_cyclo Use Co-Solvent System or Cyclodextrin Formulation ph_sensitive->cosolvent_cyclo Yes

Caption: Decision tree for selecting a solubilization method.

References

  • PubChem. (n.d.). 1-Phenylpiperazine. National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]

  • PubChem. (n.d.). This compound dihydrochloride. National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]

  • PubChem. (n.d.). 1-(4-Fluorophenyl)piperazine. National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]

  • PubChem. (n.d.). 1-(2-Chlorophenyl)piperazine. National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]

  • Wikipedia. (n.d.). Phenylpiperazine. Retrieved January 27, 2026, from [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2025). Formulation strategies for poorly soluble drugs. ResearchGate. Retrieved January 27, 2026, from [Link]

  • Alemayehu, D., & Moges, H. (2025). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Beni-Suef University Journal of Basic and Applied Sciences. Retrieved January 27, 2026, from [Link]

  • Xie, B., Liu, Y., Li, X., Yang, P., & He, W. (2024). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B. Retrieved January 27, 2026, from [Link]

  • Popa, G., Șalaru, D. L., & Arsene, A. L. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals. Retrieved January 27, 2026, from [Link]

  • Orola, U. J., & Oisiovici, A. (2025). Study of pH-dependent drugs solubility in water. ResearchGate. Retrieved January 27, 2026, from [Link]

  • Bergström, C. A., Luthman, K., & Artursson, P. (2004). Accuracy of calculated pH-dependent aqueous drug solubility. Pharmaceutical Research. Retrieved January 27, 2026, from [Link]

  • Butreddy, A., & Bandari, S. (2022). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics. Retrieved January 27, 2026, from [Link]

  • Deriszadeh, P., & Al-Gherwi, W. (2011). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data. Retrieved January 27, 2026, from [Link]

  • Anshory, H., & Indrati, O. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Brieflands. Retrieved January 27, 2026, from [Link]

  • Singh, R., & Kumar, R. (2013). CYCLODEXTRIN INCLUSION COMPLEX TO ENHANCE SOLUBILITY OF POORLY WATER SOLUBLE DRUGS: A REVIEW. International Journal of Pharmaceutical Sciences and Research. Retrieved January 27, 2026, from [Link]

  • Wikipedia. (n.d.). Cosolvent. Retrieved January 27, 2026, from [Link]

  • Xie, B., et al. (2024). Solubilization techniques used for poorly water-soluble drugs. ResearchGate. Retrieved January 27, 2026, from [Link]

  • Clark, J. (n.d.). Solubility and pH of amines. Retrieved January 27, 2026, from [Link]

  • Chaudhary, A., & Patel, N. (2013). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. Retrieved January 27, 2026, from [Link]

  • Nema, S., & Ludwig, J. D. (2019). Use of Cosolvents. Taylor & Francis. Retrieved January 27, 2026, from [Link]

  • Principles of Drug Action 1. (2005). Amines. Retrieved January 27, 2026, from [Link]

  • Yalkowsky, S. H., & Millard, J. W. (2009). Solubilization by cosolvents. Establishing useful constants for the log-linear model. ResearchGate. Retrieved January 27, 2026, from [Link]

  • Gallego-Montes, G., et al. (2022). Solubilization and Controlled Release Strategy of Poorly Water-Soluble Drugs. Molecules. Retrieved January 27, 2026, from [Link]

  • S-J. Park, et al. (2020). Cyclodextrin inclusion complexation and pharmaceutical applications. ScienceAsia. Retrieved January 27, 2026, from [Link]

  • Lavan, M., & Knipp, G. T. (2018). Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. Purdue e-Pubs. Retrieved January 27, 2026, from [Link]

  • Kumar, S. (n.d.). NOVEL STRATEGIES FOR POORLY WATER SOLUBLE DRUGS. MKU Repository. Retrieved January 27, 2026, from [Link]

  • Chemistry LibreTexts. (2024). Properties of amines. Retrieved January 27, 2026, from [Link]

  • Doke, V. V., et al. (2020). Co-solvency and anti-solvent method for the solubility enhancement. World Journal of Pharmaceutical Research. Retrieved January 27, 2026, from [Link]

  • Gonzalez-Alvarez, A., et al. (2023). The Use of Cyclodextrin Inclusion Complexes to Increase the Solubility and Pharmacokinetic Profile of Albendazole. Pharmaceutics. Retrieved January 27, 2026, from [Link]

  • Ritika, S. L., & Harikumar, G. A. (2012). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of PharmTech Research. Retrieved January 27, 2026, from [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Validation of 1-(2-Chloroethyl)-4-phenylpiperazine Purity by HPLC

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, ensuring the purity of pharmaceutical intermediates is a cornerstone of robust and reproducible research. This guide provides an in-depth, technical comparison of High-Performance Liquid Chromatography (HPLC) for the validation of 1-(2-Chloroethyl)-4-phenylpiperazine purity, a critical intermediate in the synthesis of various active pharmaceutical ingredients (APIs). We will delve into the causality behind experimental choices, present a self-validating protocol, and compare its performance with Gas Chromatography (GC) as a viable alternative.

The Critical Role of Purity in Pharmaceutical Intermediates

This compound is a key building block in the synthesis of numerous pharmaceuticals. Its purity directly impacts the quality, safety, and efficacy of the final drug product. Impurities, which can originate from starting materials, by-products of side reactions, or degradation, can lead to downstream complications, including altered pharmacological activity and potential toxicity.[1] Therefore, a validated, reliable analytical method for purity assessment is not just a regulatory requirement but a scientific necessity.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Determination

HPLC is a powerful and versatile analytical technique widely used in the pharmaceutical industry for the separation, identification, and quantification of compounds.[2] Its application to the purity validation of this compound offers several advantages, including high resolution, sensitivity, and the ability to analyze non-volatile and thermally labile compounds at ambient temperatures.[3]

Understanding Potential Impurities

A thorough understanding of the synthetic route of this compound is crucial for developing a specific and selective HPLC method. A common synthesis involves the reaction of N-phenylpiperazine with 1-bromo-2-chloroethane. Potential impurities could include:

  • Starting Materials: Unreacted N-phenylpiperazine and 1-bromo-2-chloroethane.

  • By-products: Bis(2-(4-phenylpiperazin-1-yl)ethyl)amine from the reaction of the product with another molecule of N-phenylpiperazine.

  • Degradation Products: Hydrolysis of the chloroethyl group to a hydroxyethyl group, forming 1-(2-hydroxyethyl)-4-phenylpiperazine.

The HPLC method must be able to resolve the main component from these and other potential impurities.

A Validated HPLC Method for Purity Determination

The following protocol is a comprehensive, self-validating system for the purity determination of this compound, developed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[4][5]

Experimental Protocol: HPLC
ParameterSpecification
Instrument HPLC system with a UV detector
Column C18, 4.6 mm x 250 mm, 5 µm particle size
Mobile Phase Acetonitrile and 0.02 M phosphate buffer (pH 3.0) in a 60:40 v/v ratio
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 239 nm
Injection Volume 10 µL
Sample Preparation Dissolve 10 mg of this compound in 10 mL of mobile phase.

Rationale for Method Parameters:

  • C18 Column: A C18 column is a versatile reversed-phase column that provides good retention and separation for moderately polar compounds like this compound.

  • Mobile Phase: The combination of acetonitrile and a phosphate buffer at a slightly acidic pH ensures good peak shape and resolution. The acidic pH suppresses the ionization of the basic piperazine nitrogen, leading to better retention and symmetrical peaks.

  • Detection Wavelength: The wavelength of 239 nm is chosen based on the UV absorbance maximum of the phenylpiperazine chromophore, providing high sensitivity.

Method Validation Workflow

cluster_0 Method Development & Optimization cluster_1 Method Validation (ICH Q2(R1)) cluster_2 Routine Analysis Dev Initial Method Development Opt Optimization of Parameters Dev->Opt Screening Spec Specificity Opt->Spec Lin Linearity Spec->Lin Acc Accuracy Lin->Acc Prec Precision Acc->Prec LOD LOD & LOQ Prec->LOD Rob Robustness LOD->Rob Routine Sample Analysis Rob->Routine

Caption: Workflow for HPLC method validation.

Validation Parameters and Acceptance Criteria
Validation ParameterExperimental ApproachAcceptance Criteria
Specificity Analyze blank, placebo (if applicable), and spiked samples with known impurities.No interference at the retention time of the main peak.
Linearity Analyze a minimum of five concentrations across the range of 80-120% of the nominal concentration.Correlation coefficient (r²) ≥ 0.999.
Accuracy Perform recovery studies by spiking a known amount of analyte into a sample matrix at three concentration levels (e.g., 80%, 100%, 120%).Mean recovery between 98.0% and 102.0%.
Precision (Repeatability & Intermediate) Analyze a minimum of six replicate injections of the same sample. For intermediate precision, repeat on a different day with a different analyst.Relative Standard Deviation (RSD) ≤ 2.0%.
Limit of Detection (LOD) Determined by the signal-to-noise ratio of 3:1.To be determined experimentally.
Limit of Quantitation (LOQ) Determined by the signal-to-noise ratio of 10:1.To be determined experimentally.
Robustness Intentionally vary method parameters (e.g., flow rate ±10%, mobile phase composition ±2%, column temperature ±5°C).RSD of the results should remain within acceptable limits (e.g., ≤ 5.0%).

Alternative Technique: Gas Chromatography (GC)

Gas Chromatography is another powerful separation technique, particularly suited for volatile and thermally stable compounds.[2] For this compound, GC can be a valuable orthogonal technique to HPLC.

Experimental Protocol: GC
ParameterSpecification
Instrument Gas Chromatograph with a Flame Ionization Detector (FID)
Column DB-5 or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium or Nitrogen at a constant flow of 1.0 mL/min
Inlet Temperature 250°C
Oven Temperature Program Initial 150°C, hold for 1 min, ramp at 10°C/min to 280°C, hold for 5 min
Detector Temperature 300°C
Injection Volume 1 µL (split injection)
Sample Preparation Dissolve 10 mg of this compound in 1 mL of a suitable solvent like dichloromethane.

Rationale for Method Parameters:

  • DB-5 Column: A non-polar column like DB-5 is a good starting point for the analysis of many pharmaceutical compounds.

  • Flame Ionization Detector (FID): FID is a universal detector for organic compounds and provides high sensitivity.

  • Temperature Program: A temperature gradient is necessary to elute the compound of interest and any potential impurities with good resolution in a reasonable time.

Comparative Performance: HPLC vs. GC

The choice between HPLC and GC depends on the specific analytical needs and the nature of the impurities to be detected.

FeatureHPLCGC
Applicability Non-volatile and thermally labile compoundsVolatile and thermally stable compounds
Temperature AmbientHigh temperatures required
Sample Derivatization Generally not requiredMay be required for non-volatile compounds
Sensitivity High (UV, MS detectors)Very high (FID, MS detectors)
Potential Issues Solvent consumption, peak tailing for basic compoundsThermal degradation of the analyte, column bleed
Hypothetical Performance Data (for illustrative purposes)
ParameterHPLCGC
Purity Result 99.5%99.4%
LOD 0.01%0.005%
LOQ 0.03%0.015%
Precision (%RSD) 0.5%0.8%
Accuracy (% Recovery) 99.8%99.2%

Logical Relationship of Validation Parameters

Specificity Specificity Linearity Linearity Specificity->Linearity ensures measurement of analyte Range Range Linearity->Range defines boundaries Accuracy Accuracy Range->Accuracy assessed over Precision Precision Range->Precision assessed over Robustness Robustness Accuracy->Robustness challenged by LOD Limit of Detection Precision->LOD influences LOQ Limit of Quantitation Precision->LOQ influences Precision->Robustness challenged by

Caption: Interrelationship of HPLC validation parameters.

Conclusion

The validation of an analytical method for determining the purity of this compound is a critical step in ensuring the quality and safety of pharmaceutical products. High-Performance Liquid Chromatography stands out as the preferred method due to its versatility, robustness, and applicability to non-volatile compounds. The detailed HPLC protocol and validation framework presented in this guide provide a comprehensive and scientifically sound approach for researchers and drug development professionals.

While Gas Chromatography serves as a valuable orthogonal technique, particularly for the analysis of volatile impurities, the HPLC method offers a more direct and universally applicable solution for routine purity assessment. By adhering to the principles of scientific integrity and following established validation guidelines, laboratories can confidently ensure the quality of this vital pharmaceutical intermediate.

References

  • International Council for Harmonisation. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • U.S. Food and Drug Administration. (1996). Guidance for Industry: Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Reddy, P. R., et al. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859.
  • Phenomenex. (2025). HPLC vs GC: What Sets These Methods Apart. [Link]

  • AELAB. (2026). GC vs. HPLC in Pharmaceutical and Medical Device Testing. [Link]

  • Al-Sarraf, H. A., et al. (2019). Development and validation of an RP-HPLC method for the determination of chlorhexidine and p-chloroaniline in various pharmaceutical formulations. Journal of Analytical Methods in Chemistry, 2019, 8740921.
  • United Nations Office on Drugs and Crime. (2013). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]

  • PubChem. (n.d.). This compound dihydrochloride. [Link]

  • Landge, A. K., et al. (2013). Impurities in Pharmaceuticals- A Review. Journal of Current Pharma Research, 4(1), 1105-1116.
  • Szollosi, D., et al. (2020). Identification and structural characterization of three psychoactive substances, phenylpiperazines (pBPP and 3,4-CFPP) and a cocaine analogue (troparil), in collected samples. Forensic Toxicology, 38(2), 527-537.
  • Wiergowski, M., et al. (2022). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. Toxics, 10(4), 159.
  • AMS Biotechnology (Europe) Ltd. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • Anant Pharmaceuticals Pvt. Ltd. (n.d.). CAS 140-31-8 1-(2-Aminoethyl)piperazine Impurity. [Link]

  • SIELC. (n.d.). Separation of 1-(2-Aminoethyl)piperazine on Newcrom R1 HPLC column. [Link]

  • European Medicines Agency. (1995). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Bio-protocol. (2025). HPLC method validation. [Link]

  • Singh, L., & Nema, R. K. (2019). Pharmaceutical Impurities and Their Regulatory Aspects with a Special Focus on Genotoxic Impurities. Journal of Young Pharmacists, 11(4), 343-349.
  • de Faria, V. Z., et al. (2007). Validated HPLC method for determination of LASSBio-581, a new heterocyclic N-phenylpiperazine derivative, in rat plasma. Journal of Pharmaceutical and Biomedical Analysis, 44(5), 1169-1173.
  • Gadek, M., et al. (2021). Qualitative and Quantitative Analysis of Chemical Components in Yinhua Pinggan Granule with High-Performance Liquid Chromatography Coupled with Q-Exactive Mass Spectrometry. Molecules, 26(10), 2898.
  • Ramanaidu, P., et al. (2021). Analytical method development and validation of simultaneous estimation of perphenazine and amitriptyline by Reverse-Phase high-performance liquid chromatography.
  • SGE Analytical Science. (n.d.). 1-(2-Chloroethyl)piperidine hydrochloride-2008-75-5. [Link]

  • Reddy, B. C. G., et al. (2015). Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances. Journal of Chemical and Pharmaceutical Research, 7(12), 649-656.
  • Dalmoro, A., et al. (2016). Comparison of GC and HPLC Methods for Quantitative Analysis of Tinuvin 622 After Saponification in Polyethylene.
  • Dalmoro, A., et al. (2018). GC-MS and GC-IR Analysis of Disubstituted Piperazine Analogues of Benzylpiperazine and Trifluoromethylphenylpiperazine. Journal of Analytical Toxicology, 42(7), 482-492.
  • de Oliveira, A. C. S., et al. (2023). Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies. Pharmaceuticals, 16(7), 934.

Sources

A Comparative Guide to the Synthetic Routes of 1-(2-Chloroethyl)-4-phenylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-(2-Chloroethyl)-4-phenylpiperazine is a crucial intermediate in the synthesis of various pharmaceutically active compounds, particularly in the development of antipsychotic and CNS-targeting drugs. Its utility lies in the reactive 2-chloroethyl group, which serves as an electrophile for nucleophilic substitution, allowing for the efficient introduction of the phenylpiperazine moiety into larger molecular scaffolds. This guide provides a side-by-side comparison of two primary synthetic routes to this key intermediate, offering an in-depth analysis of their chemical principles, experimental protocols, and relative merits for researchers and drug development professionals.

Route A: Two-Step Synthesis via N-Phenylpiperazine and Subsequent Chlorination

This well-established route involves the initial formation of the N-phenylpiperazine core, followed by the introduction and subsequent conversion of a hydroxyethyl group to the desired chloroethyl functionality.

Mechanistic Rationale

The first step is a double N-alkylation reaction where aniline attacks the electrophilic carbons of bis(2-chloroethyl)amine, leading to the cyclization and formation of the piperazine ring. The subsequent ethoxylation with 2-chloroethanol proceeds via a nucleophilic substitution, where the secondary amine of N-phenylpiperazine attacks the carbon bearing the chlorine atom. The final step is a classic conversion of an alcohol to an alkyl chloride using a chlorinating agent like thionyl chloride, proceeding through a chlorosulfite intermediate.

Visualizing the Pathway

Route_A Aniline Aniline NPhenylpiperazine N-Phenylpiperazine Aniline->NPhenylpiperazine Cyclization Bis2Chloroethylamine Bis(2-chloroethyl)amine Hydrochloride Bis2Chloroethylamine->NPhenylpiperazine HydroxyethylIntermediate 1-(2-Hydroxyethyl)-4-phenylpiperazine NPhenylpiperazine->HydroxyethylIntermediate Ethoxylation TwoChloroethanol 2-Chloroethanol TwoChloroethanol->HydroxyethylIntermediate FinalProduct This compound HydroxyethylIntermediate->FinalProduct Chlorination ThionylChloride Thionyl Chloride ThionylChloride->FinalProduct

Caption: Synthetic workflow for Route A.

Experimental Protocols

Step 1: Synthesis of N-Phenylpiperazine [1][2]

  • In a reaction vessel equipped for high-temperature reactions, combine aniline and bis(2-chloroethyl)amine hydrochloride. For industrial-scale production, a molar ratio of approximately 1:1.2 to 1:1.4 (aniline to bis(2-chloroethyl)amine hydrochloride) is often employed.[2]

  • Heat the solvent-free mixture to a temperature range of 180-200°C.[2]

  • Maintain the reaction at this temperature for 3-4 hours, allowing the cyclization to proceed in the molten state to form N-phenylpiperazine hydrochloride.[1][2]

  • After the reaction is complete, cool the mixture and treat it with an aqueous solution of a strong base, such as 30% sodium hydroxide, to neutralize the hydrochloride and liberate the free base.

  • Separate the organic layer and wash it with water.

  • Purify the crude N-phenylpiperazine by vacuum distillation to obtain the final product with a purity of over 99%.[1]

Step 2: Synthesis of 1-(2-Hydroxyethyl)-4-phenylpiperazine [3]

  • Dissolve the N-phenylpiperazine in a suitable solvent like isopropanol.

  • Add sodium carbonate as a base, followed by 2-chloroethanol. The use of potassium iodide as a catalyst can enhance the reaction rate.[3]

  • Reflux the mixture for several hours until the starting material is consumed (monitored by TLC or HPLC).

  • Cool the reaction mixture and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude 1-(2-hydroxyethyl)-4-phenylpiperazine.

Step 3: Chlorination to this compound

  • Dissolve the crude 1-(2-hydroxyethyl)-4-phenylpiperazine in an inert solvent such as dichloromethane or toluene.

  • Cool the solution in an ice bath.

  • Slowly add thionyl chloride (SOCl₂) to the cooled solution. An excess of thionyl chloride is typically used.

  • Allow the reaction to stir at room temperature until completion.

  • Carefully quench the excess thionyl chloride with a cold, saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

  • Evaporate the solvent under reduced pressure to yield the final product, this compound.

Route B: Direct Alkylation of N-Phenylpiperazine with a Dihaloethane

This route offers a more direct approach by forming the chloroethyl side chain in a single step from the N-phenylpiperazine intermediate.

Mechanistic Rationale

This synthesis pathway relies on the nucleophilic substitution reaction between N-phenylpiperazine and a dihaloethane, such as 1-bromo-2-chloroethane or 1,2-dichloroethane. The secondary amine of the piperazine acts as the nucleophile, displacing one of the halogen atoms on the dihaloethane. The choice of dihaloethane is critical; using a reagent with two different halogens (e.g., 1-bromo-2-chloroethane) can provide better selectivity, as the bromine atom is a better leaving group than chlorine, thus favoring the desired monosubstitution product.

Visualizing the Pathway

Route_B Aniline Aniline NPhenylpiperazine N-Phenylpiperazine Aniline->NPhenylpiperazine Cyclization Bis2Chloroethylamine Bis(2-chloroethyl)amine Hydrochloride Bis2Chloroethylamine->NPhenylpiperazine FinalProduct This compound NPhenylpiperazine->FinalProduct Direct Alkylation Dihaloethane 1-Bromo-2-chloroethane Dihaloethane->FinalProduct

Caption: Synthetic workflow for Route B.

Experimental Protocol

Step 1: Synthesis of N-Phenylpiperazine

  • This step is identical to Step 1 in Route A.

Step 2: Direct N-Alkylation

  • Dissolve N-phenylpiperazine in a suitable polar aprotic solvent, such as acetonitrile or DMF.

  • Add a base, for instance, potassium carbonate or triethylamine, to act as a proton scavenger.

  • Add 1-bromo-2-chloroethane to the reaction mixture. Using an excess of the dihaloethane can help to minimize the formation of the undesired bis-alkylation product.

  • Heat the reaction mixture and monitor its progress by TLC or HPLC.

  • Once the reaction is complete, cool the mixture and filter off any inorganic salts.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography or crystallization to isolate this compound.

Comparative Analysis

ParameterRoute A: Two-Step SynthesisRoute B: Direct Alkylation
Number of Steps 3 (from aniline)2 (from aniline)
Starting Materials Aniline, bis(2-chloroethyl)amine HCl, 2-chloroethanol, thionyl chlorideAniline, bis(2-chloroethyl)amine HCl, 1-bromo-2-chloroethane
Key Reagents Thionyl chloride (corrosive and requires careful handling)1-Bromo-2-chloroethane (toxic and lachrymatory)
Potential Byproducts Over-reaction in the chlorination step, impurities from the intermediate alcoholBis-alkylation product (1,2-bis(4-phenylpiperazin-1-yl)ethane)
Purification May require purification at intermediate and final stagesPurification can be challenging to separate the desired product from the bis-alkylation byproduct
Control & Scalability The stepwise approach may offer better control over each transformation, potentially leading to higher overall purity on a large scale.Fewer steps are advantageous for industrial processes, but control of selectivity can be a challenge.
Yield (N-Phenylpiperazine) Reported yields are high, often above 75%.[1]Same as Route A.
Overall Yield Generally good, with each step being a high-yielding reaction under optimized conditions.Can be lower due to the formation of the bis-alkylation byproduct, requiring careful optimization of reaction conditions.

Conclusion

Both synthetic routes presented offer viable pathways to this compound.

  • Route A is a more classical, stepwise approach that may be favored in a laboratory setting where control over each transformation is paramount and the handling of thionyl chloride can be managed safely. The isolation of the hydroxyethyl intermediate allows for its purification before the final chlorination step, which can lead to a purer final product.

  • Route B presents a more atom-economical and shorter pathway, which is attractive from an industrial perspective. However, the challenge lies in controlling the selectivity of the mono-alkylation and the subsequent purification to remove the bis-alkylation byproduct. The choice of reaction conditions, including the stoichiometry of the reactants and the choice of base and solvent, is critical to maximizing the yield of the desired product.

The selection of the optimal synthetic route will ultimately depend on the specific requirements of the research or manufacturing campaign, including the desired scale, purity specifications, available equipment, and cost considerations.

References

  • Benchchem. A Technical Guide to the Chemical Utility of 1-(2-chloroethyl)piperazine Hydrochloride in Pharmaceutical Synthesis.

  • Google Patents. CN103980229A - Preparation method of N-phenyl piperazine.

  • Organic Chemistry Portal. Synthesis of piperazines.

  • Google Patents. EP3495347A1 - NEW PROCESS FOR THE SYNTHESIS OF 1-(2-((2,4-DIMETHYLPHENYL)THIO)PHENYL)PIPERAZINE.

  • Benchchem. Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates Using 1-(2-Chloroethyl)piperazine Hydrochlorid.

  • Google Patents. CN103980229B - A kind of preparation method of N-phenylpiperazine.

  • PubMed. Synthesis and acaricidal activity of phenylpiperazine derivatives.

  • ResearchGate. Improved Procedure for the Preparation of 1-(2-Phenethyl)-4-piperidone.

  • Creation and evaluation of total synthesis scheme for Aripiprazole.

  • PubChem. This compound dihydrochloride.

  • Google Patents. WO2004065360A2 - Piperazine derivatives and their use as synthesis intermediates.

  • ChemicalBook. 1,4-BIS(2-HYDROXYETHYL)PIPERAZINE | 122-96-3.

  • Chem-Impex. 1-(2-Hydroxyethyl)-4-methylpiperazine.

  • MDPI. Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors.

  • Patsnap Eureka. Preparation method of aripiprazole intermediate 1-(2,3-dichlorophenyl)piperazine hydrochloride.

  • ResearchGate. Recent Approaches to the Synthesis of Aripiprazole – A New Generation Antypsychotic Drug.

  • PubChem. 1-(2-Hydroxyethyl)-4-methylpiperazine.

  • ResearchGate. Synthesis of 1-(4-substituted phenyl)piperazine hydrochloride.

  • Aripiprazole Synthesis Process: A Detailed Guide.

  • Google Patents. CN103254153B - Preparation method of high-purity 1-[2-(2-hydroxyethoxy)ethyl]piperazine.

  • Sigma-Aldrich. 1-(2-Hydroxyethyl)piperazine 98 103-76-4.

Sources

Assessing the Selectivity of 1-(2-Chloroethyl)-4-phenylpiperazine for the Serotonin Transporter: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for evaluating the selectivity of novel compounds for the serotonin transporter (SERT), with a specific focus on a predictive assessment of 1-(2-Chloroethyl)-4-phenylpiperazine. For researchers, scientists, and drug development professionals, understanding a compound's selectivity is paramount for predicting its therapeutic efficacy and potential side-effect profile. This document will delve into the established experimental methodologies, compare the target compound with well-characterized Selective Serotonin Reuptake Inhibitors (SSRIs), and leverage structure-activity relationship (SAR) data to forecast the selectivity profile of this compound.

The Serotonin Transporter: A Critical Target in Neuropharmacology

The serotonin transporter (SERT) is an integral membrane protein that plays a crucial role in regulating serotonergic neurotransmission.[1] It actively re-uptakes serotonin from the synaptic cleft into the presynaptic neuron, thereby terminating the signal.[2] This mechanism is a key target for a multitude of therapeutics, most notably antidepressants.[3] The efficacy of many antidepressants, particularly SSRIs, stems from their ability to block SERT, leading to an increased concentration of serotonin in the synapse.[3]

However, the therapeutic utility of a SERT-targeting compound is intrinsically linked to its selectivity. Off-target binding to other monoamine transporters, such as the norepinephrine transporter (NET) and the dopamine transporter (DAT), can lead to a range of undesirable side effects.[2] Therefore, a thorough assessment of a compound's binding affinity and functional inhibition at these three transporters is a critical step in the drug discovery and development process.

Methodologies for Assessing SERT Selectivity

To quantitatively determine the selectivity of a compound for SERT, two primary in vitro assays are widely employed: radioligand binding assays and synaptosomal uptake assays. These assays provide measures of a compound's binding affinity (Ki) and its functional potency (IC50), respectively.

Radioligand binding assays directly measure the affinity of a test compound for a specific receptor or transporter. The principle involves a competition between a radiolabeled ligand with known high affinity for the target (e.g., [³H]-citalopram for SERT) and the unlabeled test compound. By measuring the concentration of the test compound required to displace 50% of the radioligand (the IC50 value), the inhibition constant (Ki) can be calculated using the Cheng-Prusoff equation. A lower Ki value indicates a higher binding affinity.

Experimental Protocol: Radioligand Binding Assay for SERT, NET, and DAT

Objective: To determine the binding affinity (Ki) of a test compound for human SERT, NET, and DAT.

Materials:

  • Cell membranes expressing human SERT, NET, or DAT

  • Radioligands: [³H]-Citalopram (for SERT), [³H]-Nisoxetine (for NET), [³H]-WIN 35,428 (for DAT)

  • Non-specific binding inhibitors: Fluoxetine (for SERT), Desipramine (for NET), Cocaine (for DAT)

  • Test compound (e.g., this compound)

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

  • 96-well microplates

  • Glass fiber filters

  • Scintillation fluid

  • Microplate scintillation counter

  • Filtration apparatus

Procedure:

  • Preparation of Reagents:

    • Prepare serial dilutions of the test compound in the assay buffer.

    • Prepare solutions of the radioligand and the non-specific binding inhibitor at appropriate concentrations.

  • Assay Setup:

    • In a 96-well microplate, add the following to each well:

      • Assay buffer

      • Cell membranes

      • Either the test compound, buffer (for total binding), or the non-specific binding inhibitor.

      • Radioligand

  • Incubation:

    • Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Filtration:

    • Rapidly filter the contents of each well through a glass fiber filter using a filtration apparatus. This separates the membrane-bound radioligand from the unbound radioligand.

    • Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Scintillation Counting:

    • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

    • Determine the IC50 value from the curve using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

RadioligandBindingWorkflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis reagents Prepare Reagents: - Test Compound Dilutions - Radioligand - Membranes setup Set up 96-well plate: - Membranes - Compound/Buffer - Radioligand reagents->setup Add to plate incubation Incubate to reach equilibrium setup->incubation Incubate filtration Filter and Wash incubation->filtration Terminate reaction counting Scintillation Counting filtration->counting Measure radioactivity data_analysis Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki counting->data_analysis Generate data

Caption: Workflow for a radioligand binding assay.

Synaptosomal uptake assays provide a functional measure of a compound's ability to inhibit the reuptake of neurotransmitters. Synaptosomes are isolated nerve terminals that retain functional transporters. The assay measures the uptake of a radiolabeled neurotransmitter (e.g., [³H]-serotonin) into synaptosomes in the presence of varying concentrations of the test compound. The concentration of the test compound that inhibits 50% of the neurotransmitter uptake is the IC50 value.

Experimental Protocol: Synaptosomal [³H]-Serotonin Uptake Assay

Objective: To determine the functional potency (IC50) of a test compound in inhibiting serotonin uptake into rat brain synaptosomes.

Materials:

  • Rat brain tissue (e.g., cortex or hippocampus)

  • [³H]-Serotonin

  • Test compound

  • Uptake buffer (e.g., Krebs-Ringer bicarbonate buffer)

  • Scintillation fluid

  • Homogenizer

  • Centrifuge

  • Filtration apparatus

  • Liquid scintillation counter

Procedure:

  • Synaptosome Preparation:

    • Homogenize fresh rat brain tissue in ice-cold sucrose buffer.

    • Centrifuge the homogenate at a low speed to remove nuclei and cell debris.

    • Centrifuge the resulting supernatant at a high speed to pellet the synaptosomes.

    • Resuspend the synaptosomal pellet in uptake buffer.

  • Uptake Assay:

    • Pre-incubate aliquots of the synaptosomal suspension with varying concentrations of the test compound or vehicle.

    • Initiate the uptake by adding [³H]-serotonin.

    • Incubate for a short period (e.g., 5-10 minutes) at 37°C.

    • Terminate the uptake by rapid filtration through glass fiber filters and washing with ice-cold buffer.

  • Scintillation Counting:

    • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Determine the amount of [³H]-serotonin taken up at each concentration of the test compound.

    • Plot the percentage of inhibition of uptake against the log concentration of the test compound.

    • Calculate the IC50 value using non-linear regression analysis.

UptakeAssayWorkflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis synaptosomes Isolate Synaptosomes from brain tissue preincubation Pre-incubate synaptosomes with test compound synaptosomes->preincubation Prepare for assay uptake Initiate uptake with [³H]-Serotonin preincubation->uptake Start reaction incubation Incubate at 37°C uptake->incubation Allow uptake termination Terminate by Filtration and Washing incubation->termination Stop reaction counting Liquid Scintillation Counting termination->counting Measure uptake analysis Data Analysis: - Calculate % Inhibition - Determine IC50 counting->analysis Generate data

Caption: Workflow for a synaptosomal uptake assay.

Comparative Analysis with Standard SERT Inhibitors

To contextualize the selectivity of a novel compound, it is essential to compare its binding affinities and functional potencies with those of well-established SSRIs. The following table summarizes the reported Ki values for three widely prescribed SSRIs at SERT, NET, and DAT.

CompoundSERT Ki (nM)NET Ki (nM)DAT Ki (nM)SERT/NET SelectivitySERT/DAT Selectivity
Fluoxetine1[4]660[4]4180[4]6604180
Paroxetine0.07 - 0.2[5]40 - 85[5]490[5]~200 - 1214~2450 - 7000
Sertraline~1[6][7]~6.38[7]~7.60[7]~6.38~7.60

Note: Ki values can vary between studies depending on the experimental conditions. The values presented here are representative.

As the data illustrates, these SSRIs exhibit high affinity for SERT with significantly lower affinity for NET and DAT, demonstrating their selectivity. The selectivity ratio (Ki at off-target transporter / Ki at SERT) is a key metric for quantifying this preference.

Predictive Assessment of this compound

The phenylpiperazine scaffold is a common feature in many centrally acting agents.[1] Studies on a variety of substituted phenylpiperazines have revealed key structural determinants for affinity and selectivity at SERT, NET, and DAT.[2][8]

Key SAR Insights for Phenylpiperazines at Monoamine Transporters:

  • Unsubstituted Phenylpiperazine: The parent compound, 1-phenylpiperazine, generally exhibits low affinity for all three transporters.[2]

  • Substitution on the Phenyl Ring: The position and nature of substituents on the phenyl ring are critical for modulating affinity and selectivity.

    • Meta-substitution, particularly with electron-withdrawing groups like chlorine (as seen in m-chlorophenylpiperazine or mCPP), tends to increase affinity for SERT.[9]

  • Substitution on the Piperazine Nitrogen (N4): The substituent at the N4 position of the piperazine ring significantly influences the compound's pharmacological profile. Small alkyl chains or more complex moieties can drastically alter affinity and selectivity.

Predictive Analysis of this compound:

Based on its structure, we can hypothesize the following:

  • Phenyl Ring: The unsubstituted phenyl ring suggests a potentially lower intrinsic affinity for monoamine transporters compared to analogs with specific substitutions that enhance binding.

  • N4-substituent (2-Chloroethyl group): The presence of the 2-chloroethyl group at the N4 position is a key feature. This electrophilic moiety has the potential to form a covalent bond with nucleophilic residues within the binding pocket of the transporter, which could lead to irreversible inhibition. However, without experimental validation, this remains a hypothesis. The size and flexibility of this ethyl chain will also influence how the molecule fits into the binding sites of SERT, NET, and DAT.

Given the lack of potent SERT-directing groups on the phenyl ring, it is plausible that This compound may not exhibit high selectivity for SERT over NET and DAT. It may display a more balanced, or even a NET/DAT-preferring profile, similar to some other N-substituted phenylpiperazines.[2]

To definitively determine the selectivity of this compound, the experimental protocols outlined in Section 2 must be performed.

Caption: SAR-based predictive assessment of this compound.

Conclusion

The assessment of a compound's selectivity for the serotonin transporter is a cornerstone of neuropharmacological research and drug development. This guide has outlined the standard experimental procedures for determining binding affinity (Ki) and functional potency (IC50) at SERT, NET, and DAT. By comparing a test compound to well-characterized SSRIs, a clear picture of its selectivity profile can be established.

In the case of this compound, while direct experimental data is lacking, a predictive assessment based on the structure-activity relationships of the phenylpiperazine class suggests that it may not be a highly selective SERT inhibitor. To validate this hypothesis and fully characterize its pharmacological profile, rigorous in vitro testing as described herein is imperative.

References

  • Severinsen, K., et al. (2012). Binding of the Amphetamine-like 1-Phenyl-piperazine to Monoamine Transporters. ACS Chemical Neuroscience, 3(9), 693–705. [Link]

  • Wikipedia. (n.d.). Sertraline. Retrieved January 27, 2026, from [Link]

  • Mayo Clinic. (n.d.). Selective serotonin reuptake inhibitors (SSRIs). Retrieved January 27, 2026, from [Link]

  • ResearchGate. (n.d.). Inhibitory potency (IC50) of SSRIs for different nAChR subtypes. Retrieved January 27, 2026, from [Link]

  • Andersen, J., et al. (2019). Focus on Human Monoamine Transporter Selectivity. New Human DAT and NET Models, Experimental Validation, and SERT Affinity Exploration. ACS Chemical Neuroscience, 10(10), 4364-4377. [Link]

  • Wikipedia. (n.d.). Paroxetine. Retrieved January 27, 2026, from [Link]

  • ACS Publications. (n.d.). Binding of the Amphetamine-like 1-Phenyl-piperazine to Monoamine Transporters. Retrieved January 27, 2026, from [Link]

  • Wikipedia. (n.d.). Fluoxetine. Retrieved January 27, 2026, from [Link]

  • NHS. (n.d.). Sertraline: an antidepressant medicine. Retrieved January 27, 2026, from [Link]

  • PubChem. (n.d.). Fluoxetine. Retrieved January 27, 2026, from [Link]

  • Wikipedia. (n.d.). Selective serotonin reuptake inhibitor. Retrieved January 27, 2026, from [Link]

  • Wikipedia. (n.d.). Serotonin–norepinephrine reuptake inhibitor. Retrieved January 27, 2026, from [Link]

  • Moraczewski, J., & Ahern, T. H. (2021). Paroxetine—Overview of the Molecular Mechanisms of Action. International Journal of Molecular Sciences, 22(4), 1633. [Link]

  • Satała, G., et al. (2021). The Structural Determinants for α1-Adrenergic/Serotonin Receptors Activity among Phenylpiperazine-Hydantoin Derivatives. Molecules, 26(22), 7065. [Link]

  • Lundberg, J., et al. (2007). Serotonin transporter occupancy with TCAs and SSRIs: a PET study in patients with major depressive disorder. International Journal of Neuropsychopharmacology, 10(6), 795-802. [Link]

  • Severinsen, K., et al. (2012). Binding of the amphetamine-like 1-phenyl-piperazine to monoamine transporters. ACS Chemical Neuroscience, 3(9), 693-705. [Link]

  • electronic medicines compendium (emc). (n.d.). Fluoxetine 20mg Capsules - Summary of Product Characteristics (SmPC). Retrieved January 27, 2026, from [Link]

  • de Oliveira, R. S., et al. (2022). Structure-activity relationship of three new piperazine derivates with anxiolytic-like and antidepressant-like effects. Naunyn-Schmiedeberg's Archives of Pharmacology, 395(6), 661-672. [Link]

  • Hengartner, M. P. (2020). Paroxetine—The Antidepressant from Hell? Probably Not, But Caution Required. Psychotherapy and Psychosomatics, 89(3), 184-186. [Link]

  • Drugs.com. (2024, May 27). Sertraline: Side Effects, Uses, and Dosage. Retrieved January 27, 2026, from [Link]

  • ResearchGate. (n.d.). K I values for displacement of -CIT from wild-type SERT. Retrieved January 27, 2026, from [Link]

  • Fabbri, C., et al. (2021). Serotonin Transporter Genetic Variation and Antidepressant Response and Tolerability: A Systematic Review and Meta-Analysis. International Journal of Neuropsychopharmacology, 24(12), 945-958. [Link]

  • Wikipedia. (n.d.). Trazodone. Retrieved January 27, 2026, from [Link]

  • MedlinePlus. (n.d.). Fluoxetine. Retrieved January 27, 2026, from [Link]

  • PubChem. (n.d.). Paroxetine. Retrieved January 27, 2026, from [Link]

  • PharmGKB. (n.d.). Sertraline Pathway, Pharmacokinetics. Retrieved January 27, 2026, from [Link]

  • MDPI. (n.d.). Design, Synthesis and Structure—Activity Relationships of Phenylalanine-Containing Peptidomimetics as Novel HIV-1 Capsid Binders Based on Ugi Four-Component Reaction. Retrieved January 27, 2026, from [Link]

  • YouTube. (2023, February 19). SERTRALINE (aka Lustral / Zoloft) | Uses, side effects, common doses [Educational guide]. Retrieved January 27, 2026, from [Link]

  • NHS. (n.d.). About fluoxetine. Retrieved January 27, 2026, from [Link]

  • Wikipedia. (n.d.). Phenylpiperazine. Retrieved January 27, 2026, from [Link]

  • ResearchGate. (n.d.). Structure‐activity relationship of antidepressant activity piperazine derivatives. Retrieved January 27, 2026, from [Link]

  • Mayo Clinic. (n.d.). Paroxetine (oral route). Retrieved January 27, 2026, from [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-(2-Chloroethyl)-4-phenylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with novel chemical entities demands not only precision in application but also an unwavering commitment to safety and environmental stewardship. The compound 1-(2-Chloroethyl)-4-phenylpiperazine, a piperazine derivative, requires meticulous handling from acquisition to disposal. This guide provides a comprehensive, technically grounded protocol for its proper disposal, ensuring the safety of laboratory personnel and compliance with regulatory standards. The procedures outlined are designed to be a self-validating system, where the logic behind each step supports a culture of safety and responsibility.

Hazard Assessment and Personal Protective Equipment (PPE)

Before any handling or disposal, a thorough understanding of the compound's hazard profile is essential. While specific data for this compound may be limited, data from structurally similar piperazine derivatives provide a strong basis for a cautious approach. Analogous compounds are known to be irritants, corrosives, and toxins. For instance, 1-Phenylpiperazine is classified as toxic if swallowed, fatal in contact with skin, and causes severe skin burns and eye damage. Another related compound, 1-(2-Chloroethyl)piperidine hydrochloride, is known to cause skin, eye, and respiratory tract irritation.[1][2]

The Causality of Stringent PPE: The potential for severe skin and eye damage from related compounds dictates that personal protective equipment is the first and most critical line of defense. The choice of PPE is not merely a checklist item but a direct response to the chemical's potential corrosive and toxic properties.

Table 1: Mandatory Personal Protective Equipment (PPE)

Protection Type Specification Rationale
Eye/Face Tight-sealing safety goggles and/or a full-face shield. Protects against splashes and potential dust, preventing severe eye damage.[2][3]
Hand Chemical-resistant gloves (e.g., nitrile, neoprene). Prevents skin contact, which could lead to irritation, burns, or toxic absorption.[3][4]
Body Chemical-resistant lab coat or apron. Protects against incidental contact and spills.[2]

| Respiratory | All handling must be performed inside a certified chemical fume hood. | Mitigates the risk of inhaling dust or vapors, which can cause respiratory irritation.[2] |

The Core Principle: Waste Segregation

The molecular structure of this compound contains a chlorine atom, classifying it as a halogenated organic compound .[5][6] This is the single most important factor in determining its disposal pathway.

Why Segregation is Non-Negotiable: Halogenated and non-halogenated organic wastes are treated via different disposal methods. Non-halogenated solvents can often be recycled as fuel additives for cement kilns.[6] However, halogenated wastes, when incinerated, produce acidic gases (like hydrogen chloride) that require specialized, high-temperature incinerators equipped with scrubbers to neutralize these corrosive byproducts.[5][6] Mixing halogenated waste into a non-halogenated stream contaminates the entire batch, dramatically increasing disposal costs and violating environmental regulations.[6][7] Therefore, strict segregation is paramount for both compliance and cost-effectiveness.

Standard Operating Protocol for Disposal

This protocol applies to unused or expired this compound, as well as labware (e.g., vials, pipette tips, gloves) grossly contaminated with the compound.

Step 1: Container Selection

  • Select a dedicated, leak-proof hazardous waste container with a secure screw-top cap. The container must be compatible with chlorinated organic compounds.

  • For sharps or contaminated glass, use a designated puncture-proof container.

Step 2: Waste Collection

  • Carefully place the solid chemical waste or contaminated items into the designated Halogenated Organic Waste container.

  • If dealing with a solution, collect it in a liquid waste container designated for halogenated organics. Do not mix with non-halogenated solvent waste streams like acetone or hexane.[7]

Step 3: Labeling

  • Immediately label the waste container. The label must, at a minimum, include:

    • The words "Hazardous Waste" .[7]

    • The full chemical name: "this compound".

    • An accurate list of all components and their approximate percentages.

    • The relevant hazard pictograms (e.g., corrosive, toxic).

Step 4: Storage

  • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within or near the laboratory.

  • Ensure the storage area is well-ventilated, away from incompatible materials (strong oxidizing agents, bases), and has secondary containment to manage potential leaks.[2]

Step 5: Final Disposal

  • Arrange for pickup through your institution's Environmental Health & Safety (EHS) department. They will manage the transport to a licensed professional waste disposal service.[3]

Emergency Procedures: Spill Management

In the event of a small-scale laboratory spill, immediate and correct action is crucial to prevent exposure and contamination.

Step 1: Evacuate and Alert

  • Alert all personnel in the immediate area. If the spill is large or involves significant dust generation, evacuate the lab and contact your EHS office immediately.

Step 2: Don PPE

  • Before addressing the spill, don the full PPE as specified in Table 1.

Step 3: Containment and Cleanup

  • For a solid spill, gently cover it with an absorbent material (e.g., vermiculite or sand) to prevent dust from becoming airborne.

  • Carefully sweep or vacuum (using a HEPA-filtered vacuum) the material and place it into a designated halogenated waste container.[1] Avoid any actions that generate dust.[1]

  • For a liquid spill, cover with a chemical absorbent pad or material.

Step 4: Decontamination

  • Wipe the spill area with a suitable solvent (consult your institution's EHS guidelines), collecting all cleaning materials as hazardous waste.

Step 5: Final Disposal

  • Seal and label the container with all spill cleanup materials and manage it as halogenated hazardous waste.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound and its associated waste.

G cluster_start Waste Generation cluster_eval Hazard Classification cluster_action Action Protocol cluster_final Final Disposition start Identify Waste: This compound or Contaminated Material is_spill Is this a spill? start->is_spill classify Classify as: Halogenated Organic Waste start->classify Routine Disposal is_spill->classify No spill_protocol Follow Spill Management Protocol is_spill->spill_protocol Yes containerize Select appropriate 'Halogenated Waste' container classify->containerize spill_protocol->containerize Collect Cleanup Debris label_waste Label Container: 'Hazardous Waste' + Contents containerize->label_waste store Store in designated Satellite Accumulation Area label_waste->store pickup Arrange Pickup via Institutional EHS store->pickup

Caption: Disposal decision workflow for this compound.

Regulatory Framework: The Unbreakable Rules

The disposal of this compound is governed by stringent regulations, primarily the Resource Conservation and Recovery Act (RCRA) in the United States. Furthermore, as a pharmaceutical-related chemical, its disposal is subject to the EPA's Final Rule on Management Standards for Hazardous Waste Pharmaceuticals.[8][9][10]

A key provision of this rule is the absolute prohibition of sewering hazardous waste pharmaceuticals .[11][12] This means under no circumstances should this compound or its solutions be disposed of down the drain.[7][12][13] This practice is illegal and poses a significant threat to aquatic ecosystems.

Always consult with your institution's Environmental Health & Safety (EHS) department, as they will provide specific guidance based on federal, state, and local regulations, which may be more stringent than federal rules.[8][11]

References

  • A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities. U.S. Environmental Protection Agency.
  • Material Safety Data Sheet - 1-(2-Chloroethyl)Piperidine Hydrochloride 98%. Cole-Parmer.
  • Hazardous Waste Segreg
  • Safety Data Sheet - 1-(2-Chloroethyl)piperidine hydrochloride. Fisher Scientific.
  • Management of Hazardous Waste Pharmaceuticals OTC Nicotine Exemption & Subpart P. U.S. Environmental Protection Agency.
  • Organic Solvents Waste Disposal. Cornell University Environmental Health and Safety.
  • EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. American Society of Health-System Pharmacists (ASHP).
  • Safety Data Sheet - 1-Phenylpiperazine. Sigma-Aldrich.
  • Organic Solvent Waste Disposal. The University of British Columbia.
  • Guidelines for Solvent Waste Recycling and Disposal. Hazardous Waste Experts.
  • EPA Finalizes Standards for Managing Hazardous Waste Pharmaceuticals. Waste360.
  • Safety Data Sheet - N-(2-Aminoethyl)piperazine. TCI Chemicals.
  • EPA Finalizes Management Standards for Hazardous Waste Pharmaceuticals Rule. JD Supra.
  • Proper Disposal of 1-Phenyl-4-(4-pyridinyl)piperazine: A Comprehensive Guide. Benchchem.

Sources

Navigating the Synthesis Landscape: A Guide to Safely Handling 1-(2-Chloroethyl)-4-phenylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

For the innovative researchers and scientists in the dynamic field of drug development, the synthesis of novel compounds is a journey of both discovery and inherent risk. Among the vast array of chemical intermediates, 1-(2-chloroethyl)-4-phenylpiperazine and its derivatives are crucial building blocks. However, their potent bioactivity necessitates a profound respect for safety. This guide provides essential, immediate safety and logistical information for handling this compound, moving beyond a simple checklist to instill a deep, causal understanding of the necessary precautions. Our commitment is to empower your research with the confidence that comes from a thorough and scientifically grounded approach to laboratory safety.

Hazard Profile: Understanding the Intrinsic Risks

Key Anticipated Hazards:

  • Acute Toxicity (Oral and Dermal): Phenylpiperazine derivatives have been shown to be toxic if swallowed and fatal in contact with skin.[1][3] The presence of the chloroethyl group may further enhance its reactivity and ability to be absorbed.

  • Severe Skin and Eye Damage: Direct contact is likely to cause severe skin burns and serious eye damage, potentially leading to irreversible harm.[1][4]

  • Respiratory Irritation: Inhalation of dust or fumes may cause significant respiratory tract irritation.[2]

It is imperative to treat this compound with the highest degree of caution, assuming a high hazard level due to the combined structural alerts from the phenylpiperazine and chloroethyl moieties.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is non-negotiable when handling this compound. The selection of each component is based on a thorough risk assessment of the procedures to be performed.

PPE ComponentSpecificationRationale
Hand Protection Double gloving with chemically resistant gloves (e.g., Nitrile or Neoprene)The outer glove provides the primary barrier against chemical contact, while the inner glove offers protection in case of a breach of the outer glove. Phenylpiperazines can be dermally absorbed, making robust hand protection critical.[1][5] Always inspect gloves for any signs of degradation or perforation before use.[5]
Eye and Face Protection Tightly fitting safety goggles and a face shieldThis combination provides comprehensive protection against splashes and airborne particles. Standard safety glasses are insufficient. The corrosive nature of this compound necessitates full protection to prevent severe eye damage.[5]
Body Protection A chemically resistant laboratory coat, supplemented with a disposable gownA lab coat is standard, but a disposable gown provides an additional layer of protection that can be easily removed and disposed of in case of contamination, preventing the spread of the chemical.[5]
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge and a P100 particulate filterGiven the potential for respiratory irritation and the unknown inhalation toxicity, a respirator is essential, especially when handling the solid compound or preparing solutions.[2][6]

PPE_Decision_Workflow cluster_prep Preparation Phase cluster_ppe_selection PPE Selection cluster_handling Handling & Emergency Prep Assess Task-Specific Risks ConsultSDS Consult SDS of Analogous Compounds (e.g., 1-Phenylpiperazine) Prep->ConsultSDS Gather Hazard Data Gloves Hand Protection: Double Nitrile/Neoprene Gloves ConsultSDS->Gloves High Dermal Toxicity Eyes Eye/Face Protection: Goggles & Face Shield ConsultSDS->Eyes Corrosive Nature Body Body Protection: Lab Coat & Disposable Gown ConsultSDS->Body Risk of Contamination Respiratory Respiratory Protection: Respirator (Organic Vapor/P100) ConsultSDS->Respiratory Inhalation Hazard Handling Execute Handling Protocol Gloves->Handling Eyes->Handling Body->Handling Respiratory->Handling Emergency Emergency Procedures Ready (Spill Kit, First Aid) Handling->Emergency Contingency

Figure 1: PPE Selection Workflow for Handling this compound

Operational Plan: Safe Handling and Storage Protocols

Adherence to a strict operational plan is crucial to minimize exposure and ensure a safe working environment.

Handling Procedures
  • Designated Area: All work with this compound should be conducted in a designated area within a certified chemical fume hood to control airborne contaminants.[6]

  • Weighing and Transfer: When weighing the solid, use a balance inside the fume hood or a containment glove box. Use anti-static tools to prevent dispersal of the powder.

  • Solution Preparation: When preparing solutions, slowly add the compound to the solvent to avoid splashing. Ensure adequate mixing without generating aerosols.

  • Post-Handling: After handling, thoroughly wash hands and forearms, even after removing gloves.[3] Decontaminate all surfaces and equipment used.

Storage Requirements
  • Container: Store the compound in a tightly sealed, clearly labeled container.[3]

  • Location: Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2]

  • Security: The storage area should be secure and accessible only to authorized personnel.[1]

Emergency Response: Preparedness is Paramount

Even with the most stringent precautions, the potential for accidental exposure or spills exists. A well-rehearsed emergency plan is a critical component of laboratory safety.

First Aid Measures
Exposure RouteFirst Aid Protocol
Skin Contact Immediately remove all contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[2]
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[2]
Spill Response
  • Evacuate: Immediately evacuate the area and alert others.

  • Ventilate: Ensure the area is well-ventilated, if safe to do so.

  • Contain: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill. Do not use combustible materials like paper towels.

  • Neutralize (if applicable): For larger spills, consult with your institution's environmental health and safety (EHS) department for appropriate neutralization procedures.

  • Clean-up: Wearing appropriate PPE, carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.

  • Decontaminate: Thoroughly decontaminate the spill area with a suitable cleaning agent.

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and any contaminated materials is essential to protect both human health and the environment.

  • Waste Segregation: As a halogenated organic compound, all waste containing this compound must be collected in a designated, labeled hazardous waste container for halogenated organic waste.[7][8] Do not mix with non-halogenated waste.[8][9]

  • Contaminated Materials: All disposable PPE, absorbent materials from spills, and contaminated labware should be placed in a sealed, labeled container for hazardous waste disposal.

  • Consult EHS: Follow your institution's specific guidelines for hazardous waste disposal. Contact your EHS department for any questions regarding proper disposal procedures.

By integrating these detailed safety and handling protocols into your laboratory workflow, you can confidently advance your research while upholding the highest standards of safety and scientific integrity.

References

  • OSHA. Glove Selection Chart. Environmental Health and Safety, University of Washington. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 1-(2-Chloroethyl)Piperidine Hydrochloride 98%. Retrieved from [Link]

  • Loba Chemie. (2019, March 8). 1-PHENYLPIPERAZINE FOR SYNTHESIS MSDS. Retrieved from [Link]

  • Ansell. (n.d.). Chemical Resistance Glove Chart. Environment, Health and Safety, University of California, Berkeley. Retrieved from [Link]

  • University of British Columbia. (n.d.). Organic Solvent Waste Disposal. Safety & Risk Services. Retrieved from [Link]

  • Becky Aktsiaselts. (n.d.). CHEMICAL RESISTANCE TABLE FOR GLOVES. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Chloroethyl)-4-phenylpiperazine
Reactant of Route 2
Reactant of Route 2
1-(2-Chloroethyl)-4-phenylpiperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.